2-(Acetyloxy)-5-chlorobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-acetyloxy-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWHHQWYXIPHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384872 | |
| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1734-62-9 | |
| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Acetyloxy)-5-chlorobenzoic acid physical and chemical properties
Abstract
This technical guide provides a comprehensive analysis of 2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated aspirin analog with significant potential in medicinal chemistry and pharmaceutical development. This document elucidates the core physicochemical properties, detailed synthetic and analytical methodologies, and the pharmacological context of this compound. Designed for researchers, scientists, and drug development professionals, this guide integrates established scientific principles with practical, field-proven insights to facilitate further research and application.
Introduction and Chemical Identity
This compound, also known as 5-chloroaspirin, is a derivative of salicylic acid, featuring a chlorine atom at the C5 position of the benzene ring and an acetyl group on the phenolic hydroxyl.[1] This substitution pattern significantly modifies the electronic and lipophilic properties of the parent aspirin molecule, making it a subject of interest for the development of novel therapeutic agents. Its role as a synthetic intermediate for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), is well-established.[2] The presence of the acetyloxy group suggests its potential as a prodrug, which may undergo in vivo hydrolysis to release the active metabolite, 5-chlorosalicylic acid.[1][3] This guide will delve into the essential technical details required for the effective study and utilization of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 5-Chloroaspirin, 2-Acetoxy-5-chlorobenzoic acid | [4] |
| CAS Number | 1734-62-9 | [1][3] |
| Molecular Formula | C₉H₇ClO₄ | [1][3] |
| Molecular Weight | 214.60 g/mol | [5] |
| Appearance | Colorless or white crystalline solid | [4] |
| InChI Key | CNWHHQWYXIPHGY-UHFFFAOYSA-N | [1] |
Physicochemical Characteristics
The physicochemical properties of this compound are critical for understanding its behavior in both chemical and biological systems. The introduction of a chlorine atom, an electron-withdrawing group, influences the acidity of the carboxylic acid and increases the molecule's lipophilicity, which can impact its absorption and membrane permeability.[1]
Table 2: Physicochemical Data
| Property | Value | Remarks | Source(s) |
| Melting Point | 148 °C | Experimental | [4] |
| Boiling Point | 348.7 ± 32.0 °C | Predicted | [4] |
| Density | 1.416 ± 0.06 g/cm³ | Predicted | [4] |
| pKa | 3.11 ± 0.10 | Predicted | [4] |
| Solubility | Low in water; Soluble in DMSO and acetone | Experimental | [4] |
Synthesis and Purification
The primary route for the synthesis of this compound is the acetylation of 5-chlorosalicylic acid.[1][3] This electrophilic substitution reaction targets the phenolic hydroxyl group. The precursor, 5-chlorosalicylic acid, can be synthesized by the chlorination of salicylic acid.[6]
Synthesis of this compound: An Experimental Protocol
This protocol describes the acetylation of 5-chlorosalicylic acid using acetic anhydride with an acid catalyst. The causality behind using an acid catalyst, such as sulfuric acid, is to protonate the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and accelerating the attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.
Materials:
-
5-Chlorosalicylic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-chlorosalicylic acid (1 equivalent).
-
Solvent Addition: Add a suitable solvent like toluene to suspend the starting material.
-
Reagent Addition: Add acetic anhydride (1.5 equivalents) to the flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add ice-cold water to the reaction mixture to quench the excess acetic anhydride. This is an exothermic reaction and should be performed in a fume hood with caution.
-
Crystallization: The product will precipitate out of the solution upon the addition of water and cooling in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any water-soluble impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity this compound. The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. A mixed solvent system, such as ethanol-water, is often effective.
Procedure:
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.
-
Induce Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Further Cooling: Place the flask in an ice bath to maximize the yield of the recrystallized product.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet due to splitting from adjacent protons. The methyl protons will be a sharp singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, and the methyl carbon of the acetyl group. The carbon attached to the chlorine atom will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carboxylic acid, another C=O stretch for the ester, and C-O stretching bands. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the acetyl group and the carboxylic acid group.
Caption: Analytical workflow for the characterization of this compound.
Pharmacological Context and Biological Activity
This compound is structurally analogous to aspirin and is expected to exhibit similar pharmacological properties, primarily acting as a prodrug for 5-chlorosalicylic acid.[1] The in vivo hydrolysis of the acetyl group by esterases is a key activation step.[1][6]
Potential Mechanism of Action
The active metabolite, 5-chlorosalicylic acid, is likely responsible for the majority of the therapeutic effects. Salicylates are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. The chlorine substitution may alter the potency and selectivity of this inhibition.
Reported Biological Activities of 5-Chlorosalicylic Acid
Research on 5-chlorosalicylic acid and its derivatives has indicated a range of biological activities:
-
Antibacterial and Antifungal Activity: Studies have shown that 5-chlorosalicylic acid possesses antimicrobial properties.[7]
-
Enzyme Inhibition: It has been identified as an in vitro inhibitor of human cytosolic carbonic anhydrase isozymes I and II.[8]
-
Anticancer and Apoptotic Potential: Some sources suggest that this compound itself is being investigated as a potent apoptotic agent for potential cancer treatment.[9]
Pharmacokinetic Considerations
Drawing parallels with aspirin, this compound is expected to be rapidly absorbed and metabolized.[2][6][10][11] The increased lipophilicity due to the chlorine atom could enhance its absorption across biological membranes compared to aspirin.[1] The metabolic fate will likely involve rapid hydrolysis to 5-chlorosalicylic acid, followed by further metabolism and renal excretion.[11]
Caption: Proposed pharmacological pathway of this compound.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a multifaceted compound with significant relevance to the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the interesting pharmacological profile of its active metabolite, 5-chlorosalicylic acid, makes it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and biological context to support and inspire future investigations into its potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 2-[(2-Acetyloxyacetyl)amino]-5-chlorobenzoic acid | C11H10ClNO5 | CID 154104310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-chlorosalicylic acid, 321-14-2 [thegoodscentscompany.com]
- 9. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 10. ahajournals.org [ahajournals.org]
- 11. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 12. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Acetyloxy)-5-chlorobenzoic acid CAS number 1734-62-9
An In-Depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic acid (CAS 1734-62-9): Synthesis, Characterization, and Applications
Foreword
This technical guide provides a comprehensive overview of this compound (CAS: 1734-62-9), a chlorinated derivative of aspirin. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, established synthetic and purification protocols, detailed analytical characterization, and its emerging applications in medicinal chemistry and organic synthesis. The narrative emphasizes the causal reasoning behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational.
Chemical Identity and Physicochemical Properties
Unambiguous identification is the cornerstone of chemical research. This compound is defined by a specific set of identifiers and properties that dictate its behavior in chemical and biological systems. Its structure features a benzoic acid core, with an acetyloxy group at the C2 position and a chlorine atom at the C5 position.
The systematic IUPAC name for the compound is 2-acetyloxy-5-chlorobenzoic acid.[1][2] It is assigned the unique CAS Registry Number 1734-62-9, which is used across global databases for reliable identification.[2] The compound is a colorless to white crystalline solid with low solubility in water but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[3]
| Identifier / Property | Value | Reference(s) |
| IUPAC Name | 2-acetyloxy-5-chlorobenzoic acid | [1][2] |
| CAS Number | 1734-62-9 | [4] |
| Molecular Formula | C₉H₇ClO₄ | [1][4] |
| Molecular Weight | 214.60 g/mol | [1][4] |
| Appearance | Colorless or white crystalline solid | [3] |
| Melting Point | 146-148 °C | [3][5] |
| Boiling Point | 348.7 °C (Predicted) | [3] |
| SMILES String | CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |
| InChI Key | CNWHHQWYXIPHGY-UHFFFAOYSA-N | [1][4] |
Synthesis and Purification
The most direct and widely established route for synthesizing this compound is the electrophilic substitution reaction involving the acetylation of 5-chlorosalicylic acid (CAS: 321-14-2).[1][5] This method is efficient and proceeds with high specificity for the phenolic hydroxyl group over the carboxylic acid group.
Causality of Experimental Design
The choice of reagents and conditions is critical for maximizing yield and purity.
-
Starting Material: 5-Chlorosalicylic acid is the logical precursor, providing the core chloro-substituted benzoic acid structure.[6][7]
-
Acetylating Agent: Acetic anhydride serves as an inexpensive and effective source of the acetyl group. It is used in excess to drive the reaction to completion.
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of acetic anhydride. This activation enhances the electrophilicity of the acetyl carbon, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.
-
Workup: The reaction mixture is poured into ice water. This step has a dual purpose: it precipitates the less polar product from the aqueous medium and rapidly hydrolyzes any unreacted acetic anhydride to the water-soluble acetic acid. Subsequent washing of the filtered solid removes residual acids and other water-soluble impurities.
Experimental Workflow: Synthesis and Purification
Step-by-Step Laboratory Protocol
A representative protocol adapted from established methodologies.[5]
-
Reagent Charging: In a suitable reaction vessel, combine 5-chlorosalicylic acid (0.5 mol, 86 g) and acetic anhydride (1.0 mol, 102 g).
-
Initial Warming: Gently warm the mixture to 40°C with stirring.
-
Catalysis: Carefully add 5 drops of concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur; monitor the temperature to maintain control.
-
Reaction: Stir the mixture for 30 minutes, maintaining a temperature of approximately 60°C.
-
Quenching and Precipitation: Pour the warm reaction mixture into a beaker containing a substantial amount of crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove impurities.
-
Drying: Air dry the solid or dry in a vacuum oven at a low temperature to yield the final product with a melting point of 146-148°C.[5]
Analytical Characterization
A multi-technique approach is essential for verifying the identity, structure, and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of the final compound and quantifying any process-related impurities.[1] A reverse-phase method is typically employed, separating compounds based on hydrophobicity.
| HPLC Parameter | Typical Specification | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for hydrophobic separation. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | Eluent system; gradient elution is often used. |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |
| Detector | UV-Vis Diode Array (DAD) | Monitors the eluent at multiple wavelengths. |
| Injection Volume | 10 µL | Standardized volume for quantitative analysis. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Mass Spectrometry (MS)
Mass spectrometry is fundamental for confirming the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which serves to confirm the elemental composition (C₉H₇ClO₄) with high confidence. The expected monoisotopic mass is approximately 213.9982 Da.
Predicted Spectroscopic Data
While comprehensive published spectra for this specific molecule are scarce, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its functional groups and data from analogous structures like chlorobenzoic acids.[8][9]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ ~8.1 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
-
δ ~7.5 ppm (dd, 1H): Aromatic proton ortho to the chlorine atom.
-
δ ~7.2 ppm (d, 1H): Aromatic proton ortho to the acetyloxy group.
-
δ ~2.4 ppm (s, 3H): Methyl protons of the acetyloxy group.
-
δ >11 ppm (s, br, 1H): Carboxylic acid proton (highly variable and may exchange).
Predicted IR Spectrum: The IR spectrum provides a fingerprint of the compound's functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3300-2500 | O-H stretch (Carboxylic acid dimer) | Strong, Broad |
| ~1770 | C=O stretch (Ester) | Strong |
| ~1700 | C=O stretch (Carboxylic acid) | Strong |
| 1600, 1475 | C=C stretch (Aromatic ring) | Medium |
| ~1200 | C-O stretch (Ester/Acid) | Strong |
| ~800 | C-Cl stretch | Medium-Strong |
Biological Activity and Mechanism of Action
Research suggests that this compound may function as a prodrug, a concept central to modern pharmacology.[1]
Prodrug Activation Hypothesis
The acetyloxy group increases the molecule's lipophilicity compared to its parent hydroxyl compound (5-chlorosalicylic acid), which can enhance its ability to cross biological membranes.[1] Following administration and absorption, ubiquitous esterase enzymes in the body are hypothesized to hydrolyze the ester bond. This bioactivation step unmasks the phenolic hydroxyl group, releasing the active metabolite, 5-chlorosalicylic acid, which can then exert its biological effects.[1]
Potential Therapeutic Applications
-
Anticancer Research: The compound is under investigation as a potent agent for inducing apoptosis (programmed cell death). Studies suggest it may function by inhibiting DNA and protein synthesis or by activating caspases, the key enzymes in the apoptotic cascade.
-
Neurodegenerative Disease: Preliminary research indicates a potential role in treating Alzheimer's disease, possibly through the inhibition of tau protein phosphorylation, a hallmark of the disease.
-
Antimicrobial Activity: While direct studies are limited, related chlorobenzoic acid derivatives have demonstrated potential antimicrobial activity against various bacterial strains.[1]
Applications in Organic Synthesis
Beyond its potential biological activity, this compound is a valuable intermediate in organic synthesis.[1][3] The three distinct functional groups—carboxylic acid, ester, and aryl chloride—can be selectively targeted for further chemical modification, making it a versatile building block for constructing more complex molecules. For instance, the carboxylic acid can be activated, such as by forming an N-hydroxybenzotriazole ester, to create an efficient acylating agent for synthesizing pharmacologically interesting heterocyclic structures like chromones.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory. This compound is classified with the following GHS hazards:
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]
-
H317: May cause an allergic skin reaction (Skin Sensitization, Category 1).[4]
-
H318: Causes serious eye damage (Eye Damage, Category 1).[4]
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a dry, cool place away from incompatible materials.
Conclusion
This compound is a well-characterized compound with a straightforward and scalable synthesis. Its value lies not only in its potential as a prodrug for anticancer and neuroprotective applications but also in its versatility as a synthetic intermediate. The analytical methodologies outlined in this guide provide a robust framework for quality control and characterization, ensuring that researchers can confidently use this compound in their discovery and development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound DiscoveryCPR 1734-62-9 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 8. asianjournalofphysics.com [asianjournalofphysics.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Mechanism of Action of 2-(Acetyloxy)-5-chlorobenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated aspirin analog. Synthesizing data from established literature on non-steroidal anti-inflammatory drugs (NSAIDs) and related derivatives, this document delineates the compound's anticipated biochemical interactions, primary molecular targets, and downstream physiological effects. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's pharmacology, supported by detailed experimental protocols and field-proven insights for its investigation. While specific quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates from closely related compounds to present a robust theoretical and practical framework for its study.
Introduction: Unveiling this compound
This compound, also known as 5-chloroaspirin, is a synthetic derivative of acetylsalicylic acid (aspirin). Its structure features a chlorine atom at the C5 position of the benzene ring, a modification expected to influence its physicochemical properties, metabolic fate, and biological activity.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Chloroaspirin, 5-Chlorosalicylic acid acetate | [1] |
| CAS Number | 1734-62-9 | [2] |
| Molecular Formula | C₉H₇ClO₄ | [2] |
| Molecular Weight | 214.60 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water | [3] |
The introduction of a chlorine atom, an electron-withdrawing group, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target binding affinity. In the context of an aspirin analog, this modification may alter its potency, selectivity, and duration of action.
Core Mechanism of Action: A Multi-faceted Approach
The mechanism of action of this compound is presumed to be multifactorial, primarily centered around its role as a prodrug and its subsequent interactions with key enzymes in the inflammatory cascade.
Prodrug Activation and the Role of 5-Chlorosalicylic Acid
Similar to aspirin, this compound is likely a prodrug that undergoes rapid hydrolysis in vivo to its active metabolite, 5-chlorosalicylic acid.[1] This bioactivation is a critical first step, unmasking the phenolic hydroxyl group necessary for biological activity.
The hydrolysis of the acetyl ester can be depicted as follows:
Caption: Prodrug activation of this compound.
Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory effect of NSAIDs is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:
-
COX-1: Constitutively expressed in most tissues and involved in housekeeping functions such as gastrointestinal mucosal protection and platelet aggregation.
-
COX-2: Inducibly expressed at sites of inflammation and in cancerous tissues.
References
An In-Depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic acid as a Prodrug
Abstract
This technical guide provides a comprehensive overview of 2-(acetyloxy)-5-chlorobenzoic acid, a prodrug designed for the targeted delivery of the pharmacologically active agent, 5-chlorosalicylic acid. We will delve into the strategic rationale behind this prodrug design, detailing its synthesis, mechanism of action, and robust methodologies for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to facilitate further investigation and development of this and similar ester-based prodrugs.
Introduction: The Prodrug Strategy
The development of effective therapeutics is often hampered by suboptimal pharmacokinetic properties of active pharmaceutical ingredients (APIs). A common challenge is poor membrane permeability, which can significantly limit oral bioavailability. The prodrug approach is a well-established strategy to overcome such limitations.[1] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.
This compound is a classic example of a carrier-linked prodrug.[2] In this design, the polar hydroxyl group of the active molecule, 5-chlorosalicylic acid, is masked with an acetyl group, forming an ester linkage. This modification increases the lipophilicity of the molecule, which is intended to enhance its ability to cross biological membranes. Once absorbed, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active 5-chlorosalicylic acid at the site of action.
Core Principle of the Prodrug Design
The central hypothesis is that by temporarily masking the hydrophilic hydroxyl group of 5-chlorosalicylic acid, we can improve its absorption and distribution characteristics. The success of this strategy hinges on two key factors:
-
Enhanced Permeability: The increased lipophilicity of the acetylated form should facilitate passive diffusion across the gastrointestinal tract and other cellular barriers.
-
Efficient Bioactivation: The ester bond must be readily cleaved by endogenous esterases to ensure the timely and efficient release of the active 5-chlorosalicylic acid.
This guide will provide the technical framework to rigorously test these hypotheses.
The Active Moiety: 5-Chlorosalicylic Acid
The therapeutic potential of the prodrug is ultimately dependent on the pharmacological activity of its active metabolite, 5-chlorosalicylic acid. This compound is a halogenated derivative of salicylic acid and has demonstrated notable anti-inflammatory, analgesic, and antipyretic properties.[3]
Mechanism of Action
While the precise molecular targets of 5-chlorosalicylic acid are not as extensively characterized as its parent compound, salicylic acid, its pharmacological profile strongly suggests that it functions as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][5]
Furthermore, in vitro and ex vivo studies have shown that 5-chlorosalicylic acid inhibits platelet aggregation induced by collagen and ADP, a hallmark of many NSAIDs.[3][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the prodrug and the active drug is crucial for experimental design and data interpretation.
| Property | This compound | 5-Chlorosalicylic Acid |
| Molecular Formula | C₉H₇ClO₄[7][8] | C₇H₅ClO₃[5] |
| Molecular Weight | 214.60 g/mol [8] | 172.57 g/mol [5] |
| Appearance | Colorless or white crystalline solid[9] | Off-white to cream powder[10] |
| Solubility | Low solubility in water; soluble in DMSO and acetone[9] | Sparingly soluble in water |
Synthesis and Characterization
The synthesis of this compound is a straightforward acetylation of 5-chlorosalicylic acid. The following protocol is a reliable method for its preparation.
Synthesis Protocol
Objective: To synthesize this compound via acetylation of 5-chlorosalicylic acid.
Materials:
-
5-Chlorosalicylic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ice
-
Deionized water
-
Filtration apparatus
Procedure:
-
In a clean, dry reaction vessel, combine 0.5 moles of 5-chlorosalicylic acid with 1.0 mole of acetic anhydride.
-
Gently warm the mixture to approximately 40°C with continuous stirring.
-
Carefully add 5 drops of concentrated sulfuric acid to the mixture. An exothermic reaction will occur.
-
Maintain the reaction temperature at 60°C and continue stirring for 30 minutes.
-
Pour the reaction mixture over a sufficient amount of ice to quench the reaction and precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with cold deionized water.
-
Air-dry the product. The expected melting point is in the range of 146-148°C.
This protocol is adapted from established synthesis methods.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point Analysis: As a preliminary indicator of purity.
Preclinical Evaluation: A Step-by-Step Guide
The preclinical evaluation of this compound as a prodrug involves a series of in vitro and in vivo studies designed to assess its stability, conversion to the active drug, and pharmacological activity.
In Vitro Hydrolysis: Confirming Bioactivation
The cornerstone of the prodrug concept is its enzymatic conversion to the active form. An in vitro hydrolysis assay is a critical first step to confirm this. Porcine liver esterase (PLE) is a commonly used and commercially available enzyme for such studies due to its broad substrate specificity.[1][11]
Objective: To determine the rate of hydrolysis of this compound to 5-chlorosalicylic acid in the presence of porcine liver esterase.
Materials:
-
This compound
-
5-Chlorosalicylic acid (as a standard)
-
Porcine liver esterase (PLE)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
HPLC system with a C18 column and UV detector
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and dilute with phosphate buffer to the desired final concentration.
-
Prepare a stock solution of PLE in phosphate buffer.
-
-
Reaction Setup:
-
In a temperature-controlled environment (e.g., a 37°C water bath), add the PLE solution to the prodrug solution to initiate the reaction.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile to the withdrawn aliquot. This will precipitate the enzyme and stop the hydrolysis.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the concentrations of both this compound and the newly formed 5-chlorosalicylic acid.
-
-
Data Analysis:
-
Plot the concentration of the prodrug and the active drug as a function of time.
-
Calculate the rate of hydrolysis.
-
Workflow for In Vitro Hydrolysis
Caption: Workflow for the in vitro hydrolysis of the prodrug.
In Vivo Pharmacokinetic Studies
Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active metabolite. Rats are a commonly used species for initial PK studies.
Objective: To determine the pharmacokinetic profiles of this compound and 5-chlorosalicylic acid following oral administration in rats.
Protocol Outline:
-
Animal Dosing:
-
Administer a single oral dose of this compound to a cohort of rats.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of both the prodrug and the active drug in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), for both the prodrug and the active drug.
-
A study on a similar salicylic acid derivative in rats showed a Tmax of approximately 29 minutes and a half-life of around 39 minutes, providing a preliminary expectation for the pharmacokinetic profile.[12]
Logical Flow of Prodrug to Active Drug In Vivo
Caption: The in vivo journey from prodrug to active metabolite.
In Vivo Efficacy Studies
The ultimate validation of the prodrug strategy is the demonstration of its therapeutic efficacy in a relevant animal model of disease. Given the anti-inflammatory properties of 5-chlorosalicylic acid, a common model is the carrageenan-induced paw edema model in rats.
Objective: To evaluate the anti-inflammatory activity of orally administered this compound in a rat model of inflammation.
Protocol Outline:
-
Induction of Inflammation:
-
Induce inflammation by injecting carrageenan into the paw of the rats.
-
-
Treatment:
-
Administer this compound orally to the treatment group. A control group should receive the vehicle, and a positive control group could receive a known NSAID.
-
-
Assessment of Inflammation:
-
Measure the volume of the paw at regular intervals after the induction of inflammation.
-
-
Data Analysis:
-
Compare the paw volume in the treatment group to the control groups to determine the extent of inflammation inhibition.
-
Previous studies have demonstrated the anti-inflammatory ("antiphlogistic") activity of 5-chlorosalicylic acid in rat paw edema models.[13]
Safety and Toxicology
A preliminary assessment of the safety profile of the active drug, 5-chlorosalicylic acid, is essential.
Acute Toxicity:
Hazard Identification:
-
5-Chlorosalicylic acid is classified as harmful if swallowed and may cause skin and eye irritation.[9][14][15] Appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound represents a well-defined prodrug candidate with a clear rationale for its design. The increased lipophilicity afforded by the acetyl ester is hypothesized to improve the oral bioavailability of the active anti-inflammatory agent, 5-chlorosalicylic acid. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this prodrug, from its synthesis and characterization to its in vitro bioactivation and in vivo efficacy. The successful execution of these studies will provide the necessary data to validate the prodrug strategy and support the further development of this compound as a potential therapeutic agent.
References
- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Meseclazone, 5-chlorosalicylic acid and acetylsalicylic acid. Comparison of their effects on in vitro and ex vivo platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 11. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. 5-chlorosalicylic acid | Semantic Scholar [semanticscholar.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of 2-(Acetyloxy)-5-chlorobenzoic acid to 5-chlorosalicylic acid
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the transformation of functional groups with precision and efficiency is paramount. 5-Chlorosalicylic acid is a key intermediate in the manufacturing of various pharmaceuticals, including anti-inflammatory drugs and analgesics, as well as in the agrochemical sector for creating herbicides and fungicides.[1] Its precursor, 2-(acetyloxy)-5-chlorobenzoic acid, often referred to as 5-chloroaspirin, serves as a stable, readily available starting material. The hydrolysis of the acetyloxy group to a hydroxyl group is a critical step in unlocking the synthetic potential of this molecule.[2]
This technical guide provides a comprehensive overview of the hydrolysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, validated experimental protocols, and analytical techniques for process monitoring and quality control. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of this fundamental chemical transformation.
Reaction Mechanism and Kinetics
The hydrolysis of this compound is fundamentally an ester hydrolysis reaction, yielding 5-chlorosalicylic acid and acetic acid.[3][4] This process can be catalyzed by either acids or bases, or it can occur under neutral conditions, albeit at a much slower rate.[5][6] The reaction is analogous to the well-studied hydrolysis of acetylsalicylic acid (aspirin).[5][7][8][9]
The kinetics of this hydrolysis typically follow pseudo-first-order behavior, particularly when the concentration of the catalyst (acid or base) is high and remains relatively constant throughout the reaction.[5][7] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.[5][6]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The initial and rate-determining step involves the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon.[10] This is followed by a series of proton transfers, leading to the elimination of acetic acid and the formation of 5-chlorosalicylic acid.[3]
Base-Catalyzed (Saponification) Hydrolysis
In the presence of a base, such as sodium hydroxide or lithium hydroxide, the hydrolysis occurs through a different pathway, often referred to as saponification.[10][11] A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.[12] This forms a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the basic reaction medium results in the formation of the carboxylate salt, driving the reaction to completion.[10][12] Base-catalyzed hydrolysis is generally faster and more efficient than acid-catalyzed hydrolysis for this type of ester.[6][11]
Intramolecular Catalysis
The hydrolysis of aspirin and its derivatives, including this compound, can also be influenced by intramolecular general base catalysis.[13][14] The neighboring carboxylate group can act as a general base, facilitating the nucleophilic attack of a water molecule on the ester carbonyl.[13]
Caption: Mechanisms of Acid- and Base-Catalyzed Hydrolysis.
Experimental Protocols
The choice between acid- and base-catalyzed hydrolysis depends on factors such as desired reaction rate, compatibility with other functional groups, and ease of product isolation. For the hydrolysis of this compound, base-catalyzed hydrolysis is often preferred for its higher reaction rate and yield.[11]
Recommended Protocol: Base-Catalyzed Hydrolysis
This protocol details a robust and efficient method for the hydrolysis of this compound using sodium hydroxide.
Materials and Reagents:
| Reagent | Grade | Supplier Recommendation |
| This compound | ≥98% Purity | e.g., Sigma-Aldrich, TCI |
| Sodium Hydroxide (NaOH) | Reagent Grade | e.g., Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | Reagent Grade | e.g., VWR |
| Deionized Water | Type I or II | Millipore or equivalent |
| Ethyl Acetate | HPLC Grade | e.g., Merck |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | e.g., Alfa Aesar |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.
-
Workup - Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring until the pH of the solution is approximately 2. This will precipitate the 5-chlorosalicylic acid product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield high-purity 5-chlorosalicylic acid.[15]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Caption: Experimental Workflow for Base-Catalyzed Hydrolysis.
Analytical Methods for Process Monitoring and Quality Control
Rigorous analytical monitoring is crucial to ensure the complete conversion of the starting material and the high purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for both monitoring the reaction progress and determining the final purity of 5-chlorosalicylic acid.[16][17] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to an acidic pH) and an organic solvent like acetonitrile.[16] Detection is commonly performed using a UV detector at a wavelength around 230 nm.[16] The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[16]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)[16] |
| Flow Rate | 1.0 mL/min[16] |
| Injection Volume | 10 µL[16] |
| Column Temperature | 30°C[16] |
| Detection Wavelength | 230 nm[16] |
Spectroscopic Analysis
Spectroscopic techniques are invaluable for structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum of 5-chlorosalicylic acid will show a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, and a strong C=O stretching band for the carboxylic acid. The disappearance of the ester C=O stretch from the starting material is a key indicator of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the presence of the aromatic protons, the hydroxyl and carboxylic acid protons, and the correct carbon framework of 5-chlorosalicylic acid.
Conclusion
The hydrolysis of this compound to 5-chlorosalicylic acid is a well-understood and highly efficient chemical transformation. By carefully selecting the reaction conditions, particularly employing a base-catalyzed approach, researchers and drug development professionals can achieve high yields of this valuable intermediate. The implementation of robust analytical methods, such as HPLC, is essential for ensuring the quality and purity of the final product, which is critical for its subsequent applications in pharmaceutical and agrochemical synthesis. This guide provides the foundational knowledge and practical protocols to successfully perform and optimize this important reaction.
References
- 1. 5-Chlorosalicylic Acid | High Purity | RUO Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nagwa.com [nagwa.com]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 7. scispace.com [scispace.com]
- 8. The hydrolysis of aspirin. A determination of the thermodynamic dissociation constant and a study of the reaction kinetics by ultra-violet spectrophotometry - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. quora.com [quora.com]
- 12. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 13. researchgate.net [researchgate.net]
- 14. The hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemsavers.com [chemsavers.com]
2-(Acetyloxy)-5-chlorobenzoic acid literature review
An In-Depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its synthesis, physicochemical properties, mechanism of action, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
This compound, systematically named according to IUPAC nomenclature, is a derivative of salicylic acid.[1] It is structurally characterized by a benzoic acid core with an acetyloxy group at the second carbon and a chlorine atom at the fifth position.[1] This compound serves as a valuable building block in organic synthesis and has emerged as a subject of interest for its potential therapeutic properties.[2][3]
Its chemical identity is defined by the following key identifiers:
| Property | Value | Source |
| CAS Number | 1734-62-9 | [3][4] |
| Molecular Formula | C₉H₇ClO₄ | [1][3] |
| Molecular Weight | 214.60 g/mol | [4] |
| SMILES | CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | [3] |
| InChI Key | CNWHHQWYXIPHGY-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
This compound is typically a colorless or white crystalline solid.[2] Its solubility profile is a critical consideration for experimental design; it is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone, but demonstrates low solubility in water.[2]
| Property | Description | Source |
| Appearance | Colorless or white crystalline solid | [2] |
| Solubility | Soluble in DMSO and acetone; low solubility in water | [2] |
| Melting Point | 146-148°C | [5] |
Synthesis and Manufacturing
The most established and efficient route for synthesizing this compound is the acetylation of its precursor, 5-chlorosalicylic acid.[1] This process targets the phenolic hydroxyl group for esterification.
Synthesis of Precursor: 5-Chlorosalicylic Acid
The precursor is commonly prepared via the direct chlorination of salicylic acid.[6][7] This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the 5-chloro isomer.[7]
Caption: Synthesis of 5-Chlorosalicylic Acid via Chlorination.
Primary Synthesis: Acetylation of 5-Chlorosalicylic Acid
The conversion of 5-chlorosalicylic acid to the final product is achieved through reaction with acetic anhydride. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the acetic anhydride, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of the salicylic acid derivative. This reaction is notably exothermic.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 4. This compound DiscoveryCPR 1734-62-9 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 7. repository.ias.ac.in [repository.ias.ac.in]
An In-depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated derivative of acetylsalicylic acid. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the compound's synthesis, starting from fundamental precursors, details its physicochemical characteristics, and explores its emerging therapeutic applications, particularly in oncology and neurodegenerative diseases. The guide emphasizes the causal relationships in its synthetic pathways and biological mechanisms, aiming to provide a robust resource for further research and development.
Introduction and Chemical Identity
This compound, systematically named 2-acetyloxy-5-chlorobenzoic acid, is an organic compound with the molecular formula C₉H₇ClO₄[1][2]. It is a structural analog of the widely known nonsteroidal anti-inflammatory drug (NSAID), acetylsalicylic acid (aspirin), distinguished by the presence of a chlorine atom at the fifth position of the benzene ring. This substitution significantly influences the molecule's electronic and lipophilic properties, which in turn may affect its biological activity.
The molecule consists of a benzoic acid core with an acetyloxy group at the ortho (2-) position and a chlorine atom at the para (5-) position relative to the carboxyl group. This arrangement of functional groups makes it a subject of interest for medicinal chemistry, as it can be readily synthesized and derivatized to explore a range of biological activities.
Historical Context and Synthesis
Synthesis of the Precursor: 5-Chlorosalicylic Acid
The synthesis of 5-chlorosalicylic acid has been approached through several methods, with the direct chlorination of salicylic acid being a prominent route. Early methods often resulted in a mixture of chlorinated products. However, refinements in reaction conditions have allowed for more selective synthesis.
A notable process involves the direct chlorination of salicylic acid in a halogenated, monocyclic, carbocyclic, aromatic solvent, such as chlorobenzene, at elevated temperatures (100-150°C)[3]. This method provides good yields and a high degree of purity[3].
An alternative and historically significant pathway to substituted salicylic acids is the Kolbe-Schmitt reaction. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. For the synthesis of 5-chlorosalicylic acid, the starting material would be 4-chlorophenol.
The logical workflow for the synthesis of the precursor, 5-chlorosalicylic acid, via direct chlorination is depicted below:
Caption: Synthesis workflow for 5-chlorosalicylic acid via direct chlorination.
Synthesis of this compound
The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 5-chlorosalicylic acid. This is a classic esterification reaction, commonly employing acetic anhydride as the acetylating agent, often in the presence of an acid catalyst.
The overall synthesis can be visualized as a two-step process starting from salicylic acid:
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol: Acetylation of 5-Chlorosalicylic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 5-chlorosalicylic acid.
Materials:
-
5-Chlorosalicylic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Ice bath
-
Distilled water
-
Beaker, Erlenmeyer flask, Büchner funnel, and filter paper
-
Stirring apparatus
Procedure:
-
Reactant Preparation: In a clean, dry Erlenmeyer flask, place 5.0 grams of 5-chlorosalicylic acid.
-
Addition of Acetylating Agent: Carefully add 10 mL of acetic anhydride to the flask containing the 5-chlorosalicylic acid.
-
Catalyst Addition: While gently swirling the mixture, add 5-8 drops of concentrated sulfuric acid.
-
Reaction: Heat the flask gently in a water bath at approximately 50-60°C for 10-15 minutes, with continuous stirring, until all the solid has dissolved.
-
Crystallization: Remove the flask from the water bath and allow it to cool to room temperature. Then, place the flask in an ice bath to facilitate the crystallization of the product.
-
Precipitation: To the cooled solution, slowly add 50 mL of cold distilled water to precipitate the product fully.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove any unreacted acetic anhydride and sulfuric acid.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Self-Validation: The success of the synthesis can be validated by determining the melting point of the product and comparing it to the literature value. Further characterization by spectroscopic methods (NMR, IR, MS) is essential to confirm the structure and purity of the synthesized this compound.
Physicochemical and Spectroscopic Characterization
The accurate characterization of this compound is crucial for its use in research and development. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₇ClO₄ | [1][2] |
| Molecular Weight | 214.60 g/mol | [1][2] |
| Appearance | Colorless or white crystalline solid | [4] |
| Melting Point | 148 °C | [4] |
| Solubility | Soluble in DMSO and acetone; low solubility in water | [4] |
| CAS Number | 1734-62-9 | [1][2] |
Spectroscopic Data Interpretation
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption between 1750-1735 cm⁻¹ corresponds to the C=O stretching of the ester group. Another strong C=O stretching band for the carboxylic acid should appear around 1700-1680 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 3300-2500 cm⁻¹. The C-O stretching of the ester and carboxylic acid will be observed in the 1300-1000 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide key structural information. A singlet corresponding to the three protons of the acetyl methyl group is expected around δ 2.2-2.4 ppm. The aromatic protons would appear in the downfield region (δ 7.0-8.0 ppm), with splitting patterns indicative of their substitution on the benzene ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbons of the ester and carboxylic acid would be observed in the δ 160-180 ppm region. The aromatic carbons would resonate in the δ 120-150 ppm range, and the methyl carbon of the acetyl group would appear upfield around δ 20-25 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (214.60 for C₉H₇ClO₄)[1]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Biological Activity and Therapeutic Potential
Recent research has highlighted the potential of this compound as a therapeutic agent, particularly in the fields of oncology and neurodegenerative diseases.
Anticancer Activity and Apoptosis Induction
This compound has been identified as a potent apoptotic agent, suggesting its potential use in cancer treatment[2][5]. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The compound is thought to induce apoptosis by inhibiting DNA and protein synthesis[2][5].
A key mechanism in its apoptotic action is the activation of caspases, a family of proteases that execute the apoptotic process[2][5]. The activation of executioner caspases, such as caspase-3 and caspase-7, is a critical step in the apoptotic cascade. It is hypothesized that this compound, or its active metabolite 5-chlorosalicylic acid, triggers the intrinsic apoptotic pathway.
The proposed mechanism of apoptosis induction is illustrated below:
Caption: Proposed apoptotic pathway induced by this compound.
The acetyloxy group likely acts as a prodrug moiety, increasing the compound's lipophilicity and ability to cross cell membranes. Once inside the cell, it is hydrolyzed by esterases to release the active metabolite, 5-chlorosalicylic acid[1].
Potential in Neurodegenerative Diseases
There is emerging evidence that this compound may have therapeutic potential for Alzheimer's disease. This is attributed to its ability to inhibit the phosphorylation of the tau protein[2][5]. In Alzheimer's disease, hyperphosphorylated tau protein aggregates to form neurofibrillary tangles, which are a hallmark of the disease and contribute to neuronal dysfunction. By inhibiting tau phosphorylation, this compound could potentially mitigate the progression of this neurodegenerative disorder[5].
Conclusion
This compound is a synthetically accessible compound with significant therapeutic potential. Its straightforward synthesis via the acetylation of 5-chlorosalicylic acid, which itself can be efficiently produced, makes it an attractive candidate for further investigation. Its demonstrated ability to induce apoptosis in cancer cells and inhibit tau phosphorylation highlights its promise in oncology and neurodegenerative disease research. This technical guide provides a foundational understanding of its synthesis, characterization, and biological activity, serving as a valuable resource for scientists and researchers dedicated to the development of novel therapeutics. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate its preclinical potential into clinical applications.
References
A Technical Guide to the Potential Biological Activities of 2-(Acetyloxy)-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated derivative of acetylsalicylic acid, presents a compelling profile for investigation into a range of biological activities. Structurally analogous to aspirin, this compound is anticipated to function as a prodrug, undergoing hydrolysis to its primary metabolite, 5-chlorosalicylic acid. This guide synthesizes current understanding and outlines a technical framework for exploring its potential as an anti-inflammatory, anticancer, and antiplatelet agent. We will delve into the mechanistic underpinnings of these potential activities, focusing on the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Detailed experimental protocols are provided to empower researchers to validate these hypotheses and elucidate the full therapeutic potential of this molecule.
Introduction: The Rationale for Investigating this compound
The enduring legacy of aspirin as a cornerstone of anti-inflammatory, analgesic, and antithrombotic therapy has spurred extensive research into its derivatives to enhance efficacy, mitigate side effects, or uncover novel therapeutic applications.[1][2] The addition of a halogen, in this case, chlorine, to the salicylic acid backbone can significantly alter the physicochemical properties of the parent molecule, potentially influencing its biological activity.[1] this compound, with the molecular formula C₉H₇ClO₄, is synthesized through the acetylation of 5-chlorosalicylic acid.[3][4]
This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound. It is structured to provide not just a summary of potential effects, but a logical, experimentally-grounded pathway for their investigation.
Physicochemical Properties and Prodrug Strategy
| Property | Value | Source |
| IUPAC Name | 2-acetyloxy-5-chlorobenzoic acid | [3] |
| Molecular Formula | C₉H₇ClO₄ | [3][5] |
| Molecular Weight | 214.6 g/mol | [5] |
| CAS Number | 1734-62-9 | [5] |
| Appearance | Colorless or white crystalline solid | [4] |
| Solubility | Soluble in DMSO and acetone; low solubility in water | [4] |
A critical aspect of this compound's biological activity is its presumed role as a prodrug. The acetyloxy group is expected to undergo hydrolysis in vivo, yielding acetic acid and the active metabolite, 5-chlorosalicylic acid.[3] This metabolic conversion is a key first step in its mechanism of action. The acetyloxy group can enhance lipophilicity, potentially improving membrane permeability and absorption before its conversion to the active form.[3]
Potential Biological Activities and Mechanistic Insights
Anti-inflammatory Activity
The structural similarity to aspirin strongly suggests that this compound and its metabolite possess anti-inflammatory properties.[1][2][6] The primary mechanisms are likely to involve:
-
Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation, pain, and fever.[1][7][8] It is hypothesized that this compound and/or 5-chlorosalicylic acid will inhibit both COX-1 and COX-2.[6][7]
-
NF-κB Pathway Modulation: The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory gene expression.[9] Salicylates, including aspirin, have been shown to inhibit the activation of NF-κB, preventing the degradation of its inhibitor, IκB, and thus retaining NF-κB in the cytoplasm.[9][10][11] Research on 5-chlorosalicylic acid has demonstrated its ability to suppress TNF-α dependent NF-κB activity, suggesting this pathway is a key target.[3]
Signaling Pathway: NF-κB Inhibition by Salicylates
Caption: Proposed inhibition of the NF-κB signaling pathway by 5-chlorosalicylic acid.
Anticancer Potential
Derivatives of salicylic and benzoic acid have demonstrated the ability to inhibit cancer cell growth and induce apoptosis (programmed cell death).[3] The potential anticancer properties of this compound may be mediated by:
-
Apoptosis Induction: This compound and its derivatives are being investigated for their potential to induce apoptosis in cancer cells.[5] A key mechanism in apoptosis is the activation of caspases, a family of protease enzymes.[3] Studies on related compounds have shown activation of caspases-3/7 in cancer cell lines.[3]
-
Inhibition of Cell Proliferation: Aspirin analogues have been shown to inhibit the proliferation of colorectal cancer cells at significantly lower doses than aspirin itself.[12] This is often associated with a reduction in the levels of cyclin D1, a key regulator of the cell cycle.[12]
-
NF-κB Inhibition in Cancer: The NF-κB pathway is also implicated in cancer progression, and its inhibition is a promising therapeutic strategy.[10][12][13]
Antiplatelet Activity
Aspirin is widely used for its antiplatelet effects to prevent cardiovascular events.[2][14] This activity is primarily due to the irreversible inhibition of COX-1 in platelets, which blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[15][16][17] 5-Chlorosalicylic acid, the metabolite of a related drug, has been shown to inhibit platelet aggregation.[15] It is therefore highly probable that this compound will exhibit similar antiplatelet properties.
Workflow: Investigating Antiplatelet Activity
Caption: A streamlined workflow for assessing in vitro antiplatelet activity.
Experimental Protocols for Validation
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency of this compound and its metabolite, 5-chlorosalicylic acid, against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Utilize commercially available purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Incubate for a specified time at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Apoptosis Assay in Cancer Cell Lines
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., colorectal cancer lines like Caco-2 or liver cancer lines like HepG2) under standard conditions.[3]
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] and incubate.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 560 nm.[18]
-
-
Apoptosis Detection (Caspase Activity Assay):
-
Treat cells with the test compound as described above.
-
Lyse the cells and measure the activity of caspase-3 and/or caspase-9 using a colorimetric or fluorometric assay kit.[18] This assay detects the cleavage of a specific substrate by the active caspase.
-
-
Data Analysis: For the MTT assay, calculate cell viability as a percentage of the control. For the caspase assay, quantify the fold-increase in caspase activity compared to the control.
NF-κB Activity Assay
Objective: To determine if this compound or its metabolite inhibits NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Use a cell line known to have a robust NF-κB response, such as HEK293 or a relevant cancer cell line.
-
NF-κB Reporter Assay:
-
Transfect the cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.
-
Pre-treat the cells with the test compound.
-
Stimulate NF-κB activation with an inducer like TNF-α.
-
Measure the reporter gene expression (luciferase activity or fluorescence).
-
-
Western Blot for IκB Degradation:
-
Treat cells with the test compound followed by TNF-α stimulation for various time points.
-
Prepare cell lysates and perform Western blotting to detect the levels of IκB. A decrease in IκB levels indicates NF-κB activation.
-
-
Data Analysis: For the reporter assay, express the results as a percentage of the stimulated control. For the Western blot, visualize the bands to assess the presence or absence of IκB.
Data Interpretation and Future Directions
The experimental protocols outlined above will generate quantitative data (e.g., IC50 values, percentage of cell viability, fold-change in caspase activity) that will allow for a robust assessment of the biological activities of this compound. A strong inhibitory effect on COX enzymes, coupled with the induction of apoptosis in cancer cells and suppression of NF-κB, would provide a solid foundation for further preclinical development.
Future studies should focus on in vivo models to evaluate the anti-inflammatory, anticancer, and antiplatelet efficacy and to assess the pharmacokinetic and safety profiles of the compound. The use of "omics" technologies, such as metabolomics and proteomics, could provide a more global understanding of the cellular changes induced by this compound and help to identify novel molecular targets.[3]
Conclusion
This compound is a promising aspirin derivative with a scientifically grounded rationale for exhibiting potent anti-inflammatory, anticancer, and antiplatelet activities. Its presumed action as a prodrug for 5-chlorosalicylic acid, combined with the potential for dual inhibition of the COX and NF-κB pathways, makes it a compelling candidate for further investigation. The technical guide provided herein offers a clear and actionable framework for researchers to systematically evaluate its biological potential and contribute to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspirin and related derivatives of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of NF-kappa B by sodium salicylate and aspirin. | Semantic Scholar [semanticscholar.org]
- 12. Identification of aspirin analogues that repress NF-κB signalling and demonstrate anti-proliferative activity towards colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspirin, cyclooxygenase inhibition and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic acid: A Potential Pro-Apoptotic Agent for Cancer Research
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Abstract: This document provides an in-depth technical overview of 2-(Acetyloxy)-5-chlorobenzoic acid, a chlorinated analog of acetylsalicylic acid (aspirin), as a promising agent for inducing apoptosis in cancer cells. We will explore its chemical properties, proposed mechanisms of action centered on the intrinsic apoptotic pathway, and provide detailed, field-proven protocols for its experimental validation. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this compound's therapeutic potential.
Part 1: Compound Profile and Rationale
Chemical Identity and Structure
This compound is a synthetic derivative of salicylic acid. Its structure is analogous to aspirin, with the key distinction being a chlorine atom at the fifth position of the benzene ring.[1] This substitution is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological activity compared to the parent compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1734-62-9 | [1][2] |
| Molecular Formula | C₉H₇ClO₄ | [1][2] |
| Molecular Weight | 214.60 g/mol | [1][2] |
| Appearance | Colorless or white crystalline solid | [3] |
| Solubility | Soluble in DMSO and acetone; low solubility in water | [3] |
The Prodrug Concept and Synthesis
The presence of the acetyloxy group suggests that this compound functions as a prodrug.[1] In a biological system, ubiquitous esterase enzymes are expected to hydrolyze the ester bond, releasing the active metabolite, 5-chlorosalicylic acid.[1] This strategy is a common pharmacological approach to improve a drug's absorption and ability to cross cell membranes by increasing its lipophilicity.[1]
The most direct and established method for its synthesis is the acetylation of 5-chlorosalicylic acid, its precursor.[1] This reaction specifically targets the hydroxyl group on the benzene ring.[1]
Part 2: The Core Directive - Inducing Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating this process. Based on extensive research on aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs), this compound is predicted to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway.[4][5][6]
Proposed Mechanism: The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[7][8] The fate of the cell—survival or death—hangs on the balance between these opposing factions.
The proposed mechanism unfolds as follows:
-
Shifting the Balance: Treatment with this compound is hypothesized to disrupt the normal balance, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9][10]
-
Mitochondrial Engagement: Pro-apoptotic Bax translocates from the cytosol to the outer mitochondrial membrane.[4][6] There, it oligomerizes to form pores, a critical step known as Mitochondrial Outer Membrane Permeabilization (MOMP).
-
Cytochrome c Release: The formation of these pores compromises the integrity of the mitochondrial membrane, leading to the release of key pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[4][5][6][11] This event is a point of no return for the cell.
-
Apoptosome Assembly: In the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering the assembly of a large protein complex called the apoptosome.[4][6]
-
Caspase Cascade Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9.[5][12] Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3.[12][13]
-
Execution of Cell Death: Active Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[13]
Ancillary Signaling Pathways
While the mitochondrial pathway is central, other signaling networks may be involved.
-
NF-κB Signaling: The role of the NF-κB transcription factor in response to aspirin-like drugs is complex. While short-term treatment can inhibit NF-κB activation, prolonged exposure has been shown to paradoxically stimulate the pathway, leading to nuclear translocation of NF-κB subunits like RelA.[14][15] This activation in neoplastic cells has been linked to the pro-apoptotic activity of NSAIDs, suggesting a non-canonical, pro-death role for NF-κB in this context.[14][16][17]
-
Initiator Caspase-2: Some evidence suggests that Caspase-2 can act as an apical caspase upstream of the mitochondria in response to certain cellular stresses.[18] Its activation may require recruitment to a protein complex, such as the PIDDosome, which then initiates the apoptotic cascade.[18]
Part 3: Experimental Validation - A Practical Guide
To rigorously test the hypothesis that this compound is a pro-apoptotic agent, a series of well-established assays should be performed. The following protocols are designed to be self-validating, providing a comprehensive picture from initial cytotoxicity to specific molecular events.
Workflow Overview
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[9] The absorbance of the dissolved formazan is proportional to the number of viable cells.[19]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HT-29 colorectal cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Quantification of Apoptosis (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between different cell populations. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells.
-
Protocol 3: Mechanistic Analysis (Western Blotting)
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for confirming the engagement of the proposed signaling pathway.
Methodology:
-
Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins:
-
Anti-apoptotic: Bcl-2
-
Pro-apoptotic: Bax
-
Caspase Activation: Cleaved Caspase-9, Cleaved Caspase-3
-
Apoptosis Marker: Cleaved PARP
-
Loading Control: β-actin or GAPDH
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to the loading control.
Expected Data Summary
The following table outlines the anticipated results from the experimental protocols, which would collectively support the pro-apoptotic activity of this compound via the intrinsic pathway.
| Assay | Parameter Measured | Expected Outcome with Treatment |
| MTT Assay | Cell Viability / Metabolic Activity | Dose- and time-dependent decrease |
| Annexin V/PI Staining | Phosphatidylserine Externalization | Increase in Annexin V positive cells |
| Caspase-3/9 Activity Assay | Proteolytic activity of caspases | Dose-dependent increase in activity |
| Western Blot | Protein Expression Levels | ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3, ↑ Cleaved PARP |
| ΔΨm Assay (e.g., JC-1) | Mitochondrial Membrane Potential | Decrease in red/green fluorescence ratio |
Part 4: Conclusion and Future Perspectives
The available evidence, largely extrapolated from studies on aspirin and its analogs, strongly suggests that this compound is a potent inducer of apoptosis.[2] Its mechanism of action is likely centered on the mitochondrial pathway, involving the modulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of the caspase cascade.[4][6] The provided protocols offer a robust framework for validating this hypothesis and elucidating the compound's precise molecular interactions.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the compound's anti-tumor activity in animal models, such as xenograft studies.[15][16]
-
Selectivity: Assessing its cytotoxic effects on non-cancerous cell lines to determine a therapeutic window.
-
Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its active metabolite.
By systematically applying the technical guidance and experimental designs outlined in this document, the scientific community can effectively explore the potential of this compound as a novel tool in the development of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. Aspirin Induces Apoptosis through Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin induces apoptosis through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin induces apoptosis through release of cytochrome c from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijper.org [ijper.org]
- 10. Neuroprotective effects of chlorogenic acid by controlling the Bcl-2 family protein in a stroke animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial involvement in aspirin-induced apoptosis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aspirin induces apoptosis in mesenchymal stem cells requiring Wnt/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Identification of aspirin analogues that repress NF-κB signalling and demonstrate anti-proliferative activity towards colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aspirin activates the NF-kappaB signalling pathway and induces apoptosis in intestinal neoplasia in two in vivo models of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of cytoplasmic caspase-2 activation by induced proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide for the Investigation of 2-(Acetyloxy)-5-chlorobenzoic acid as a Potential Therapeutic for Alzheimer's Disease
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein, and sustained neuroinflammation.[1][2][3] This guide outlines a comprehensive preclinical research framework for the investigation of a novel therapeutic candidate, 2-(Acetyloxy)-5-chlorobenzoic acid. This compound, a derivative of salicylic acid, is hypothesized to modulate key pathological cascades in AD. This document provides the scientific rationale, detailed experimental protocols, and data interpretation strategies for the systematic evaluation of this compound's efficacy, from initial synthesis and in vitro mechanistic studies to in vivo validation in established animal models of Alzheimer's disease. The overarching goal is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded roadmap for assessing the therapeutic potential of this compound.
Introduction and Scientific Rationale
Alzheimer's disease is a progressive neurodegenerative disorder that leads to severe cognitive decline and memory loss.[2][3] The neuropathological hallmarks of AD are well-established: the extracellular deposition of Aβ plaques and the intracellular accumulation of NFTs, which are primarily composed of hyperphosphorylated tau protein.[2][4] These pathologies are accompanied by a chronic state of neuroinflammation, driven by the activation of microglia and astrocytes, which contributes significantly to neuronal dysfunction and cell death.[1][5][6]
The therapeutic strategy presented herein focuses on this compound, a compound with structural similarities to acetylsalicylic acid (aspirin). The scientific rationale for investigating this molecule is threefold:
-
Targeting Tau Pathology: There is an indication that this compound may inhibit tau phosphorylation, a critical event in the formation of NFTs.[7] Hyperphosphorylation of tau leads to its dissociation from microtubules, causing microtubule instability and the aggregation of tau into toxic filaments.[8] The parent compound class, salicylates, has been shown to modulate various kinase pathways, providing a basis for this hypothesis.
-
Modulation of Neuroinflammation: Salicylates are well-known for their anti-inflammatory properties.[1] Neuroinflammation is a key component of AD pathogenesis, with activated microglia and astrocytes releasing pro-inflammatory cytokines that exacerbate neuronal damage.[5][6] We hypothesize that this compound will exhibit potent anti-inflammatory effects within the central nervous system.
-
Neuroprotection: The compound's potential to mitigate excitotoxicity and apoptosis is another avenue of investigation. Some benzoic acid derivatives have demonstrated neuroprotective effects in preclinical models.[9]
This guide will systematically detail the necessary steps to validate these hypotheses, beginning with the synthesis and characterization of the compound, followed by a tiered approach of in vitro and in vivo evaluations.
Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step to ensure a pure and well-characterized compound for all subsequent biological assays.
Synthetic Pathway
The established method for synthesizing this compound is through the acetylation of 5-chlorosalicylic acid.[10]
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 86 g (0.5 mole) of 5-chlorosalicylic acid and 102 g (1.0 mole) of acetic anhydride.[8]
-
Initiation: Gently warm the mixture to 40°C with continuous stirring.
-
Catalysis: Carefully add 5 drops of concentrated sulfuric acid to the mixture. An exothermic reaction is expected.
-
Reaction Progression: Maintain the reaction temperature at 60°C and continue stirring for 30 minutes.
-
Quenching and Precipitation: Pour the reaction mixture into a beaker containing crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water.
-
Drying: Air-dry the product to a constant weight. The expected melting point is 146-148°C.[8]
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of the synthesized compound is mandatory to confirm its identity and purity before use in biological assays.
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| CAS Number | 1734-62-9 | [7] |
| Molecular Formula | C₉H₇ClO₄ | [7][10] |
| Molecular Weight | 214.6 g/mol | [7][10] |
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be performed to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A purity of ≥98% is required for all biological experiments.
In Vitro Evaluation: Mechanistic Studies
The in vitro phase of the investigation is designed to dissect the molecular mechanisms of action of this compound. This will be achieved through a series of cell-based and cell-free assays.
Hypothesis 1: Inhibition of Tau Phosphorylation and Aggregation
The primary hypothesis is that the compound can mitigate tau pathology.
This assay will determine if this compound directly inhibits the activity of key tau kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).
Protocol:
-
Reagents: Recombinant human GSK-3β or CDK5/p25, a suitable tau-derived peptide substrate, and [γ-³²P]ATP.
-
Reaction: Incubate the kinase, substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Termination: Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the IC₅₀ value of the compound for each kinase.
This assay will assess the ability of the compound to reduce tau phosphorylation in a cellular context.
Protocol:
-
Cell Line: Utilize a stable cell line, such as SH-SY5Y neuroblastoma cells, that expresses human tau.
-
Induction of Hyperphosphorylation: Treat the cells with an agent known to induce tau hyperphosphorylation, such as okadaic acid.
-
Treatment: Co-treat the cells with varying concentrations of this compound.
-
Lysis and Western Blot: Lyse the cells and perform Western blot analysis using antibodies specific for various phosphorylated tau epitopes (e.g., AT8, PHF-1) and total tau.
-
Quantification: Densitometrically quantify the levels of phosphorylated tau relative to total tau.
This assay will determine if the compound can inhibit the aggregation of hyperphosphorylated tau into fibrillar structures.
Protocol:
-
Reagents: Recombinant full-length human tau (hTau40), heparin (to induce aggregation), and Thioflavin T (ThT) dye.
-
Reaction Setup: In a 96-well plate, combine hTau40, heparin, and different concentrations of this compound in an aggregation buffer.
-
Incubation: Incubate the plate at 37°C with intermittent shaking.
-
Fluorescence Reading: Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals. An increase in fluorescence indicates tau aggregation.
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation kinetics curves and determine the effect of the compound on the lag phase and final amount of aggregation.
Hypothesis 2: Attenuation of Neuroinflammation
This set of experiments will investigate the anti-inflammatory properties of the compound in microglia, the primary immune cells of the brain.
Primary microglia or a microglial cell line (e.g., BV-2) will be used.
Protocol:
-
Cell Culture: Culture microglia in appropriate media.
-
Stimulation: Activate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Concurrently treat the cells with various concentrations of this compound.
The release of key pro-inflammatory cytokines and nitric oxide will be quantified.
Protocols:
-
Nitric Oxide (NO) Assay (Griess Reagent):
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of NO production.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Hypothesis 3: Neuroprotection against Apoptosis
These assays will determine if the compound can protect neurons from cell death.
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) will be used.
Protocol:
-
Cell Culture: Culture the neuronal cells.
-
Induction of Apoptosis: Induce apoptosis using a relevant stressor, such as Aβ oligomers or staurosporine.
-
Treatment: Treat the cells with this compound.
A multi-parametric approach will be used to assess apoptosis.
Protocols:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Fix and permeabilize the cells.
-
Incubate with a mixture of TdT and fluorescently labeled dUTPs to label DNA strand breaks.
-
Visualize and quantify the apoptotic cells using fluorescence microscopy.
-
-
Caspase-3/7 Activity Assay:
-
Lyse the cells.
-
Incubate the lysate with a luminogenic caspase-3/7 substrate.
-
Measure the luminescence, which is proportional to caspase activity.
-
In Vivo Evaluation: Preclinical Efficacy in an Alzheimer's Disease Model
Promising in vitro results will be followed by in vivo studies using a transgenic mouse model of Alzheimer's disease to assess the compound's therapeutic efficacy.
Animal Model Selection
The 3xTg-AD mouse model is recommended as it develops both Aβ and tau pathologies, as well as synaptic dysfunction, closely mimicking the human disease progression.
Pharmacokinetics and Dosing
Prior to efficacy studies, a pharmacokinetic analysis should be performed to determine the compound's ability to cross the blood-brain barrier and to establish an appropriate dosing regimen.
Experimental Design
-
Groups:
-
Wild-type (WT) mice + Vehicle
-
3xTg-AD mice + Vehicle
-
3xTg-AD mice + this compound (Low Dose)
-
3xTg-AD mice + this compound (High Dose)
-
-
Treatment Duration: Chronic treatment for 3-6 months, starting at an age when pathology begins to develop.
Behavioral Testing for Cognitive Function
A battery of behavioral tests will be used to assess different aspects of learning and memory.
-
Morris Water Maze (MWM): To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term spatial working memory.
-
Novel Object Recognition (NOR): To test recognition memory.
Post-mortem Brain Tissue Analysis
Following the completion of behavioral testing, the mice will be euthanized, and their brains will be harvested for histopathological and biochemical analysis.
-
Aβ Plaque Load: Staining with antibodies against Aβ (e.g., 6E10).
-
Tau Pathology: Staining with antibodies against phosphorylated tau (e.g., AT8).
-
Neuroinflammation: Staining for markers of activated microglia (Iba1) and astrocytes (GFAP).
-
Neuronal Loss: Nissl staining to assess neuronal density in the hippocampus and cortex.
-
Western Blot: To quantify the levels of Aβ, total and phosphorylated tau, and inflammatory markers in brain homogenates.
-
ELISA: For a more quantitative measurement of Aβ40 and Aβ42 levels.
Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods. For in vitro studies, one-way ANOVA followed by post-hoc tests will be suitable for comparing multiple treatment groups. For in vivo behavioral data, repeated measures ANOVA may be necessary. A p-value of <0.05 will be considered statistically significant.
Conclusion and Future Directions
This technical guide provides a rigorous and comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. The proposed multi-tiered approach, from chemical synthesis to in vivo efficacy studies, is designed to thoroughly investigate its mechanisms of action and therapeutic potential. Successful outcomes from these studies would provide a strong rationale for advancing this compound into further preclinical safety and toxicology studies, and ultimately, towards clinical development. Future research could also explore the optimization of the chemical structure to enhance potency and pharmacokinetic properties.
References
- 1. Anti-inflammatory properties rather than anti-oxidant capability is the major mechanism of neuroprotection by sodium salicylate in a chronic rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of long-term salicylate administration on synaptic ultrastructure and metabolic activity in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The aspirin metabolite sodium salicylate causes focal cerebral hemorrhage and cell death in rats with kainic acid-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The teratogenic effects of salicylic acid on the developing nervous system in rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.uniupo.it [research.uniupo.it]
Methodological & Application
Application Note and Protocol: Synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-(acetyloxy)-5-chlorobenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The primary and most established method involves the acetylation of 5-chlorosalicylic acid.[1] This application note details a robust and efficient protocol for this transformation, including a thorough discussion of the underlying reaction mechanism, safety considerations, and methods for product characterization. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a key chemical building block. Its structure, featuring a benzoic acid core with an acetyloxy group at the second carbon and a chlorine atom at the fifth, makes it a versatile precursor for more complex molecules.[1] The synthesis route from 5-chlorosalicylic acid is a straightforward and widely cited esterification reaction.[1] This process involves the introduction of an acetyl group (CH₃C=O) to the hydroxyl group of 5-chlorosalicylic acid.[1] Understanding the nuances of this reaction is crucial for achieving high yield and purity, which are critical parameters in both research and industrial applications. This guide aims to provide both the practical steps and the theoretical foundation necessary for successful synthesis.
Reaction Mechanism and Rationale
The synthesis of this compound from 5-chlorosalicylic acid is an acetylation reaction. Acetylation is a chemical process that introduces an acetyl functional group into a compound.[2] In this specific case, the hydroxyl group (-OH) of 5-chlorosalicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Choice of Acetylating Agent: Acetic anhydride is the preferred acetylating agent for this synthesis. While other reagents like acetyl chloride could be used, acetic anhydride offers several advantages. The reaction with acetic anhydride produces acetic acid as a byproduct, which is less reactive and easier to handle than the hydrochloric acid generated when using acetyl chloride.[3]
Catalyst: The reaction can be catalyzed by either an acid or a base. In an acidic medium, such as with concentrated sulfuric acid, the acid protonates an oxygen atom of the acetic anhydride. This protonation increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.[2] Alternatively, a base like pyridine can be used. Pyridine acts as a catalyst by deprotonating the phenolic hydroxyl group, increasing its nucleophilicity and facilitating a more rapid reaction.[4]
The following diagram illustrates the acid-catalyzed mechanism:
Caption: Acid-catalyzed acetylation of 5-chlorosalicylic acid.
Experimental Protocol
This protocol details the synthesis of this compound using acetic anhydride with an acid catalyst.
Materials and Equipment
| Reagents | Grade | Supplier |
| 5-Chlorosalicylic acid | ≥98% | Sigma-Aldrich |
| Acetic anhydride | ≥99% | Flinn Scientific |
| Concentrated Sulfuric Acid | 95-98% | Fisher Scientific |
| Toluene | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | Fisher Scientific | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | |
| Brine (Saturated NaCl) | Fisher Scientific | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific |
| Equipment |
| Round-bottom flask |
| Magnetic stirrer and stir bar |
| Reflux condenser |
| Heating mantle |
| Ice bath |
| Separatory funnel |
| Rotary evaporator |
| Buchner funnel and filter paper |
| Glassware for purification |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis:
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.9 mmol) of 5-chlorosalicylic acid in 20 mL of acetic anhydride.
-
Catalyst Addition: While stirring, carefully add 5-10 drops of concentrated sulfuric acid to the mixture. An exothermic reaction may be observed.
-
Reaction: Attach a reflux condenser and heat the mixture to 80-90°C using a heating mantle. Maintain this temperature and continue stirring for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously. The product will precipitate as a white solid.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and sulfuric acid.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
Characterization of this compound
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
| Analytical Technique | Expected Result |
| Melting Point | 171-172 °C[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.09 (d, J = 7.4 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H), 2.35 (s, 3H)[6][7][8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.1, 134.8, 133.7, 132.5, 131.6, 128.5, 126.8[6] |
| IR (KBr, cm⁻¹) | ~3000 (O-H of carboxylic acid), 1770 (C=O of ester), 1690 (C=O of carboxylic acid), 1200 (C-O of ester) |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
5-Chlorosalicylic Acid: Harmful if swallowed and may cause skin and eye irritation.[9][10] In case of contact, flush the affected area with plenty of water.[9]
-
Acetic Anhydride: Flammable liquid and vapor.[11][12] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[11][12][13][14] Always wear protective gloves, clothing, and eye protection.[11] It reacts violently with water.[11]
-
Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Handle with extreme care and always add acid to water, never the other way around.
-
This compound: Harmful if swallowed and may cause an allergic skin reaction. It can also cause serious eye damage.
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory when performing this synthesis.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 5-chlorosalicylic acid. By carefully following the outlined steps and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for a variety of applications in organic synthesis and drug discovery. The provided characterization data serves as a benchmark for verifying the identity and quality of the final compound.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Chlorosalicylic acid 98 321-14-2 [sigmaaldrich.com]
- 6. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [chemicalbook.com]
- 7. asianjournalofphysics.com [asianjournalofphysics.com]
- 8. rsc.org [rsc.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ineos.com [ineos.com]
- 14. carlroth.com [carlroth.com]
Protocol for the Purification of 2-(Acetyloxy)-5-chlorobenzoic Acid by Recrystallization
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the purification of 2-(acetyloxy)-5-chlorobenzoic acid, a key intermediate in organic synthesis, via recrystallization.[1] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern the purification process. By explaining the causality behind solvent selection, crystal growth, and purity assessment, this document serves as a self-validating guide to achieving high-purity material essential for downstream applications.
Introduction: The Principle of Recrystallization
Recrystallization is a paramount technique for the purification of nonvolatile organic solids.[2][3] The method is predicated on the principle that the solubility of most solid compounds increases with temperature.[4][5] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of crystals. The molecules of the desired compound selectively deposit onto the growing crystal lattice, a highly ordered structure that tends to exclude molecules that do not fit, i.e., impurities. The impurities remain dissolved in the surrounding solution (the "mother liquor") and are subsequently separated by filtration.[6][7] Slow, controlled cooling is crucial for the formation of large, pure crystals.[4][5]
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound[8] |
| CAS Number | 1734-62-9[9][10] |
| Molecular Formula | C₉H₇ClO₄[9] |
| Molecular Weight | 214.6 g/mol [8][9] |
| Appearance | Colorless or white crystalline solid[1] |
| General Solubility | Low solubility in water; soluble in acetone and DMSO[1] |
The primary synthetic route to this compound is the acetylation of 5-chlorosalicylic acid.[8] Consequently, potential impurities include the unreacted starting material (5-chlorosalicylic acid), residual acetylating agents (e.g., acetic anhydride and its hydrolysis product, acetic acid), and the hydrolysis product of the target compound itself, particularly if exposed to moisture.
Foundational Logic: Solvent Selection
The success of any recrystallization hinges on the appropriate choice of solvent.[4] An ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound well at its boiling point but poorly at low temperatures.[2][11]
Criteria for an Effective Recrystallization Solvent:
-
High Temperature Coefficient: The solvent must readily dissolve the target compound when hot but have limited solvating power when cold to ensure good recovery.[2]
-
Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or completely insoluble (to be removed by hot filtration).[11]
-
Chemical Inertness: The solvent must not react with the compound being purified.[2][5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[12]
Given the structure of this compound (a moderately polar aromatic carboxylic acid), suitable solvent candidates include alcohols, esters, ketones, or binary mixtures, such as ethanol/water or acetone/water.
Experimental Protocols
This section details the necessary protocols, from small-scale solvent screening to a full-scale purification workflow.
Protocol: Solvent Screening
Before committing the bulk of the material, small-scale trials should be performed to identify the optimal solvent or solvent system.
Materials:
-
Crude this compound
-
Selection of test solvents: Ethanol, Methanol, Ethyl Acetate, Acetone, Water, Cyclohexane
-
Test tubes (e.g., 13x100 mm)
-
Hot plate or steam bath
-
Stirring rod
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[11]
-
If the solid does not dissolve at room temperature, gently heat the test tube in a hot water bath while continuing to add the solvent dropwise until the solid just dissolves.[11] Note the approximate volume of solvent required.
-
Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass stirring rod to induce nucleation.[13]
-
Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[6]
-
Evaluate the outcome based on the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
Data Interpretation for Solvent Selection:
| Solvent Tested | Observation at Room Temp | Observation at Boiling | Observation Upon Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Good crystal formation | Potential candidate, possibly in a mixed system. |
| Ethanol | Sparingly Soluble | Very Soluble | Crystals form, may need water as anti-solvent. | Good candidate, likely for a mixed system. |
| Acetone | Soluble | Very Soluble | Poor recovery; too soluble. | Unsuitable as a single solvent. |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Good crystal formation. | Good candidate. |
| Cyclohexane | Insoluble | Insoluble | - | Unsuitable. |
This table represents hypothetical but expected outcomes based on the compound's structure.
Workflow for Recrystallization
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow of the recrystallization process.
Protocol: Full-Scale Recrystallization (Ethanol/Water System)
This protocol assumes an ethanol/water mixture is chosen as the optimal solvent system, a common choice for purifying moderately polar organic acids.
Materials & Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
-
Watch glass
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid completely by heating gently on a hot plate.
-
(Optional) Hot Filtration: If any insoluble impurities are observed, perform a hot filtration. Place a funnel with fluted filter paper over a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the solid impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[14] Transfer the crystalline slurry into the funnel and apply vacuum.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold ethanol/water mixture (same ratio as the final solvent composition) to rinse away any remaining mother liquor from the crystal surfaces.[3][6]
-
Drying: Allow air to be pulled through the crystals on the funnel for 15-20 minutes to partially dry them. Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum desiccator or a low-temperature oven (T < 50°C to prevent degradation).
Purity Assessment and Validation
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the experimental melting point of the recrystallized product to the literature value. A broad melting range or a depression in the melting point typically indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate (e.g., silica gel). Development in an appropriate solvent system (e.g., ethyl acetate/hexanes with a drop of acetic acid) should show a single, major spot for the purified product and multiple spots for the crude material and mother liquor.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.[8] A reverse-phase HPLC method can be developed to separate the target compound from any related impurities, allowing for precise purity determination (e.g., >99.5%).[8][15]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form on cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration. Try scratching the inner wall of the flask or adding a seed crystal.[13] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling again. A different solvent system may be required. |
| Low recovery of purified product. | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Ensure minimal solvent is used. Pre-heat all glassware for hot filtration. Ensure the solution is thoroughly chilled in an ice bath before final filtration. |
| Colored impurities remain. | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities.[16] |
References
- 1. chembk.com [chembk.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 1734-62-9 | Benchchem [benchchem.com]
- 9. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 10. This compound - [sigmaaldrich.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. mt.com [mt.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Column chromatography method for 2-(Acetyloxy)-5-chlorobenzoic acid
An Application Note for the Chromatographic Purification of 2-(Acetyloxy)-5-chlorobenzoic acid
Authored by: A Senior Application Scientist
Introduction: The Rationale for High-Purity this compound
This compound, a chlorinated derivative of acetylsalicylic acid (aspirin), is a compound of significant interest in medicinal chemistry and drug development. Its structural backbone serves as a valuable precursor for synthesizing novel chemical entities with potential therapeutic activities, including anticancer properties.[1] The acetyloxy group may function as a prodrug moiety, undergoing in-vivo hydrolysis by esterase enzymes to release the active salicylic acid derivative, a strategy often employed to enhance a drug's absorption and distribution.[1]
Given its role as a key synthetic intermediate, the purity of this compound is paramount. Impurities from the synthesis, such as the unreacted precursor 5-chlorosalicylic acid or byproducts, can interfere with subsequent reactions and compromise the biological activity and safety of the final compounds. Column chromatography is a fundamental, robust, and scalable technique for the purification of such moderately polar organic compounds, making it the method of choice for obtaining high-purity this compound suitable for research and development.[2][3]
This guide provides a detailed protocol for the purification of this compound using normal-phase column chromatography, explaining the scientific principles behind each step to ensure reproducible and efficient separation.
Physicochemical Properties and Chromatographic Considerations
A successful chromatographic separation is predicated on understanding the physicochemical properties of the target analyte. These properties dictate the interactions between the compound, the stationary phase, and the mobile phase.
| Property | Value | Source |
| IUPAC Name | 2-acetyloxy-5-chlorobenzoic acid | [1] |
| Molecular Formula | C₉H₇ClO₄ | [4] |
| Molecular Weight | 214.60 g/mol | [4] |
| Appearance | Colorless or white crystalline solid | [5] |
| Solubility | Low solubility in water; soluble in acetone, DMSO | [5] |
| SMILES | CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | [4] |
Analysis of Polarity: this compound is a moderately polar molecule. Its polarity is a composite of:
-
A highly polar carboxylic acid group (-COOH): This is the primary site for strong interaction with a polar stationary phase.
-
A polar ester group (-OCOCH₃): This also contributes to the molecule's polarity.
-
A largely non-polar chlorobenzene ring: This aromatic system provides lipophilic character.
This balance of polar and non-polar features makes it an ideal candidate for normal-phase chromatography, where a polar stationary phase is used to selectively retain the polar components of a mixture.[6]
Principle of Separation: Normal-Phase Chromatography
The separation strategy is based on the principle of adsorption chromatography, where components of a mixture are separated based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[2][6]
-
Stationary Phase Selection: Silica Gel (SiO₂) Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH).[6][7] These groups act as hydrogen bond donors and acceptors, interacting strongly with the polar functional groups of the analyte. The carboxylic acid and ester moieties of this compound will form hydrogen bonds with the silica surface, causing the molecule to be retained on the column.
-
Mobile Phase (Eluent) Selection The mobile phase serves to move the compounds down the column.[2] A solvent system less polar than the silica gel is required.[6] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively desorb the compounds from the stationary phase. Less polar impurities, which interact weakly with the silica, will be washed off first by a low-polarity eluent. As the eluent polarity is increased, it competes more effectively for the adsorption sites on the silica, displacing the more strongly adsorbed this compound and allowing it to move down the column and be collected.[2]
A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The addition of a small amount of an acid, such as acetic acid, to the mobile phase can be beneficial. It ensures the carboxylic acid group of the analyte remains protonated (-COOH), preventing its ionization to a carboxylate (-COO⁻). The anionic carboxylate form can bind very strongly and sometimes irreversibly to the acidic silica gel, leading to poor peak shape (tailing) and low recovery.[8]
Visualized Experimental Workflow
The following diagram outlines the complete workflow for the purification protocol.
Caption: Workflow for column chromatography purification.
Detailed Step-by-Step Protocol
Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, particle size 230-400 mesh)
-
Crude Sample: this compound
-
Solvents (HPLC Grade):
-
n-Hexane
-
Ethyl Acetate
-
Acetic Acid (Glacial)
-
-
Glassware:
-
Chromatography column with stopcock
-
Erlenmeyer flasks
-
Beakers
-
Round-bottom flask
-
Separatory funnel (for gradient)
-
Test tubes and rack for fraction collection
-
-
Apparatus:
-
Fume hood
-
Rotary evaporator
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary spotters
-
Procedure
PART 1: Column Preparation
-
Slurry Preparation: In a beaker, measure out silica gel (typically 30-50 times the weight of your crude sample). Add the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to create a free-flowing slurry. Stir gently to remove air bubbles.
-
Column Packing:
-
Secure the column vertically in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles.
-
Never let the top of the silica bed run dry. Always maintain a layer of solvent above it. Once packed, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.
-
PART 2: Sample Loading (Dry Loading Recommended)
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like acetone or dichloromethane.
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Drain the solvent from the packed column until it is just level with the top layer of sand.
-
Carefully add the dry-loaded sample powder to the top of the column, creating a uniform, level layer.
PART 3: Elution and Fraction Collection
-
Eluent System: Prepare a series of eluents with increasing polarity. A suggested step-gradient is outlined in the table below. The addition of 0.5% acetic acid to all mobile phases is recommended to suppress ionization of the target compound.
| Step | Mobile Phase Composition (Hexane:Ethyl Acetate + 0.5% Acetic Acid) | Volume (approx.) | Purpose |
| 1 | 95 : 5 | 2-3 column volumes | Elute highly non-polar impurities |
| 2 | 90 : 10 | 2-3 column volumes | Elute less polar impurities |
| 3 | 80 : 20 | As needed | Elute the target compound |
| 4 | 50 : 50 | 1-2 column volumes | Elute more polar impurities |
| 5 | 100% Ethyl Acetate | 1-2 column volumes | Column flush |
-
Elution: Carefully add the first eluent (95:5) to the column. Open the stopcock and begin collecting the eluting solvent in numbered test tubes (e.g., 10-15 mL per fraction).
-
Gradient Change: Once the required volume of one eluent has passed through, carefully switch to the next eluent of higher polarity. Avoid disturbing the silica bed.
-
Flow Rate: Maintain a steady flow rate. A typical rate is a few drops per second.
PART 4: Analysis and Product Isolation
-
TLC Monitoring: Use TLC to analyze the collected fractions.[9]
-
Spot a small amount from every few fractions onto a TLC plate. Also, spot your starting crude material for comparison.
-
Develop the plate in a solvent system that gives good separation (e.g., 70:30 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp. The desired product should appear as a single spot in the pure fractions.
-
-
Pooling Fractions: Identify all fractions containing only the pure product spot and combine them in a large round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. This will yield the purified this compound as a white solid.
-
Final Analysis: Determine the yield and confirm the purity of the final product by measuring its melting point and comparing it with the literature value.
Safety Precautions
-
Always perform column chromatography in a well-ventilated fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.
-
Organic solvents are flammable and volatile. Keep them away from ignition sources.
-
Silica gel is a fine powder; avoid inhaling the dust.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. columbia.edu [columbia.edu]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
Analytical methods for 2-(Acetyloxy)-5-chlorobenzoic acid characterization
An In-Depth Guide to the Analytical Characterization of 2-(Acetyloxy)-5-chlorobenzoic acid
**Abstract
This technical guide provides a comprehensive overview of the essential analytical methodologies for the characterization of this compound (CAS: 1734-62-9), a key chemical intermediate.[1] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring structural confirmation, purity assessment, and physicochemical profiling. This document moves beyond procedural steps to explain the underlying scientific principles, enabling users to adapt and troubleshoot methods effectively. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for definitive structural elucidation, and thermal analysis (DSC/TGA) for assessing thermal stability and melting characteristics.
Introduction and Physicochemical Profile
This compound is a derivative of 5-chlorosalicylic acid, synthesized through the acetylation of the precursor's hydroxyl group.[2] Its molecular structure, containing a carboxylic acid, an ester, and a chlorinated aromatic ring, dictates the selection of appropriate analytical techniques. Accurate characterization is paramount for its application in organic synthesis and potential pharmaceutical development, as impurities or degradation products can significantly impact reaction yields, safety, and efficacy of downstream products.[2][3]
A foundational understanding begins with its basic physicochemical properties, summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 1734-62-9 | [2][4] |
| Molecular Formula | C₉H₇ClO₄ | [4][5] |
| Molecular Weight | 214.6 g/mol | [2][4] |
| Appearance | Colorless or white crystalline solid | [1] |
| Solubility | Soluble in DMSO and acetone; low in water | [1] |
Integrated Analytical Workflow
A multi-technique approach is essential for the comprehensive characterization of this compound. No single method can provide all the necessary information. The following workflow illustrates the logical relationship between chromatographic separation, spectroscopic identification, and physical property analysis.
Caption: Integrated workflow for comprehensive analysis.
Chromatographic Methods for Purity and Separation
Chromatography is indispensable for separating the target compound from impurities, starting materials, and degradation products.[2]
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the premier technique for quantifying the purity of this compound due to its precision and robustness.[2] The separation is based on the compound's hydrophobicity, making a C18 stationary phase an ideal choice.[3][6]
-
Instrumentation: A standard HPLC system with a UV detector is required.[3]
-
Reagent Preparation:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid. The acid is crucial for suppressing the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]
-
Working Standard (50 µg/mL): Dilute the stock solution appropriately with the mobile phase to fall within the linear range of the detector.
-
-
Sample Preparation:
-
Accurately weigh a sample to achieve a theoretical concentration of ~50 µg/mL after dissolution in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
-
-
Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reverse-phase column offering good resolution for aromatic acids.[3] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% H₃PO₄ | Common mobile phase for moderately polar compounds; acid improves peak shape.[6] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading while ensuring good sensitivity. |
| Column Temperature | 30°C | Ensures reproducible retention times by minimizing temperature fluctuations.[3] |
| Detection | UV at 254 nm | Aromatic rings exhibit strong absorbance at this wavelength.[3] |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
The purity is calculated based on the area percentage of the main peak in the chromatogram. System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) must be passed to ensure the validity of the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile or semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is required to convert it into a more volatile ester (e.g., a methyl ester).[7]
-
Derivatization: To a solution of the sample in a suitable solvent (e.g., Toluene), add a derivatizing agent such as Methanolic HCl or Diazomethane and heat gently. This converts the carboxylic acid to its methyl ester.
-
Extraction: After the reaction, neutralize and extract the derivative into an organic solvent like hexane or ethyl acetate.
-
Analysis: Inject 1 µL of the final extract into the GC-MS.
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Agilent GC-MS or equivalent | Standard instrumentation for this type of analysis.[8] |
| Column | Elite-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column suitable for a wide range of organic compounds.[8] |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency.[8] |
| Injector Temp. | 260°C | Ensures rapid volatilization of the derivatized analyte.[8] |
| Oven Program | 70°C (2 min), then ramp 10°C/min to 280°C (10 min hold) | A temperature gradient to separate compounds with different boiling points.[8] |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Mass Scan Range | 50-500 amu | Covers the expected mass of the derivatized parent molecule and fragments.[8] |
The resulting mass spectrum for each peak is compared against a spectral library (e.g., NIST) for identification. The molecular ion peak of the derivatized compound and its characteristic fragmentation pattern confirm its identity.
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural determination, providing detailed information about the carbon-hydrogen framework.[9]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.[10]
-
Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
The chemical shifts are predicted based on the analysis of similar structures like chlorobenzoic acids.[10][11][12]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid (-COOH) | ~13.5 | broad singlet | 1H | -COOH proton |
| Aromatic Protons | 7.8 - 8.1 | m | 3H | Ar-H |
| Acetyl Methyl (-CH₃) | ~2.2 | singlet | 3H | -OCOCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carboxylic Acid Carbonyl (-C OOH) | ~168 | Carboxylic acid C |
| Ester Carbonyl (-OC OCH₃) | ~169 | Ester C=O |
| Aromatic Carbons | 125 - 150 | Ar-C |
| Acetyl Methyl Carbon (-C H₃) | ~21 | -OCOC H₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple method to confirm the presence of key functional groups.[13]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or place the solid sample directly on an Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid | The broadness is a hallmark of the hydrogen-bonded -OH group in the carboxylic acid dimer.[14] |
| ~1770 | C=O stretch | Ester | The ester carbonyl typically absorbs at a higher frequency than the acid carbonyl. |
| ~1700 | C=O stretch | Carboxylic Acid | Characteristic absorption for the carbonyl in an aromatic carboxylic acid.[13] |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Vibrations of the benzene ring. |
| ~1200 | C-O stretch | Ester & Carboxylic Acid | Represents the stretching of the C-O single bonds.[14] |
| ~700 - 850 | C-Cl stretch | Aryl Halide | The position is indicative of the C-Cl bond on the aromatic ring. |
Thermal Analysis
Thermal analysis provides information on melting point, phase transitions, and decomposition temperature.
Caption: Step-by-step workflow for HPLC purity analysis.
Protocol: DSC and TGA
-
Instrumentation: Calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Analysis:
-
DSC: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
TGA: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere and monitor the mass loss.
-
-
DSC: The thermogram will show a sharp endothermic peak corresponding to the melting point of the crystalline solid. The peak's onset temperature is typically reported as the melting point. Studies of similar compounds like benzoic acid serve as a good reference for expected behavior.[15]
-
TGA: The TGA curve will be flat until the temperature reaches the point of decomposition, at which a sharp drop in mass will be observed. This indicates the thermal stability limit of the compound.
Conclusion
The analytical characterization of this compound requires a thoughtful and orthogonal combination of techniques. HPLC provides the quantitative data on purity essential for quality control, while GC-MS can identify potential volatile impurities. Definitive structural confirmation is achieved through the combined interpretation of NMR and FT-IR spectra. Finally, thermal analysis provides crucial data on the material's physical properties and stability. The protocols and insights provided in this guide establish a robust framework for the comprehensive analysis of this important chemical compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 5. This compound | C9H7ClO4 | CID 2820813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]
- 10. rsc.org [rsc.org]
- 11. asianjournalofphysics.com [asianjournalofphysics.com]
- 12. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
HPLC method development for 2-(Acetyloxy)-5-chlorobenzoic acid
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for 2-(Acetyloxy)-5-chlorobenzoic acid
Abstract
This application note presents a comprehensive guide to developing a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This document provides a detailed rationale for methodological choices, step-by-step protocols for method development, forced degradation studies, and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Scientific Rationale
This compound is a halogenated derivative of acetylsalicylic acid (aspirin). Its structure, featuring an acetylated phenol and a carboxylic acid, suggests potential utility as a pharmaceutical intermediate or an active pharmaceutical ingredient (API) with unique pharmacological properties.[1][2] The presence of the chlorine atom at the 5-position increases the molecule's lipophilicity, which can influence its biological activity and metabolic profile.[1]
The development of a validated, stability-indicating analytical method is a regulatory prerequisite and a critical component of the drug development lifecycle. Such a method ensures the identity, purity, and potency of the drug substance by accurately quantifying the API and separating it from any process-related impurities or degradation products that may arise during manufacturing, storage, or formulation.[3][4] This note details the logical, science-driven process of creating such a method, from understanding the analyte's fundamental properties to full method validation.
Analyte Characterization: The Foundation of Method Development
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detection parameters.
-
Chemical Structure:
-
Solubility: The compound is sparingly soluble in water but demonstrates good solubility in organic solvents such as acetone, dimethyl sulfoxide (DMSO), and mixtures of acetonitrile and water.[5] This informs the selection of a suitable diluent for sample and standard preparation.
-
UV Absorbance: As a substituted aromatic carboxylic acid, the analyte is expected to have strong UV absorbance. A UV scan of a dilute solution in the mobile phase is necessary to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for detection. Based on structurally similar compounds, a suitable wavelength is likely to be found in the 230-280 nm range.[6][7]
HPLC Method Development Strategy
The following section outlines the systematic approach and rationale for selecting the initial chromatographic conditions.
Workflow for HPLC Method Development
The development process follows a logical sequence, beginning with analyte properties and progressing through systematic optimization to arrive at a robust final method.
Caption: Logical workflow for HPLC method development.
Selection of Chromatographic Conditions
-
Column: A C18 (octadecylsilane) stationary phase is the industry standard for reversed-phase chromatography and is well-suited for retaining moderately nonpolar analytes like this compound. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[6][8]
-
Mobile Phase:
-
Aqueous Component: Based on the pKa analysis, an acidic buffer is required. A solution of 0.1% orthophosphoric acid in HPLC-grade water, adjusted to a pH of 2.5, is an excellent choice. It is non-corrosive, UV-transparent, and effectively suppresses the ionization of the analyte.[7]
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and its superior UV transparency at lower wavelengths.
-
-
Elution Mode: An initial gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) is performed to determine the approximate concentration of organic modifier needed to elute the analyte with an appropriate retention time. Based on this scouting run, an isocratic method is then developed for simplicity, robustness, and improved precision.
-
Diluent: To ensure peak shape integrity and sample compatibility, the mobile phase itself is the ideal diluent. A mixture of water and acetonitrile (e.g., 60:40 v/v) with 0.1% formic acid is also a suitable alternative.[9]
-
Detection: The detection wavelength is set at the λmax determined from the UV scan (e.g., 237 nm). A photodiode array (PDA) detector is recommended to simultaneously monitor peak purity.
Protocol: Optimized HPLC Method and System Suitability
This protocol describes the final, optimized conditions for the analysis of this compound.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.1% Orthophosphoric Acid in Water (pH 2.5) : Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 237 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water. Adjust the pH to 2.5 if necessary. Mix 550 mL of this aqueous solution with 450 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Diluent Preparation: Prepare a mixture of water and acetonitrile in a 50:50 v/v ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 100 mg of this compound and prepare as described for the Standard Stock Solution and Working Standard Solution.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution five times and evaluate the results against the following criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 1.0% |
| % RSD of Retention Times | ≤ 1.0% |
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to establish the stability-indicating nature of the method by demonstrating that the analyte peak is resolved from all potential degradation products.[4] The goal is to achieve 5-20% degradation of the active ingredient.[10]
Potential Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ester bond, yielding 5-chlorosalicylic acid and acetic acid.
Caption: Primary hydrolytic degradation pathway.
Stress Conditions Protocol
Prepare sample solutions at a concentration of 1000 µg/mL and subject them to the following conditions. After exposure, neutralize the samples (if necessary), dilute to a final concentration of 100 µg/mL with diluent, and analyze by HPLC.
-
Acid Hydrolysis: Mix sample solution with 1N HCl in a 1:1 ratio. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix sample solution with 0.1N NaOH in a 1:1 ratio. Keep at room temperature for 30 minutes. The ester linkage is highly labile to base.
-
Oxidative Degradation: Mix sample solution with 6% hydrogen peroxide (H₂O₂) in a 1:1 ratio. Keep at room temperature for 4 hours.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Then, prepare the sample solution.
-
Photolytic Degradation: Expose the solid drug substance to UV and visible light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11] Then, prepare the sample solution.
Protocol: HPLC Method Validation
The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method measures only the desired analyte without interference. | Peak purity index > 0.999. No co-elution from placebo or degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[12] |
| Range | The interval providing acceptable linearity, accuracy, and precision. | Assay: 80-120% of the test concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery at three levels (80%, 100%, 120%).[7] |
| Precision | To measure the consistency and repeatability of the results. | Repeatability: %RSD ≤ 1.0%. Intermediate Precision: %RSD ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified reliably. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters must pass at all varied conditions. %RSD should not significantly change. |
Validation Procedures
-
Specificity: Analyze blank (diluent), placebo, standard solution, and the stressed samples from the forced degradation study. Assess peak purity using a PDA detector.
-
Linearity: Prepare a series of at least five standard solutions ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and perform linear regression analysis.
-
Accuracy (Recovery): Prepare a placebo sample and spike it with the API at three concentration levels (80%, 100%, 120% of the working concentration). Prepare each level in triplicate. Calculate the percent recovery for each sample.
-
Precision:
-
Repeatability: Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
-
LOD & LOQ: Determine by injecting progressively more dilute solutions of the standard until the required signal-to-noise ratios are achieved.
-
Robustness: Analyze the working standard solution while making small, deliberate changes to the method parameters one at a time:
-
Flow Rate: ±0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase pH: ±0.2 units (pH 2.3 and 2.7).
-
Column Temperature: ±5°C (25°C and 35°C).
-
Organic Phase Composition: ±2% (e.g., 43% and 47% Acetonitrile).
-
Conclusion
The HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the quantification of this compound. The forced degradation studies confirm its stability-indicating nature, showing clear separation of the parent peak from all degradation products. The successful validation according to ICH guidelines confirms that this method is robust and suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. jocpr.com [jocpr.com]
- 9. lcms.cz [lcms.cz]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: Mass Spectrometric Analysis of 2-(Acetyloxy)-5-chlorobenzoic acid
Abstract
This application note provides a comprehensive guide for the qualitative and quantitative analysis of 2-(Acetyloxy)-5-chlorobenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a derivative of salicylic acid and a structural analog of aspirin, making it a compound of interest in pharmaceutical development and chemical synthesis.[1][2] This document details optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We will explore the principles behind method development, delve into the compound's characteristic fragmentation patterns, and provide a robust protocol for sensitive quantification using Multiple Reaction Monitoring (MRM). The methodologies presented are designed for researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this compound.
Introduction
This compound is a small organic molecule synthesized via the acetylation of 5-chlorosalicylic acid.[2] Its structural similarity to acetylsalicylic acid (aspirin) suggests potential applications in pharmaceutical research, and it serves as a key intermediate in organic synthesis.[1][2][3] Mass spectrometry, particularly LC-MS/MS, is an indispensable tool for the analysis of small molecules in complex matrices due to its high sensitivity, selectivity, and structural elucidation capabilities.[4][5]
This guide provides a foundational methodology for analyzing this compound. We will discuss the rationale for selecting Electrospray Ionization (ESI) in negative ion mode, predict and explain the fragmentation pathways observed in Collision-Induced Dissociation (CID), and establish a selective and sensitive quantitative method.
Chemical & Physical Properties
A thorough understanding of the analyte's properties is crucial for successful method development.[6]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₇ClO₄ | [2] |
| Molecular Weight | 214.6 g/mol | [2] |
| Monoisotopic Mass | 213.9982 Da (for ³⁵Cl) / 215.9952 Da (for ³⁷Cl) | Calculated |
| Appearance | White crystalline solid | [1] |
| Key Features | Carboxylic acid, ester, chlorinated aromatic ring |
The presence of a carboxylic acid group makes the molecule acidic, suggesting that it will readily deprotonate to form a negative ion [M-H]⁻, making ESI in negative mode the preferred ionization technique.[7] The chlorine atom will produce a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks, which is a key diagnostic feature in the mass spectrum.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (LC-MS grade)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Rationale: Methanol is an excellent solvent for initial stock preparation due to its ability to dissolve a wide range of organic compounds. The working standards are diluted in a mixture that mimics the initial mobile phase conditions to ensure good peak shape upon injection.[8]
Liquid Chromatography (LC) Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides excellent retention for moderately polar compounds. The short column length allows for rapid analysis times. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive mode, but in negative mode, it helps control pH and improve peak shape without significantly suppressing ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 3 min | A standard gradient to quickly elute the analyte while ensuring separation from potential impurities.[6] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
Mass Spectrometry (MS) Method
The analysis was performed on a triple quadrupole mass spectrometer, a standard for quantitative analysis due to its sensitivity and selectivity.[5]
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is easily deprotonated, leading to high sensitivity for the [M-H]⁻ ion.[7] |
| Capillary Voltage | 3.0 kV | Standard voltage to ensure efficient spray and ionization. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from the ESI droplets. |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |
| Scan Mode | Full Scan (MS1) & Product Ion Scan (MS/MS) | MS1 for identifying the precursor ion; MS/MS for fragmentation analysis and MRM transition selection. |
| Collision Gas | Argon | Standard inert gas for CID. |
Results & Discussion: Fragmentation Analysis
The analysis of this compound in negative ESI mode reveals a deprotonated molecule [M-H]⁻ as the precursor ion at m/z 213.0 and 215.0, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.
Collision-Induced Dissociation (CID) of the m/z 213.0 precursor ion yields a characteristic fragmentation pattern. The fragmentation behavior is analogous to that of aspirin, where the loss of the acetyl group is a primary pathway.[9][10]
-
Primary Fragmentation: The most prominent fragmentation is the neutral loss of ketene (CH₂=C=O) from the acetyl group, which has a mass of 42.0 Da. This results in the formation of the 5-chlorosalicylate anion at m/z 171.0. This is a highly stable fragment due to the resonance of the carboxylate and phenoxide groups.
-
Secondary Fragmentation: The 5-chlorosalicylate fragment (m/z 171.0) can further fragment through the loss of carbon dioxide (CO₂), with a mass of 44.0 Da. This produces the 4-chlorophenoxide ion at m/z 127.0.
Caption: Predicted fragmentation pathway of deprotonated this compound.
Application: Quantitative Analysis by MRM
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard, providing superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[5] Based on the fragmentation data, we can establish robust MRM transitions for this compound.
MRM Transition Selection
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Transition Type | Collision Energy (eV) |
| This compound | 213.0 | 171.0 | Quantifier | 15 |
| This compound | 213.0 | 127.0 | Qualifier | 25 |
Rationale: The transition to the most intense and stable fragment (m/z 171.0) is chosen as the "quantifier" for maximum sensitivity. A second, less intense transition (m/z 127.0) is selected as a "qualifier" to confirm the identity of the analyte, thereby increasing the confidence of the measurement. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.
Quantitative Workflow Protocol
The following workflow outlines the steps for developing a validated quantitative assay.
-
System Suitability: Inject a mid-range concentration standard multiple times to ensure the LC-MS/MS system is performing adequately (e.g., peak area %RSD < 15%, stable retention time).
-
Calibration Curve: Inject the prepared calibration standards (e.g., 1-1000 ng/mL) in duplicate.
-
Data Processing: Integrate the peak areas for the quantifier and qualifier transitions for each standard.
-
Regression Analysis: Construct a calibration curve by plotting the peak area of the quantifier transition against the concentration. Apply a linear regression with 1/x or 1/x² weighting. The curve should have a coefficient of determination (r²) > 0.99.
-
Sample Analysis: Inject the unknown samples.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
-
Quality Control (QC): Include QC samples at low, medium, and high concentrations throughout the analytical run to verify the accuracy and precision of the measurements.
Caption: Standard workflow for quantitative analysis using LC-MS/MS.
Conclusion
This application note presents a detailed and robust methodology for the mass spectrometric analysis of this compound. By leveraging ESI in negative ion mode and understanding the compound's predictable fragmentation pattern, a highly selective and sensitive LC-MS/MS method can be established. The provided protocols for both qualitative and quantitative analysis serve as a validated starting point for researchers in pharmaceutical development and related fields, enabling accurate characterization and measurement of this compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tecan.com [tecan.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Harnessing 2-(Acetyloxy)-5-chlorobenzoic Acid: A Versatile Intermediate in Modern Synthesis
An Application Guide for Researchers
Introduction: Beyond a Simple Building Block
In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the success of a multi-step synthetic campaign. 2-(Acetyloxy)-5-chlorobenzoic acid, a derivative of 5-chlorosalicylic acid, emerges as a particularly valuable intermediate. Its structure is deceptively simple, yet it offers a powerful combination of functionalities: a reactive carboxylic acid, a strategically placed chloro substituent, and a protected phenolic hydroxyl group. This unique arrangement allows for sequential and site-selective reactions, making it an important tool for constructing complex molecular architectures.
This guide provides an in-depth exploration of this compound, moving beyond its basic properties to detail its practical applications. We will delve into validated protocols, explain the chemical rationale behind methodological choices, and present a framework for its use in drug discovery and development. The information herein is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate's full synthetic potential.
Physicochemical Properties & Data
A thorough understanding of a reagent's physical and chemical properties is the foundation of safe and effective laboratory practice.
| Property | Value | Reference |
| IUPAC Name | 2-acetyloxy-5-chlorobenzoic acid | [1] |
| CAS Number | 1734-62-9 | |
| Molecular Formula | C₉H₇ClO₄ | |
| Molecular Weight | 214.60 g/mol | [2] |
| Appearance | Colorless or white crystalline solid | [3] |
| Melting Point | 138 - 140 °C (280 - 284 °F) | |
| Boiling Point | 348.7 ± 32.0 °C (Predicted) | [3] |
| Solubility | Soluble in DMSO and acetone; low solubility in water. | [3] |
Safety & Handling: A Mandate for Precaution
This compound requires careful handling to mitigate potential health risks. The following information is derived from safety data sheets (SDS) and should be rigorously followed.
-
Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation 2, and Serious Eye Damage 1.[2]
-
Signal Word: Danger[2]
-
Hazard Statements:
-
Precautionary Statements & Personal Protective Equipment (PPE):
-
P280: Wear protective gloves, eye protection, and face protection.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
General Handling: Operate in a well-ventilated area to avoid inhaling dust.[3] Immediately change contaminated clothing and apply preventive skin protection.
-
Core Synthesis: Preparation of the Intermediate
The most established and direct route to this compound is the acetylation of its precursor, 5-chlorosalicylic acid.[1] This reaction selectively protects the phenolic hydroxyl group, leaving the carboxylic acid available for subsequent transformations.
Protocol 1: Acetylation of 5-Chlorosalicylic Acid
Objective: To synthesize this compound by protecting the hydroxyl group of 5-chlorosalicylic acid.
Mechanism: This reaction is a classic example of esterification. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically catalyzed by a small amount of strong acid or base, though it can often proceed with gentle heating. The acetyl group acts as a protecting group, preventing the phenolic hydroxyl from interfering in subsequent reactions involving the carboxylic acid.
Caption: Workflow for the synthesis of this compound.
Materials:
-
5-Chlorosalicylic acid
-
Acetic anhydride
-
Concentrated Sulfuric Acid (catalytic amount, optional)
-
Toluene or another suitable inert solvent
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, suspend 5-chlorosalicylic acid (1.0 eq) in toluene.
-
Add acetic anhydride (1.5 - 2.0 eq) to the suspension.
-
Optional: Add 1-2 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to 50-60°C with stirring. The solids should gradually dissolve as the reaction proceeds.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice-cold water with vigorous stirring to quench the excess acetic anhydride.
-
The product will precipitate as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove acetic acid and any remaining catalyst.
-
Dry the product under vacuum to yield this compound. Purity can be assessed by melting point and spectroscopic methods (¹H NMR, IR).
Application as a Synthetic Intermediate
The primary utility of this compound lies in the strategic protection of the phenolic hydroxyl group. This enables chemists to perform selective reactions on the carboxylic acid moiety without unintended side reactions. A common and crucial transformation is the formation of amide bonds, a cornerstone of peptide and pharmaceutical synthesis.
Protocol 2: Amide Bond Formation via TBTU Coupling
Objective: To synthesize an N-substituted amide from this compound.
Rationale: The acetyl group on the phenolic oxygen is stable under standard amide coupling conditions, preventing the formation of undesired ester byproducts or other side reactions involving the hydroxyl group. Coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient for activating the carboxylic acid, facilitating its reaction with an amine to form a stable amide bond.
Caption: Amide coupling using this compound.
Materials:
-
This compound (1.0 eq)
-
TBTU (1.1 eq)
-
A primary or secondary amine (e.g., Benzylamine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen atmosphere apparatus
Procedure:
-
Dissolve this compound in anhydrous DMF in a flask under a nitrogen atmosphere.
-
Add TBTU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This "pre-activation" step forms the reactive ester intermediate.
-
In a separate flask, dissolve the amine in a small amount of DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC. The reaction is often complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the product via column chromatography or recrystallization as needed.
Protocol 3: Deprotection to Reveal the Phenolic Hydroxyl Group
Objective: To hydrolyze the acetyl protecting group to yield the corresponding 5-chlorosalicylamide derivative.
Rationale: The biological activity of many related compounds is dependent on the free phenolic hydroxyl group.[1] Therefore, a deprotection step is often the final key transformation. Basic hydrolysis using a mild base like lithium hydroxide (LiOH) or sodium carbonate is effective for cleaving the ester bond without affecting the newly formed amide.
Caption: Deprotection workflow to yield the final salicylamide.
Materials:
-
Protected N-substituted amide (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M HCl solution
-
Ethyl acetate
Procedure:
-
Dissolve the acetyl-protected amide in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully acidify the mixture to pH ~5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting phenolic product as necessary.
Biological Context and Significance
Research has indicated that this compound is a potent apoptotic agent and is being investigated for its potential in cancer therapy.[5] It has been shown to inhibit tumor growth in animal models.[5] The mechanism of action is thought to involve the hydrolysis of its acetyloxy group to release 5-chlorosalicylic acid, which is a critical first step for its cellular effects.[1] Furthermore, the parent compound may have applications in treating Alzheimer's disease due to its ability to inhibit tau phosphorylation.[5]
This biological context underscores the importance of the synthetic protocols described. By using this compound as an intermediate, researchers can create libraries of novel salicylamide derivatives. These new chemical entities can then be screened for enhanced potency, selectivity, or improved pharmacokinetic properties, driving forward the discovery of new therapeutic agents.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for advanced organic synthesis. The presence of the acetyl protecting group provides the necessary control to perform selective chemistry on the carboxylic acid function. The protocols detailed in this guide offer a validated framework for the synthesis, functionalization, and deprotection of this intermediate, enabling the creation of diverse and complex molecules. For researchers in drug discovery, mastering the use of such versatile building blocks is essential for the efficient development of next-generation therapeutics.
References
Application Notes & Protocols: 2-(Acetyloxy)-5-chlorobenzoic Acid as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
An In-Depth Technical Guide
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[1][2] The strategic synthesis of novel heterocyclic entities is therefore a cornerstone of drug discovery and development. 2-(Acetyloxy)-5-chlorobenzoic acid, a readily accessible derivative of 5-chlorosalicylic acid, serves as a powerful and versatile building block for constructing a variety of heterocyclic systems.[3] Its unique arrangement of functional groups—an activated carboxylic acid, a labile acetyloxy group, and a chlorinated aromatic ring—provides a platform for elegant and efficient cyclocondensation strategies. This guide details the underlying chemical principles and provides field-tested protocols for the synthesis of high-value benzoxazinones and quinazolinones, classes of compounds renowned for their diverse biological activities.[4][5][6]
Core Principles: Understanding the Reactivity of this compound
This compound, also known as 5-chloroaspirin, possesses three key reactive sites that can be exploited for heterocyclic synthesis. The causality behind its utility stems from the orchestrated reactivity of the ortho-positioned carboxylic acid and acetyloxy groups.
-
Carboxylic Acid Group (-COOH): This is the primary site for nucleophilic attack, typically by amines or hydrazines, to form amide or hydrazide intermediates. It can be activated by various reagents to facilitate these reactions.
-
Acetyloxy Group (-OAc): This group serves a dual purpose. It acts as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions. More importantly, it is an excellent leaving group (as acetic acid or its salt) in intramolecular cyclization reactions, providing the thermodynamic driving force for ring closure.
-
Chlorinated Aromatic Ring: The electron-withdrawing chlorine atom at the 5-position influences the reactivity of the ring and provides a handle for potential further modifications via cross-coupling reactions. It also contributes to the lipophilicity and pharmacokinetic profile of the final heterocyclic products.[6]
The general synthetic strategy involves a two-step sequence within a single pot: an initial intermolecular reaction at the carboxylic acid, followed by an intramolecular cyclization involving the acetyloxy group to form the heterocyclic ring.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. guidechem.com [guidechem.com]
- 4. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 5. Antibacterial Activity of Heterocyclic Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cell-Based Assays Using 2-(Acetyloxy)-5-chlorobenzoic Acid
Introduction: Unveiling the Potential of a Novel Salicylate Derivative
2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated analog of acetylsalicylic acid (aspirin), presents a compelling subject for investigation in cellular and pharmacological research. Its structural similarity to aspirin suggests a shared mechanism of action, primarily centered around the modulation of inflammatory pathways and cellular proliferation. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for conducting cell-based assays to elucidate the biological activities of this compound.
The core hypothesis underpinning the action of this compound is its function as a prodrug.[1] In a biological system, it is anticipated to undergo hydrolysis, cleaving the acetyloxy group to release its active metabolite, 5-chlorosalicylic acid.[1] This process is analogous to the conversion of aspirin to salicylic acid. The presence of a chlorine atom at the 5-position is expected to modify the compound's physicochemical properties, such as lipophilicity, potentially influencing its cellular uptake, potency, and target engagement.[1]
This guide will provide a framework for investigating the anti-inflammatory, anti-proliferative, and pro-apoptotic effects of this compound, with a focus on assays that are both informative and reproducible.
Mechanism of Action: A Two-Step Activation Pathway
The primary proposed mechanism of action for this compound involves a two-step process: cellular uptake and subsequent hydrolysis to its active form, 5-chlorosalicylic acid. This active metabolite is then believed to exert its pharmacological effects, likely through the inhibition of cyclooxygenase (COX) enzymes and modulation of other critical signaling pathways, such as the NF-κB pathway.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid
Welcome to the technical support center for the synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
Introduction
The synthesis of this compound is most commonly achieved through the esterification of 5-chlorosalicylic acid with acetic anhydride.[1] This reaction, a classic example of O-acetylation, involves the nucleophilic attack of the phenolic hydroxyl group of 5-chlorosalicylic acid on the carbonyl carbon of acetic anhydride, typically facilitated by an acid catalyst. While seemingly straightforward, optimizing this reaction for high yield and purity requires careful control of several parameters. This guide will address common challenges and provide solutions grounded in chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields can be attributed to several factors, ranging from incomplete reactions to product loss during workup. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted 5-chlorosalicylic acid. A study on the synthesis of aspirin, a structurally similar compound, demonstrated a linear relationship between reaction temperature (from 50 to 80 °C) and yield.[2]
-
Solution:
-
Optimize Temperature: Increase the reaction temperature to the recommended 70-80°C to ensure the reaction goes to completion.[3]
-
Extend Reaction Time: While many protocols suggest 10-15 minutes, extending the reaction time to 30 minutes can help consume more of the starting material. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Ensure Proper Mixing: Continuous stirring is crucial to ensure homogeneity and facilitate reactant interaction.
-
-
-
Product Hydrolysis:
-
Cause: this compound is an ester and is susceptible to hydrolysis back to 5-chlorosalicylic acid and acetic acid, especially in the presence of water.[4] This can occur if there is moisture in the reactants or during the workup process. The rate of hydrolysis is influenced by pH and temperature.[4][5]
-
Solution:
-
Use Anhydrous Reagents: Ensure your 5-chlorosalicylic acid is thoroughly dry and use a fresh, unopened bottle of acetic anhydride.
-
Controlled Addition of Water: When quenching the reaction to destroy excess acetic anhydride, add water cautiously. Adding a large volume of hot water can accelerate hydrolysis.
-
Use Cold Solvents for Washing: During purification, wash the crude product with ice-cold water to minimize its solubility and the rate of hydrolysis.
-
-
-
Suboptimal Catalyst Amount:
-
Cause: An insufficient amount of acid catalyst (e.g., concentrated sulfuric or phosphoric acid) will result in a slower reaction rate.
-
Solution: While only a catalytic amount is needed, ensure you are adding the recommended 5-10 drops of concentrated acid for a typical lab-scale reaction.
-
-
Loss During Purification:
-
Cause: Significant product loss can occur during recrystallization if an excessive amount of solvent is used or if the solution is not adequately cooled.
-
Solution:
-
Minimal Hot Solvent: During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product.
-
Slow Cooling and Ice Bath: Allow the solution to cool slowly to room temperature to promote the formation of large crystals, then place it in an ice bath to maximize precipitation before filtration.[6]
-
-
Q2: My final product is contaminated with the starting material, 5-chlorosalicylic acid. How can I prevent this and purify my product?
A2: Contamination with the starting material is a common issue and is often a primary reason for low yield.
-
Prevention:
-
Reaction Completion: As mentioned in Q1, ensuring the reaction goes to completion is the best preventative measure. This can be achieved by optimizing the reaction time and temperature.[2]
-
Stoichiometry: While an excess of acetic anhydride is typically used, ensure the molar ratio of acetic anhydride to 5-chlorosalicylic acid is appropriate (a common ratio is around 2:1).
-
-
Purification:
-
Recrystallization: This is the most effective method for removing unreacted 5-chlorosalicylic acid. The difference in solubility between the product and the starting material in a chosen solvent allows for their separation.
-
Solvent Selection: A suitable solvent will dissolve the this compound at high temperatures but have low solubility at cooler temperatures. A mixture of ethanol and water is often effective.
-
Procedure: Dissolve the impure product in a minimal amount of the hot solvent. As the solution cools, the less soluble this compound will crystallize out, leaving the more soluble 5-chlorosalicylic acid in the mother liquor.
-
-
Washing: After filtration, washing the crystals with a small amount of cold solvent will help remove any remaining impurities adhering to the crystal surface.
-
Q3: I observe the formation of a gummy or oily substance instead of a crystalline product. What is causing this and what should I do?
A3: The formation of an oil or gum often indicates the presence of impurities that inhibit crystallization or a supersaturated solution.
-
Potential Causes:
-
Polymeric By-products: Under certain conditions, especially with strong acid catalysts and high temperatures, unwanted polymeric side-products can form.[7]
-
Excess Acetic Anhydride/Acetic Acid: Residual acetic anhydride or its hydrolysis product, acetic acid, can sometimes interfere with crystallization.
-
Rapid Cooling: Cooling the crystallization solution too quickly can lead to the formation of an oil rather than crystals.
-
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small crystal of the pure product, add it to the solution to act as a seed crystal.
-
-
Re-dissolve and Cool Slowly: If an oil has formed, try reheating the solution to re-dissolve the oil. Then, allow it to cool much more slowly. Covering the flask can help slow the cooling process.[6]
-
Solvent Adjustment: If the oil persists, you may need to adjust the solvent system. If using a mixed solvent system like ethanol/water, adding slightly more of the solvent in which the compound is less soluble (water) can sometimes promote crystallization.
-
Frequently Asked Questions (FAQs)
Q4: What is the role of the acid catalyst in this reaction? Can I perform the reaction without it?
A4: The acid catalyst, typically concentrated sulfuric acid or phosphoric acid, plays a crucial role in activating the acetic anhydride.[8] It protonates one of the carbonyl oxygens of the acetic anhydride, making the adjacent carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.[9] While the reaction can proceed without a catalyst, it is significantly slower. For practical laboratory synthesis, a catalyst is highly recommended to achieve a reasonable reaction rate and yield.
Q5: What is the optimal temperature for the synthesis?
A5: The optimal temperature is a balance between reaction rate and the potential for side reactions or product degradation. For the acetylation of salicylic acid derivatives with acetic anhydride, a temperature range of 70-80°C is generally recommended.[3] One study on aspirin synthesis showed that increasing the temperature from 50°C to 80°C resulted in a higher yield and purity.[2] However, excessively high temperatures should be avoided as they can promote the formation of undesirable by-products.
Q6: What is the purpose of adding water to the reaction mixture after heating?
A6: Water is added after the reaction is complete to quench any remaining unreacted acetic anhydride. Acetic anhydride reacts with water in an exothermic hydrolysis reaction to form two molecules of acetic acid.[3] This step is important for safety and to simplify the purification process by removing the highly reactive acetic anhydride. It is crucial to add the water cautiously, as the reaction can be vigorous.
Q7: What are the best solvents for recrystallizing this compound?
A7: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[10] For this compound, which is a moderately polar molecule, a common and effective solvent system is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy (the cloud point), indicating saturation. Upon slow cooling, the purified product crystallizes out. Toluene can also be used for purification.[11]
Experimental Protocols
Standard Protocol for Synthesis
-
Preparation: Weigh 2.0 g of 5-chlorosalicylic acid and transfer it to a 125 mL Erlenmeyer flask.
-
Reagent Addition: In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated (85%) phosphoric acid. Swirl the flask gently to mix the reagents.
-
Heating: Heat the flask in a water bath maintained at 70-80°C for 15 minutes.[3] Stir the mixture occasionally until all the 5-chlorosalicylic acid dissolves.
-
Quenching: Remove the flask from the water bath and, while it is still warm, cautiously add 2 mL of deionized water to the mixture to hydrolyze the excess acetic anhydride.
-
Crystallization: Add 20 mL of cold deionized water to the flask. Cool the mixture in an ice bath to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions of ice-cold deionized water.
-
Drying: Allow the product to air dry on the filter paper or in a desiccator.
Optimized Protocol for Higher Yield and Purity
-
Preparation: Dry 2.0 g of 5-chlorosalicylic acid in an oven at 100°C for 30 minutes and cool in a desiccator. Transfer the dried starting material to a 125 mL Erlenmeyer flask.
-
Reagent Addition: In a fume hood, add 5.0 mL of fresh acetic anhydride and 5 drops of concentrated sulfuric acid.
-
Heating: Heat the mixture in a water bath at 80°C for 30 minutes with continuous stirring.
-
Quenching: Remove the flask from the heat and allow it to cool for a few minutes. Cautiously add 2 mL of deionized water dropwise with stirring.
-
Precipitation: Add 25 mL of an ice-water mixture to the flask and place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected solid with two 10 mL portions of ice-cold deionized water.
-
Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it. Add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1) mixture, and dry thoroughly under vacuum.
Data Presentation
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Expected Outcome | Reference |
| Catalyst | Phosphoric Acid | Sulfuric Acid | Sulfuric acid is a stronger acid and can lead to a faster reaction rate. | [1] |
| Temperature | 70-80°C | 80°C | Higher temperature within this range generally increases yield. | [2] |
| Reaction Time | 15 minutes | 30 minutes | Longer reaction time ensures greater conversion of starting material. | |
| Purification | Precipitation | Recrystallization | Recrystallization is more effective for removing impurities. | [10] |
| Expected Yield | ~70-80% | >85% | Optimization of conditions and purification method improves yield. | |
| Expected Purity | Good | High | Recrystallization significantly improves purity. |
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed acetylation of 5-chlorosalicylic acid.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low yield and impurity issues.
References
- 1. US7544831B2 - Green catalytic process for the synthesis of acetyl salicylic acid - Google Patents [patents.google.com]
- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. chemrxiv.org [chemrxiv.org]
- 5. protmed.uoradea.ro [protmed.uoradea.ro]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. daneshyari.com [daneshyari.com]
- 8. Khan Academy [khanacademy.org]
- 9. byjus.com [byjus.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid
Introduction: The synthesis of 2-(acetyloxy)-5-chlorobenzoic acid, a chlorinated analog of acetylsalicylic acid (aspirin), is a critical process in the development of novel pharmaceutical agents and functional materials. The established route involves the acetylation of 5-chlorosalicylic acid.[1] While structurally similar to the classic aspirin synthesis, the presence of the chloro-substituent introduces unique considerations regarding starting material purity, reaction kinetics, and potential side reactions. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most established method for synthesizing this compound?
The most efficient and widely cited route is the esterification of 5-chlorosalicylic acid with acetic anhydride.[1] This reaction specifically targets the phenolic hydroxyl group. An acid catalyst, such as sulfuric acid or phosphoric acid, is typically employed to accelerate the reaction.[2][3] Alternatively, a base catalyst like pyridine can be used, which also acts as a solvent and scavenger for the acetic acid byproduct.[1]
Q2: What are the critical parameters to control during the acetylation reaction?
There are several critical parameters that dictate the success of the synthesis:
-
Purity of Starting Material: The 5-chlorosalicylic acid precursor must be of high purity. Isomeric impurities from its own synthesis (e.g., via chlorination of salicylic acid) can be carried through to the final product.[4][5]
-
Reagent Stoichiometry: An excess of acetic anhydride is commonly used to drive the reaction to completion.[3]
-
Temperature Control: The reaction is typically heated to increase the rate of acetylation. However, excessive temperatures can promote side reactions, such as the formation of polymeric byproducts or degradation.
-
Moisture Control: Acetic anhydride and the final ester product are sensitive to hydrolysis. The reaction should be conducted under anhydrous conditions to prevent the decomposition of the anhydride and the hydrolysis of the product back to 5-chlorosalicylic acid.[2]
Q3: How is the purity of the final product typically assessed?
A multi-pronged approach is recommended for purity validation:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the premier technique for quantifying this compound and detecting any process-related impurities or degradation products with high sensitivity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is essential to confirm the molecular structure, specifically the presence of the acetyl group and its position on the phenolic oxygen.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Ferric Chloride Test: This is a rapid, qualitative test for the presence of unreacted 5-chlorosalicylic acid. A positive test (indicated by a purple color) reveals the presence of a phenolic hydroxyl group, signifying an incomplete reaction or product hydrolysis.[3]
Troubleshooting Guide: Side Reactions & Purity Issues
Q1: My final product yield is significantly lower than expected. What are the common causes?
Low yield is a frequent issue that can often be traced back to one of three areas: incomplete reaction, product loss during workup, or premature hydrolysis.
-
Cause 1: Incomplete Reaction: The acetylation may not have gone to completion. This leaves unreacted 5-chlorosalicylic acid, which is more water-soluble than the product and may be lost during the aqueous workup.
-
Solution: Ensure you are using a sufficient excess of acetic anhydride and an adequate amount of catalyst.[3] Verify that the reaction was heated for the appropriate duration and temperature to ensure completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Cause 2: Product Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[2] This can occur during the workup if conditions are too harsh or during storage if the product is not kept dry.
-
Solution: During the workup, use cold water to precipitate the product and minimize the time the product is in an aqueous environment. Ensure the final product is thoroughly dried under vacuum and stored in a desiccator to prevent decomposition.[1]
-
-
Cause 3: Mechanical Loss During Purification: Significant product can be lost during filtration and recrystallization steps.
-
Solution: During recrystallization, avoid using an excessive volume of solvent, as this will increase the amount of product that remains dissolved in the mother liquor. Ensure the solution is sufficiently cooled to maximize crystal formation before filtration.
-
Q2: The qualitative ferric chloride test on my final product is positive. What does this indicate and how do I resolve it?
A positive ferric chloride test indicates the presence of a phenolic hydroxyl group, which in this synthesis, points directly to contamination with the starting material, 5-chlorosalicylic acid.[3]
-
Root Cause: This is a clear sign of an incomplete acetylation reaction or hydrolysis of the product back to the starting material.
-
Resolution: The most effective way to remove the unreacted starting material is through recrystallization. Select a solvent system where the desired product has lower solubility than the 5-chlorosalicylic acid impurity, especially at lower temperatures. An ethanol/water mixture is often effective. For future syntheses, revisit the reaction conditions as described in Q1 to drive the reaction to completion.
Q3: My NMR spectrum shows unidentifiable peaks, or my HPLC analysis reveals significant impurities. What are the likely side products?
Beyond unreacted starting material, other impurities can arise from the starting materials themselves or from side reactions.
-
Impurity 1: Isomeric Contaminants: The synthesis of the 5-chlorosalicylic acid starting material can sometimes produce other isomers (e.g., 3-chlorosalicylic acid or dichlorinated salicylic acids).[6] These isomers can undergo acetylation alongside the main reactant, leading to isomeric impurities in the final product that can be difficult to separate.
-
Solution: It is crucial to start with high-purity 5-chlorosalicylic acid. If isomeric impurities are suspected, analyzing the starting material by HPLC or NMR is recommended. Purification of the starting material may be necessary prior to the acetylation reaction.
-
-
Impurity 2: Polymeric Byproducts: At elevated temperatures, salicylic acid derivatives can potentially form dimers or oligomers through intermolecular esterification. For example, the carboxylic acid of one molecule could react with the phenolic hydroxyl of another.
-
Solution: Avoid excessive heating during the reaction. Stick to the recommended temperature range in the protocol. These higher molecular weight species are typically removed effectively during recrystallization.
-
-
Impurity 3: Acetic Anhydride Adducts: While less common, complex adducts can sometimes form.
-
Solution: A proper aqueous workup is designed to quench and remove all excess acetic anhydride and its byproducts. Ensure the product is thoroughly washed during filtration.
-
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 4. Buy 5-Chlorosalicylic acid | 321-14-2 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
Technical Support Center: Purifying 2-(Acetyloxy)-5-chlorobenzoic acid
Welcome to the technical support center for 2-(Acetyloxy)-5-chlorobenzoic acid. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with not just procedural steps, but the underlying rationale to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Section 1: Initial Assessment & Common Impurities
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile is almost always linked to the synthesis method. The most established route is the acetylation of 5-chlorosalicylic acid using acetic anhydride.[1] Therefore, the most common impurities are:
-
5-Chlorosalicylic Acid: The unreacted starting material. Its presence is a sign of an incomplete acetylation reaction.[2][3]
-
Acetic Acid: A byproduct of the synthesis and also a result of the hydrolysis of excess acetic anhydride.
-
Polymeric Byproducts: These can form under excessive heat or prolonged reaction times, often leading to discoloration.
-
Hydrolysis Product: The target molecule itself can hydrolyze back to 5-chlorosalicylic acid if exposed to moisture, especially at elevated temperatures. The acetyloxy group is an ester that can be cleaved by water.[1]
Q2: My crude product looks clean. Is there a quick way to check for residual 5-chlorosalicylic acid before committing to a full purification run?
A2: Yes, a simple and effective colorimetric test using ferric chloride (FeCl₃) can be used. The starting material, 5-chlorosalicylic acid, has a phenolic hydroxyl group, which forms a colored complex (typically purple or blue) with FeCl₃.[4] Your desired product, this compound, has this group protected by an acetyl group and will not produce this color change. A positive test indicates the need for further purification.[5]
Section 2: Troubleshooting Recrystallization
Q3: I've dissolved my crude product in a hot solvent, but no crystals are forming upon cooling. What's happening?
A3: This is a classic case of either using too much solvent or the solution being supersaturated. Here is a logical progression for troubleshooting:
-
Induce Crystallization: First, try scratching the inside of the flask with a glass rod just below the solvent line.[6][7] This creates microscopic scratches that provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution.[7][8] This provides a template for further crystallization.
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. Do this in small increments to avoid removing too much solvent.
-
Cool Further: Ensure the solution has cooled to room temperature slowly, then place it in an ice-water bath for 15-20 minutes to maximize crystallization.[9] Rapid cooling can sometimes trap impurities and lead to smaller crystals.[10]
Q4: Instead of crystals, a milky liquid or an oily layer has separated from the solution. What went wrong?
A4: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. The solid melts before it dissolves, separating as an immiscible liquid. It can also be caused by the presence of impurities that depress the melting point of the mixture.
-
Immediate Action: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent and then allow the solution to cool much more slowly. A slower cooling rate is critical.[9][10]
-
Solvent Choice: If the problem persists, your chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[11][12] Consider using a mixed-solvent system. For example, dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.
Q5: My final product is off-white or yellowish instead of pure white. How can I remove the color?
A5: Discoloration is typically due to high-molecular-weight, colored impurities, possibly polymeric byproducts from the synthesis.[4] These can often be removed with activated charcoal.
-
Procedure: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount of activated charcoal (about 1-2% of the solute's weight). Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal while the solution is still hot.[11] If the solution cools during this step, your product will prematurely crystallize on the filter paper, leading to significant yield loss. Use a pre-warmed funnel and flask for this step.
Q6: My yield after recrystallization is very low. What are the common causes of product loss?
A6: Low yield is a common issue with several potential causes:
-
Using Too Much Solvent: This is the most frequent reason. The more solvent used, the more product will remain dissolved in the cold mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude product.[10]
-
Premature Crystallization: As mentioned in Q5, if the solution cools during hot filtration (if performed), product will be lost on the filter paper.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal formation before filtration.
-
Excessive Washing: During the final vacuum filtration step, wash the collected crystals with a minimal amount of ice-cold solvent.[11] Using too much washing solvent, or solvent that is not cold, will dissolve some of your purified product.
Section 3: Product Quality & Characterization
Q7: My purified product has a distinct vinegar-like smell. Is this a problem?
A7: Yes, a vinegar-like odor indicates the presence of acetic acid.[4] Acetic acid is a byproduct of the synthesis and can also form from the hydrolysis of unreacted acetic anhydride. Its presence suggests that your purification was insufficient. Thoroughly washing the crystals with cold water during vacuum filtration can help remove residual acetic acid. If the smell persists, a second recrystallization may be necessary.
Q8: What analytical techniques are recommended to confirm the purity of my final product?
A8: A combination of methods provides the most comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from impurities like 5-chlorosalicylic acid and quantify them.[1]
-
Nuclear Magnetic Resonance (¹H-NMR): NMR spectroscopy can confirm the chemical structure and the absence of proton signals from key impurities. For example, the disappearance of the phenolic -OH proton from 5-chlorosalicylic acid and the appearance of the acetyl -CH₃ signal confirms successful acetylation.[1]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point that matches the literature value (approx. 148 °C).[13] A broad or depressed melting point range is a strong indicator of impurities.[8]
Data & Properties
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₇ClO₄ | 214.60 | ~148 °C | White crystalline solid |
| 5-Chlorosalicylic Acid | C₇H₅ClO₃ | 172.57 | 171-172 °C | Off-white to cream powder |
| Acetic Acid | C₂H₄O₂ | 60.05 | 16.6 °C | Colorless liquid |
Sources:[3][13][14][15][16][17]
Table 2: Recommended Solvents for Recrystallization
| Solvent / System | Rationale | Key Considerations |
| Toluene | Good solubility differential between hot and cold. | Ensure adequate ventilation. |
| Toluene/Petroleum Ether | A mixed-solvent system that can be fine-tuned. Toluene is the "good" solvent, petroleum ether is the "poor" solvent. | Add petroleum ether slowly to the hot toluene solution until turbidity appears. |
| Ethanol/Water | A common polar system. The compound is soluble in ethanol and less soluble in water. | Can be prone to oiling out if cooled too quickly.[8][10] |
Source:[18]
Experimental Protocols
Protocol 1: Ferric Chloride Test for Phenolic Impurities
-
Place a small spatula tip of your product (10-20 mg) into a clean test tube.
-
Add 1-2 mL of a suitable solvent (e.g., ethanol or water).
-
Add 1-2 drops of a 1% ferric chloride (FeCl₃) solution.
-
Agitate the tube and observe any color change.
-
Interpretation: A yellow/orange color (the color of the FeCl₃ solution) indicates a negative test and high purity. The development of a deep purple, blue, or green color indicates the presence of unreacted 5-chlorosalicylic acid.[5]
Protocol 2: Standard Recrystallization Workflow
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., toluene) and a boiling chip.
-
Heat the mixture on a hot plate with gentle swirling until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed, keeping it to the absolute minimum.
-
Optional: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small volume of ice-cold solvent.
-
Allow the crystals to air dry completely on the filter or in a desiccator.
-
Determine the yield and melting point, and perform other analytical tests as required.
Visualization of Workflows
Diagram 1: General Purification & Analysis Workflow This diagram illustrates the standard sequence of operations from crude product to final, validated pure compound.
Caption: Workflow for purification and analysis.
Diagram 2: Troubleshooting Recrystallization Issues This decision tree provides a logical path to diagnose and solve common problems encountered during crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.williams.edu [web.williams.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. savemyexams.com [savemyexams.com]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 2-acetyloxy-5-chlorobenzoic acid [myskinrecipes.com]
- 14. chembk.com [chembk.com]
- 15. 5-氯水杨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 17. This compound | C9H7ClO4 | CID 2820813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
Technical Support Center: Stability and Degradation of 2-(Acetyloxy)-5-chlorobenzoic acid
Welcome to the technical support center for 2-(Acetyloxy)-5-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental observations, enabling you to troubleshoot issues effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The principal and most rapid degradation pathway is the hydrolysis of the acetyloxy (ester) group at the 2-position.[1][2] This reaction cleaves the ester bond to yield two primary degradation products: 5-Chlorosalicylic acid and acetic acid .[1][2] This process is analogous to the well-documented hydrolysis of Aspirin (Acetylsalicylic Acid) and is the main cause of its instability.[2][3]
Q2: What conditions accelerate the degradation of this compound?
Degradation is significantly influenced by pH, temperature, and moisture.[2][4]
-
Moisture: The presence of water is a prerequisite for hydrolysis, the primary degradation route.[3]
-
pH: The hydrolysis of the ester linkage is catalyzed by both acids and bases.[2] Therefore, stability is generally lowest in highly acidic or alkaline aqueous solutions.
-
Temperature: Like most chemical reactions, the rate of degradation increases with temperature.[4][5]
Q3: How should I properly handle and store this compound to ensure long-term stability?
To minimize degradation, the compound must be protected from moisture, light, and high temperatures. The recommended storage conditions are in airtight, light-resistant containers, preferably under an inert gas like argon or nitrogen, at –20°C.[1] Including a desiccant such as silica gel is also a crucial measure to minimize exposure to humidity and subsequent hydrolysis.[1]
Q4: Is this compound sensitive to light?
Yes, caution is advised. Chlorinated aromatic compounds can be susceptible to photolysis (degradation by light).[6] Direct exposure to sunlight or high-intensity UV light may lead to dechlorination or other photochemical reactions, compromising sample integrity.[4][6]
Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during your stability studies. Each point explains the likely cause and provides a validated solution.
Problem 1: My compound is degrading unexpectedly fast in an aqueous buffer solution.
-
Underlying Cause: The most common culprit is the pH of your buffer. While you may assume a neutral pH is optimal, the stability of ester-containing compounds like this one is highly pH-dependent. Both acid and base catalysis can significantly accelerate hydrolysis.[2] Additionally, if the buffer was not freshly prepared, its pH may have shifted, or it could be contaminated with microbes whose enzymes (esterases) can catalyze the degradation.[1]
-
Expert Solution:
-
Verify Buffer pH: Immediately before use, measure the pH of your buffer at the temperature of your experiment.
-
Conduct a pH-Rate Profile: If stability is critical, perform a preliminary study using a range of buffers (e.g., pH 3, 5, 7, 9) to determine the pH at which the compound has maximum stability.
-
Work at Reduced Temperatures: Whenever possible, prepare solutions and conduct experiments on ice or at refrigerated temperatures (2-8°C) to slow the hydrolysis rate.[4]
-
Use Freshly Prepared, Sterile-Filtered Buffers: This minimizes the risk of pH drift and enzymatic degradation from microbial contamination.
-
Problem 2: I am observing significant variability and poor reproducibility in my stability study results.
-
Underlying Cause: Inconsistent control over environmental variables is the likely source of this issue. Minor fluctuations in temperature, humidity, or light exposure between sample sets can lead to major differences in degradation rates over time.[4] Furthermore, if the compound is part of a formulation, interactions with different excipients can dramatically alter stability.[3]
-
Expert Solution:
-
Utilize Controlled Environment Chambers: Conduct all stability studies in calibrated stability chambers that maintain precise temperature and humidity (e.g., 40°C / 75% RH for accelerated studies).
-
Standardize Sample Handling: Ensure that all samples, including controls, are handled identically. This includes the duration of exposure to ambient light and temperature during preparation and analysis.
-
Evaluate Excipient Compatibility: If working with a formulation, perform drug-excipient compatibility studies. Mix the active compound with individual excipients and subject them to stress conditions to identify any interactions that accelerate degradation.[3]
-
Maintain Unstressed Controls: Always store a control sample under ideal conditions (e.g., -20°C, desiccated) and analyze it alongside the stressed samples at each time point. This helps differentiate analytical variance from actual degradation.
-
Problem 3: My HPLC analysis shows the parent peak decreasing, but I cannot confidently identify or resolve the degradation product peaks.
-
Underlying Cause: This is a common challenge in analytical method development. The primary degradation product, 5-Chlorosalicylic acid, has different polarity and UV absorption characteristics than the parent compound. Your current HPLC method may not have the resolving power (i.e., it is not a "stability-indicating method"), causing the degradation product to co-elute with the parent compound or other components.[2][7]
-
Expert Solution:
-
Perform Forced Degradation: Intentionally degrade the compound under harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate a significant amount of the degradation products.[2] This "degradation cocktail" is essential for method development.
-
Optimize HPLC Separation: Using your degradation cocktail, adjust your HPLC method (e.g., modify the gradient slope, change the organic modifier, alter the pH of the mobile phase) until you achieve baseline separation between the parent peak and all degradation product peaks.
-
Employ a Diode Array Detector (DAD/PDA): A DAD allows you to check for peak purity and compare the UV spectra of the parent and degradation peaks, confirming their distinct identities.
-
Confirm with Mass Spectrometry (LC-MS): For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It can confirm the molecular weight of the degradation products, matching them to expected structures like 5-Chlorosalicylic acid.[8][9]
-
Primary Degradation Pathway: Hydrolysis
The stability of this compound is fundamentally dictated by the susceptibility of its ester bond to hydrolysis. This reaction can be initiated by water and is catalyzed by hydronium (H⁺) or hydroxide (OH⁻) ions.
Caption: Primary hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method.[2]
-
Preparation: Prepare separate, accurately weighed samples of this compound in solution (e.g., in a 50:50 acetonitrile:water mixture).
-
Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Heat at 60°C for 2-4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Keep at room temperature for 30-60 minutes (base hydrolysis is typically much faster).
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample solution. Keep at room temperature for 4-6 hours.
-
Thermal Degradation: Store a solid sample and a solution sample in an oven at 70°C for 24-48 hours.[5]
-
Photolytic Degradation: Expose a solid sample and a solution sample to direct sunlight or a photostability chamber (ICH Q1B guidelines) for 24 hours.[4]
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them using your developed HPLC method alongside an unstressed control.
Protocol 2: Stability-Indicating HPLC Method Workflow
A validated stability-indicating method is a self-validating system for ensuring accurate quantification.
Caption: Workflow for developing a stability-indicating HPLC method.
Data Summary: Stability Profile
The following table provides a qualitative summary of the expected stability of this compound under various conditions. This is a general guide; quantitative rates must be determined experimentally.
| Condition | Stressor | Expected Stability | Primary Degradation Pathway |
| Solid State | Ambient Temp, Protected from Light/Moisture | High | Very slow hydrolysis |
| Solid State | 40°C / 75% RH | Low to Moderate | Hydrolysis |
| Aqueous Solution | pH 3-5 | Moderate | Acid-catalyzed hydrolysis |
| Aqueous Solution | pH > 8 | Very Low | Base-catalyzed hydrolysis |
| Aqueous Solution | H₂O₂ | Moderate | Oxidation, Hydrolysis |
| Solid/Solution | UV/Sunlight | Moderate to Low | Photolysis, Hydrolysis |
| Solid State | > 70°C | Low | Thermal decomposition, Decarboxylation |
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cmb.ac.lk [cmb.ac.lk]
- 4. journaljpri.com [journaljpri.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stable Storage of 2-(Acetyloxy)-5-chlorobenzoic acid
Welcome to the Technical Support Center for 2-(Acetyloxy)-5-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Our goal is to provide you with in-depth technical information and practical troubleshooting advice to ensure the integrity and stability of your material, thereby safeguarding the reproducibility and success of your research. This document moves beyond a simple checklist of storage conditions to explain the scientific principles behind best practices, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) . The compound should be protected from light and moisture.
The rationale behind these conditions lies in the chemical structure of the molecule. The acetyloxy group is susceptible to hydrolysis, a reaction that is accelerated by moisture and can be catalyzed by both acidic and basic conditions. Storing at low temperatures significantly reduces the rate of this and other potential degradation reactions. An inert atmosphere is crucial to prevent oxidation, while protection from light mitigates the risk of photodegradation, a known degradation pathway for chlorinated aromatic compounds.
Q2: I've been storing the compound at room temperature. Is it still usable?
While short-term storage at ambient temperature may not lead to significant degradation, especially if the container is unopened and the environment is dry, it is not ideal for long-term storage. The primary concern is the hydrolysis of the acetyloxy group, which would yield 5-chlorosalicylic acid and acetic acid.
To assess the integrity of your material, it is advisable to perform an analytical check, such as High-Performance Liquid Chromatography (HPLC), to determine its purity. If you observe a significant peak corresponding to 5-chlorosalicylic acid, your compound has started to degrade. For applications sensitive to impurities, using a fresh, properly stored batch is recommended.
Q3: What are the visible signs of degradation for this compound?
Visual inspection can sometimes offer clues about the degradation of this compound. While the pure compound is a white to off-white solid, degradation may lead to:
-
A change in color: Yellowing or browning can indicate the formation of degradation products.
-
A change in texture: Clumping or the appearance of a wet or oily substance can suggest hygroscopicity and subsequent hydrolysis.
-
A faint odor of acetic acid (vinegar): This is a strong indicator of hydrolysis of the acetyloxy group.
It is important to note that the absence of these signs does not guarantee the purity of the compound. Analytical testing remains the most reliable method for assessing stability.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at -20°C, protected from light and moisture, and under an inert atmosphere.
-
Assess Purity: Use an appropriate analytical method, such as HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy, to check the purity of your current stock. Compare the results with the certificate of analysis provided by the manufacturer.
-
Perform a Forced Degradation Study (for advanced users): To understand the stability of the compound under your specific experimental conditions, you can perform a forced degradation study. This involves subjecting small aliquots of the compound to stress conditions (e.g., elevated temperature, high humidity, acidic/basic solutions, UV light) and analyzing the degradation products. A forced degradation study on the closely related compound, aspirin (acetylsalicylic acid), showed significant degradation under acidic (32.63%) and oxidative (15.48%) conditions, with less degradation under basic (10.17%) and thermal (0.37%) stress[1]. This suggests that acidic and oxidative conditions should be carefully controlled in your experiments.
-
Use a Fresh Stock: If degradation is confirmed or suspected, switch to a fresh, properly stored vial of this compound for your experiments.
Issue 2: Poor solubility of the compound.
Potential Cause: Formation of less soluble degradation products.
Troubleshooting Steps:
-
Confirm the Identity of the Precipitate: If you observe a precipitate in your solution, it could be the less soluble degradation product, 5-chlorosalicylic acid. Analyze the precipitate to confirm its identity.
-
Adjust Solvent and pH: this compound is generally soluble in organic solvents like DMSO and acetone. If you are using aqueous solutions, the pH can significantly impact solubility. The carboxylic acid group will be deprotonated at higher pH, which may increase solubility. However, be aware that basic conditions can accelerate the hydrolysis of the acetyloxy group.
-
Filter the Solution: If a small amount of insoluble material is present, you may be able to filter the solution to remove it before use. However, this is a temporary fix, and the underlying stability issue should be addressed.
Stability and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, photodegradation.
Hydrolysis
The ester linkage of the acetyloxy group is the most reactive site for hydrolysis. This reaction can be catalyzed by acids or bases, or it can occur neutrally in the presence of water. The primary degradation products are 5-chlorosalicylic acid and acetic acid. The kinetics of hydrolysis for similar benzoic acid esters are well-documented and follow a predictable pattern of nucleophilic acyl substitution[2].
Photodegradation
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Light | Protect from light (e.g., amber vial, store in the dark) | Prevents photodegradation of the chlorinated aromatic ring. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the acetyloxy group. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | These can catalyze or participate in degradation reactions. |
By adhering to these storage and handling guidelines, you can ensure the stability and integrity of your this compound, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
Overcoming solubility issues with 2-(Acetyloxy)-5-chlorobenzoic acid
Technical Support Center: 2-(Acetyloxy)-5-chlorobenzoic acid
A Senior Application Scientist's Guide to Overcoming Solubility and Stability Challenges
Welcome to the technical support guide for this compound (CAS No: 1734-62-9). This resource is designed for researchers, chemists, and formulation scientists who are utilizing this compound in their work. We will address the most common challenges related to its solubility and provide robust, field-tested protocols to ensure reliable and reproducible experimental outcomes.
The unique structure of this compound—featuring a carboxylic acid, an acetyl ester, and a chlorinated aromatic ring—confers both its biological activity and its primary handling challenge: low aqueous solubility.[1] This guide explains the causal factors behind these issues and offers systematic solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the compound's properties and handling.
Q1: What are the key physicochemical properties of this compound?
Understanding the compound's basic properties is the first step in troubleshooting. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1734-62-9 | [1][2] |
| Molecular Formula | C₉H₇ClO₄ | [2][3] |
| Molecular Weight | 214.6 g/mol | [1][2] |
| Appearance | Colorless or white crystalline solid | [4] |
| Aqueous Solubility | Low | [4] |
| Organic Solubility | Readily soluble in DMSO and acetone | [4] |
Q2: Why is this compound so poorly soluble in water?
The low aqueous solubility is a direct result of its molecular structure. The chlorinated benzene ring is hydrophobic ("water-fearing"), and the acetyl group further increases its lipophilicity.[1] While the carboxylic acid group can be ionized to improve solubility, in its protonated state (at acidic or neutral pH), it contributes to a stable crystal lattice that resists dissolution in water.
Caption: Key functional groups influencing solubility and stability.
Q3: How should I store the solid compound and its stock solutions to prevent degradation?
The primary stability concern is the hydrolysis of the acetyloxy ester group, which regenerates the parent compound, 5-chlorosalicylic acid.[1] This degradation is accelerated by moisture and high pH.
-
Solid Compound: Store in a tightly sealed, light-resistant container at -20°C.[1] The use of a desiccant is highly recommended to minimize exposure to moisture.[1]
-
Stock Solutions: Prepare stock solutions in anhydrous-grade DMSO or ethanol. Aliquot into single-use volumes and store at -20°C or -80°C under an inert gas like argon or nitrogen.[1] Avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide for Common Solubility Issues
This section provides a logical, step-by-step approach to resolving solubility problems encountered during experiments.
Issue: My compound will not dissolve in my aqueous experimental buffer.
This is the most common issue. The cause is that the concentration you are attempting to make is higher than the compound's intrinsic aqueous solubility at the buffer's pH.
Troubleshooting Workflow:
Caption: Systematic workflow for solubilizing the compound.
Causality Explained:
-
pH Adjustment: Carboxylic acids are weak acids that exist in equilibrium between a neutral, protonated form (-COOH) and a charged, deprotonated salt form (-COO⁻).[5] The salt form is significantly more water-soluble. By raising the pH of the solution to be 1-2 units above the compound's pKa, you shift the equilibrium to the deprotonated form, dramatically increasing solubility.[6][7] For most carboxylic acids, a pH range of 7.5-8.5 is effective.[1]
-
Co-solvents: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the overall solvent system.[5] DMSO is highly effective, but care must be taken as it can have independent effects in biological assays. Always aim to keep the final concentration of the co-solvent as low as possible (typically <1% v/v).[1]
Issue: My compound precipitates after I dilute my DMSO stock into my aqueous buffer.
This happens when the final concentration of the compound exceeds its solubility limit in the final medium, even with a small amount of co-solvent present. The high dilution of the DMSO reduces its solubilizing power.
Solutions:
-
Lower the Final Concentration: This is the simplest solution. Check if a lower concentration is still effective for your experiment.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final co-solvent concentration (e.g., from 0.5% to 1.0% DMSO) may keep the compound in solution.
-
Use Surfactants: For certain in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01%) can help maintain solubility by forming micelles.[5] Ensure the surfactant is compatible with your assay.
Section 3: Validated Experimental Protocols
These step-by-step protocols provide a reliable starting point for preparing solutions.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is for creating a high-concentration stock for long-term storage and subsequent dilution.
-
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use anhydrous DMSO to minimize water-induced hydrolysis.
-
Weighing: Accurately weigh 21.46 mg of this compound (MW = 214.6 g/mol ).
-
Dissolution: Add the solid to a sterile, inert vial (e.g., amber glass). Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless.
-
Storage: Aliquot into single-use tubes, flush with nitrogen or argon gas if possible, and store at -20°C or -80°C.[1]
Protocol 2: Preparation of a 1 mM Working Solution via pH Adjustment
This protocol is for creating a working solution directly in an aqueous buffer without organic solvents.
-
Preparation: Weigh 2.15 mg of the compound into a sterile tube.
-
Slurry Formation: Add 9.5 mL of your desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The compound will not dissolve and will form a cloudy suspension.
-
pH Adjustment: While stirring, add 0.1 M NaOH dropwise (typically a few microliters at a time). Monitor the pH of the solution with a calibrated pH meter.
-
Solubilization: Continue adding NaOH until the solution becomes clear, indicating the compound has dissolved. The target pH should ideally be between 7.5 and 8.5.[1] Do not exceed pH 9 to minimize the risk of rapid hydrolysis.
-
Final Volume: Adjust the final volume to 10.0 mL with the buffer.
-
Validation: Visually inspect the solution for any particulate matter. Use this solution fresh, ideally within a few hours of preparation.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 3. This compound | C9H7ClO4 | CID 2820813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 2-(Acetyloxy)-5-chlorobenzoic acid
Introduction
Welcome to the technical support center for 2-(Acetyloxy)-5-chlorobenzoic acid. This molecule, a key intermediate in pharmaceutical and agrochemical synthesis, possesses two primary reactive sites: a carboxylic acid and an acetyloxy (ester) group. Successful derivatization, typically at the carboxylic acid moiety to form amides or esters, is critical for developing new chemical entities. However, the presence of the hydrolytically sensitive acetyloxy group presents unique challenges that can lead to low yields, side product formation, and purification difficulties.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your final products.
Core Concepts in Derivatization
The primary derivatization strategies for this compound involve the activation of the carboxylic acid group to facilitate coupling with nucleophiles (alcohols or amines).[1] A common and highly effective approach is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.[1][2] However, the conditions required for this transformation must be carefully controlled to prevent the premature cleavage of the acetyloxy group, which can act as a prodrug moiety in biological systems.[1]
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the derivatization process, from the initial activation step to the final coupling and purification.
Part 1: Acyl Chloride Formation (Activation of the Carboxylic Acid)
The conversion of the carboxylic acid to 2-acetoxy-5-chlorobenzoyl chloride is a critical first step for many derivatization pathways.
Q1: My reaction to form the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is sluggish and gives low yields. How can I improve it?
A1: Incomplete conversion is a frequent issue stemming from suboptimal reaction conditions. Consider the following factors:
-
Reagent Choice & Stoichiometry: Both SOCl₂ and oxalyl chloride are effective, but oxalyl chloride is often preferred for its milder conditions and volatile byproducts.[3] Typically, a slight excess (1.2 to 1.5 equivalents) of the chlorinating agent is used to drive the reaction to completion.[4] Using a large excess of thionyl chloride (i.e., as the solvent) can also be effective, but removal can be challenging and may damage equipment like rotary evaporator seals.[5]
-
Solvent: The reaction must be conducted in a dry, aprotic solvent. Dichloromethane (DCM) is common, but for less reactive systems, a higher boiling point solvent like chloroform (CHCl₃) or dichloroethane, allowing for reflux at a higher temperature (e.g., 60-75 °C), can significantly improve the reaction rate.[4]
-
Catalyst: The addition of a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) can dramatically accelerate the reaction, especially with oxalyl chloride.[4] The DMF reacts to form the Vilsmeier reagent, which is a potent catalytic species in this transformation.
-
Temperature and Time: While some reactions proceed at room temperature, heating is often necessary. Refluxing for 2-8 hours is a common practice.[4] Monitor the reaction to avoid unnecessary heating that could lead to decomposition.
Q2: I'm observing significant decomposition of my starting material and the formation of 5-chlorosalicylic acid. What is causing this?
A2: This indicates the hydrolysis of the acetyloxy group.[1] This is a critical side reaction to control. The primary causes are:
-
Moisture: The most common culprit. All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Excessive Heat or Prolonged Reaction Time: While heat can be necessary to drive the reaction, prolonged exposure to high temperatures, especially in the presence of trace acid (HCl is a byproduct), can catalyze the cleavage of the ester. Monitor the reaction closely and stop heating as soon as the starting material is consumed.
-
Acidic Byproducts: The reaction generates HCl (with SOCl₂) or HCl and CO/CO₂ (with oxalyl chloride).[2] While necessary for the mechanism, their accumulation can promote hydrolysis. Using a solvent that allows for their gentle removal (e.g., by sweeping with an inert gas) can be beneficial.
Q3: How can I reliably confirm that the acyl chloride has been formed before proceeding to the next step?
A3: Since acyl chlorides are reactive and typically used immediately, direct purification is often avoided.[4][5] Confirmation is usually done on a small aliquot of the crude reaction mixture.
-
TLC Quench Test: Withdraw a small sample from the reaction, dilute it in a dry solvent, and add a few drops of anhydrous methanol. This rapidly converts the acyl chloride to the corresponding methyl ester. Spot this quenched sample on a TLC plate alongside your starting carboxylic acid. The methyl ester will be significantly less polar (higher Rf value) than the acid, providing a clear indication of conversion.[4]
-
Infrared (IR) Spectroscopy: If you have access to an in-situ or rapid sampling IR probe, you can monitor the reaction directly. Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹) compared to the starting acid's C=O stretch (~1700 cm⁻¹).
Part 2: Amide and Ester Coupling Reactions
Once the carboxylic acid is activated (e.g., as an acyl chloride) or by using a coupling reagent, the next step is the reaction with an amine or alcohol.
Q4: My amide coupling reaction has a low yield, and I'm recovering unreacted starting acid and amine. What should I change?
A4: Low coupling efficiency points to issues with reactivity or reaction setup.
-
Activation Method: For sterically hindered acids or poorly nucleophilic amines (like anilines), direct use of the acyl chloride is often superior. If using coupling reagents, choose a high-performance one. HATU and T3P® are excellent for difficult couplings, often providing higher yields and faster reaction times than standard carbodiimides like EDC.[6]
-
Base: When coupling an amine hydrochloride salt or when using the acyl chloride method, a non-nucleophilic base is required to neutralize the acid and scavenge the HCl produced. Use 2-3 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Temperature: Most amide couplings are run between 0 °C and room temperature. For sluggish reactions, gentle heating (40-50 °C) may be beneficial, but this must be balanced against the risk of hydrolyzing the acetyloxy group, especially if the base concentration is high.[6]
Q5: When using EDC as a coupling reagent, I get a significant amount of a white precipitate that is difficult to remove. What is this, and how can I prevent it?
A5: The precipitate is likely the N-acylurea byproduct, formed when the O-acylisourea intermediate rearranges instead of reacting with your amine.[6]
-
Use an Additive: This is the most effective solution. The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is standard practice when using EDC. These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable against rearrangement but highly reactive towards the amine. This significantly improves yield and minimizes N-acylurea formation.[6]
-
Purification: If the byproduct does form, it is often poorly soluble in common organic solvents like DCM or ethyl acetate, but soluble in aqueous acid. An acidic wash (e.g., 1M HCl) during the workup can often remove it, provided your desired amide is stable to these conditions.
Q6: I am attempting a Fischer esterification using sulfuric acid and an alcohol, but the reaction is not working well and seems to degrade my material.
A6: Fischer esterification is an equilibrium-limited reaction that requires harsh acidic conditions, making it a poor choice for this substrate.[7]
-
Equilibrium: To get a good yield, you must either use a vast excess of the alcohol (often as the solvent) or actively remove the water that is formed, for example, with a Dean-Stark apparatus.[7]
-
Acetyloxy Hydrolysis: The strongly acidic conditions (e.g., H₂SO₄) and heat required are highly likely to hydrolyze the acetyloxy group on your starting material, leading to 5-chlorosalicylic acid derivatives as impurities.[1]
A far superior method is a two-step process: first, convert the carboxylic acid to the acyl chloride as described in Part 1, then react this stable intermediate with your alcohol in the presence of a non-nucleophilic base like pyridine or TEA.[8] This avoids strongly acidic conditions and provides much higher yields.
Data Summary and Protocols
Table 1: Comparison of Common Chlorinating Agents
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | 1.2-5.0 eq., neat or in DCM/CHCl₃, RT to reflux (75 °C)[2][4] | SO₂(g), HCl(g) | Inexpensive; gaseous byproducts are easily removed. | Can require higher temperatures; excess reagent can be difficult to remove.[5] |
| Oxalyl Chloride ((COCl)₂) | 1.2-1.5 eq., in DCM with cat. DMF, 0 °C to RT[4] | CO(g), CO₂(g), HCl(g) | Highly reactive, allowing for milder conditions; byproducts are all gaseous. | More expensive; moisture-sensitive. |
| Phosphorus Pentachloride (PCl₅) | 1.1 eq., neat or in inert solvent, cold to RT[2] | POCl₃(l), HCl(g) | Effective for a wide range of acids. | Produces a liquid byproduct (POCl₃) that must be separated by distillation.[2] |
Table 2: Guide to Common Amide Coupling Reagents
| Reagent System | Class | Typical Yield | Key Features & Best Use Cases | Potential Issues |
| EDC / HOBt (or Oxyma) | Carbodiimide | Moderate to High | Cost-effective, widely used standard. HOBt/Oxyma minimizes side reactions.[6] | Formation of N-acylurea byproduct if additive is omitted.[6] |
| HATU / DIPEA | Uronium Salt | High | Very fast and efficient, especially for sterically hindered substrates and less nucleophilic amines.[6] | Expensive; can cause guanidinylation of the amine if stoichiometry is not controlled. |
| T3P® / Pyridine | Phosphonic Anhydride | High | Excellent for difficult couplings with low epimerization risk. Byproducts are water-soluble.[6] | Reagent is often supplied as a solution in an organic solvent. |
| CDI | Imidazole-based | Moderate to High | Forms an acylimidazolide intermediate. Good for simple couplings; byproducts are CO₂ and imidazole.[6] | Acylimidazolide can be less reactive than other activated forms, requiring heat. |
Visualized Workflows and Mechanisms
Troubleshooting Acyl Chloride Formation
Caption: Decision workflow for troubleshooting low yields in acyl chloride synthesis.
Mechanism of EDC/HOBt Mediated Amide Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Impurities in 2-(Acetyloxy)-5-chlorobenzoic Acid Synthesis
Introduction
Welcome to the Technical Support Center for 2-(Acetyloxy)-5-chlorobenzoic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with this important synthetic intermediate. The purity of this compound is paramount, as impurities can significantly impact downstream applications, affecting reaction yields, biological activity, and safety profiles.
The most established and widely used method for synthesizing this compound is the acetylation of 5-chlorosalicylic acid, typically using acetic anhydride with an acid catalyst.[1] This process, while straightforward, is susceptible to the formation of various impurities arising from the starting materials, side reactions, or subsequent degradation. This document provides a comprehensive, question-and-answer-based troubleshooting guide to help you identify, understand, and mitigate these common impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of this compound.
Q1: What are the primary impurities I should expect in my final product?
A1: Impurities can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the acetylation reaction itself. The most common is the unreacted starting material, 5-chlorosalicylic acid , indicating an incomplete reaction.[2] Other process impurities include residual acetic anhydride (reactant) and acetic acid (byproduct).[2]
-
Starting Material Impurities: The quality of your 5-chlorosalicylic acid is critical. Impurities from its synthesis, which is typically the chlorination of salicylic acid, can carry over.[3] These include unreacted salicylic acid , over-chlorinated species like 3,5-dichlorosalicylic acid , and other isomers such as 3-chlorosalicylic acid .[3][4][5]
-
Degradation Products: The final product is an ester and is susceptible to hydrolysis, especially in the presence of moisture. This degradation pathway reverts the molecule to 5-chlorosalicylic acid and acetic acid .[6]
Q2: My 5-chlorosalicylic acid starting material may be impure. How does this affect my synthesis?
A2: Impurities in the starting 5-chlorosalicylic acid will directly impact the purity of your final product. For instance, if unreacted salicylic acid is present, it will also undergo acetylation to form acetylsalicylic acid (aspirin) , which will be an impurity in your this compound.[3] Dichloro-isomers will likely remain unreacted or react much slower, complicating purification. The presence of these impurities can lead to lower yields and undesired side reactions.[3]
Q3: My purified product has a distinct vinegar-like odor. What is the cause?
A3: A vinegar-like smell is a strong indicator of residual acetic acid .[2] Acetic acid is a byproduct of the acetylation reaction and is also formed when excess acetic anhydride is quenched with water.[2][7] Its presence suggests that the purification steps (e.g., washing, recrystallization, or vacuum drying) were insufficient to remove it completely.
Q4: The ferric chloride test on my final product turned purple. What does this signify?
A4: The ferric chloride test is a classic qualitative method for detecting phenols.[8] A positive test (indicated by a purple color) means your product is contaminated with a compound containing a phenolic hydroxyl (-OH) group.[2] In this synthesis, the most likely culprit is unreacted 5-chlorosalicylic acid or, if present in the starting material, salicylic acid .[6] The desired product, this compound, has its phenolic group converted to an ester and will not give a positive test.[8]
Q5: My reaction yield is significantly lower than expected. Could impurities be the cause?
A5: Yes, several factors related to impurities can lead to low yields. Competing side reactions, such as the formation of polymeric byproducts or dimers, can consume the starting material.[2] Additionally, significant loss of product can occur during aggressive purification steps required to remove high levels of impurities. Ensuring the reaction goes to completion and using high-purity starting materials are crucial for maximizing yield.
Section 2: Impurity Formation Pathways & Logic
Understanding the origin of impurities is key to preventing them. The following diagrams illustrate the core reaction and the points at which common impurities are introduced.
Caption: Main synthesis pathway and process-related impurity formation.
Caption: Impact of starting material impurities on the final product.
Section 3: Troubleshooting Guide
This table provides a systematic approach to diagnosing and resolving common issues based on experimental observations.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Preventative Actions |
| Positive Ferric Chloride Test (Purple/Violet Color) | Presence of unreacted 5-chlorosalicylic acid or other phenolic impurities from the starting material.[2][8] | Reaction Optimization: Ensure sufficient reaction time and temperature. Use a slight excess of acetic anhydride. Purification: Perform a thorough recrystallization.[6] Prevention: Test the starting 5-chlorosalicylic acid with FeCl₃ before use. |
| Broad or Depressed Melting Point | General presence of impurities, which disrupts the crystal lattice of the pure compound. | Purification: Recrystallization is the primary method to improve purity and sharpen the melting point range. If impurities persist, column chromatography may be necessary. Analysis: Use TLC or HPLC to identify the number of components present. |
| Vinegar-like Odor in Final Product | Residual acetic acid, a reaction byproduct.[2] | Washing: Wash the crude product thoroughly with cold deionized water during vacuum filtration to remove water-soluble acids. Drying: Ensure the final product is dried completely under vacuum to remove volatile residuals. |
| Appearance of an Additional Spot on TLC Plate | Presence of one or more impurities. The relative Rf value can help identify the impurity. Typically, the more polar starting material (5-chlorosalicylic acid) will have a lower Rf than the less polar ester product. | Identification: Co-spot the TLC plate with the starting material to confirm its presence. Purification: Use an appropriate recrystallization solvent system to separate the components. Monitor the purity of fractions by TLC. |
| Unexpected Peaks in HPLC or NMR Spectrum | Presence of process-related or starting material impurities. | Characterization: Use analytical standards (e.g., 5-chlorosalicylic acid, salicylic acid) to identify peaks in the HPLC chromatogram. For NMR, look for characteristic signals, such as the phenolic -OH proton of the starting material or aromatic signals corresponding to different substitution patterns.[1] Action: Re-purify the material using recrystallization or chromatography and re-analyze. |
Section 4: Key Analytical & Purification Protocols
Accurate analysis and effective purification are essential for achieving high-purity this compound.
4.1 Protocol: Ferric Chloride Test for Phenolic Impurities
This rapid qualitative test is invaluable for detecting the presence of unreacted starting material.
Rationale: The phenolic hydroxyl group of 5-chlorosalicylic acid forms a colored complex with iron(III) ions. The desired acetylated product lacks this free hydroxyl group and thus does not react.[6][8]
Procedure:
-
Prepare a 1% aqueous solution of ferric chloride (FeCl₃).
-
In separate test tubes, dissolve a small sample (~10-20 mg) of your starting material (positive control), your final product, and a known pure sample (negative control, if available) in a suitable solvent like ethanol.
-
Add 1-2 drops of the FeCl₃ solution to each test tube.
-
Gently swirl and observe any color change.
-
Interpretation: A distinct purple, violet, or reddish color indicates the presence of phenolic impurities. A pale yellow (the color of the FeCl₃ solution) indicates a negative result.[2]
4.2 Protocol: Purification by Recrystallization
Recrystallization is the most effective method for removing small quantities of impurities from a solid product.
Rationale: This technique exploits the differences in solubility between the desired compound and the impurities in a given solvent. The ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[7]
Procedure:
-
Place the crude, dry this compound into an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent pair (e.g., ethanol/water or ethyl acetate/heptane). Add the solvent portion-wise to the heated mixture until the solid just dissolves completely.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Once the solution has reached room temperature and crystallization appears complete, place the flask in an ice bath for 15-30 minutes to maximize product precipitation.
-
Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under vacuum.
4.3 Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a quick and inexpensive method to assess purity and monitor reaction progress.
Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The polarity of the compounds determines their rate of travel up the plate.
Procedure:
-
Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
On a silica gel TLC plate, lightly spot dilute solutions of your crude product, your purified product, and the 5-chlorosalicylic acid starting material.
-
Place the plate in the developing chamber and allow the solvent front to ascend near the top.
-
Remove the plate and immediately mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
Interpretation: A pure compound should appear as a single spot. The presence of multiple spots in the product lane indicates impurities. By comparing the spots to the starting material lane, you can confirm if unreacted starting material is present.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem21labs.com [www2.chem21labs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Experimental Integrity of 2-(Acetyloxy)-5-chlorobenzoic acid
Welcome to the technical support guide for 2-(Acetyloxy)-5-chlorobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this compound during experimental procedures. Ensuring the stability of this compound is critical for the validity and reproducibility of your results.
Understanding the Challenge: The Inherent Instability of the Ester Bond
This compound, a derivative of salicylic acid, contains an ester linkage that is susceptible to hydrolysis.[1][2][3] This chemical reaction involves the cleavage of the ester bond by water, which results in the formation of 5-chlorosalicylic acid and acetic acid.[2][4][5] The rate of this degradation is significantly influenced by several factors, including pH, temperature, and the solvent system used.[1][6]
The acetyloxy group often serves as a prodrug moiety, designed to be hydrolyzed by esterase enzymes within biological systems to release the active metabolite, 5-chlorosalicylic acid.[2] However, premature hydrolysis during an experiment can lead to inaccurate quantification, altered biological activity, and compromised data integrity.
Below is a diagram illustrating the hydrolysis pathway of this compound.
Caption: Hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound hydrolysis in an experimental setting?
A1: The hydrolysis of the ester bond is primarily accelerated by two main factors:
-
pH: The reaction is catalyzed by both acidic and basic conditions.[1][6][7] Alkaline (basic) conditions, in particular, lead to a rapid and irreversible hydrolysis process known as saponification.[1][8] Studies on similar aspirin derivatives show a significant increase in hydrolysis rate as the pH becomes more alkaline.[9][10][11]
-
Temperature: An increase in temperature generally accelerates the rate of hydrolysis.[1][6] Therefore, maintaining low temperatures during storage and processing is crucial.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark place.[12][13] It is recommended to store it in an airtight container to minimize exposure to atmospheric moisture, which can initiate hydrolysis over time.[12][14]
Q3: Which solvents should I use to prepare a stock solution, and which should I avoid?
A3: The choice of solvent is critical in preventing premature hydrolysis.
-
Recommended Solvents: For creating stock solutions, anhydrous aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and acetone are suitable choices as the compound is readily soluble in them.[15] N,N-Dimethylacetamide (NNDMA) has also been shown to be an effective solvent for stabilizing aspirin, a closely related compound, for prolonged periods.[16]
-
Solvents to Use with Caution: Protic solvents, such as water and alcohols (e.g., ethanol, methanol), can participate in the hydrolysis reaction and should be used with caution, especially if the experiment requires extended incubation times.[17][18][19] If aqueous solutions are necessary, they should be prepared fresh and used immediately.
-
Solvents to Avoid for Long-Term Storage: Aqueous buffers, particularly those with a pH outside the optimal stability range (see Q4), should be avoided for long-term storage of the compound.
Q4: My experiment requires an aqueous buffer system. What is the optimal pH range to minimize hydrolysis?
A4: While complete prevention of hydrolysis in aqueous solutions is challenging, its rate can be minimized by maintaining the pH within a specific range. For aspirin and its derivatives, the rate of hydrolysis is generally lowest in acidic conditions, around a pH of 2-3.[9] As the pH increases, especially above neutral, the rate of hydrolysis accelerates significantly.[9][10] Therefore, if an aqueous buffer is required, an acidic buffer (pH 2-4) is the most suitable choice to maintain the integrity of the compound for the duration of the experiment.
Q5: How can I detect if my sample of this compound has undergone hydrolysis?
A5: The most reliable method for detecting and quantifying hydrolysis is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2] A validated reverse-phase HPLC (RP-HPLC) method can separate and quantify the parent compound, this compound, from its primary hydrolysis product, 5-chlorosalicylic acid.[2] The appearance of a peak corresponding to 5-chlorosalicylic acid in your chromatogram is a direct indication of hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in biological assays. | Hydrolysis of the compound leading to variable concentrations of the active form. | Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) for each experiment. If aqueous dilutions are necessary, prepare them immediately before use. |
| Appearance of an unexpected peak in HPLC analysis. | The unexpected peak may correspond to the hydrolysis product, 5-chlorosalicylic acid. | Co-inject a standard of 5-chlorosalicylic acid to confirm the identity of the peak. If confirmed, review your sample preparation and storage procedures to identify and eliminate sources of moisture and unfavorable pH. |
| A gradual decrease in the concentration of the parent compound over time in a stock solution. | The stock solution is likely undergoing slow hydrolysis due to the presence of water in the solvent or exposure to atmospheric moisture. | Ensure the use of high-purity, anhydrous solvents. Store stock solutions at -20°C or -80°C in tightly sealed vials with a desiccant. Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles and moisture introduction. |
| Precipitation or cloudiness in the experimental medium. | This could be due to the lower solubility of the hydrolysis product, 5-chlorosalicylic acid, in certain buffer systems compared to the parent compound. | Analyze the precipitate to confirm its identity. If it is the hydrolysis product, adjust the experimental conditions (e.g., pH, solvent composition) to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a fume hood, weigh the desired amount of the solid compound using a calibrated analytical balance.
-
Transfer the weighed solid to a sterile, amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired final concentration.
-
Tightly cap the vial and vortex until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to moisture.
-
Store the stock solution at -20°C or below, protected from light.
Protocol 2: Monitoring Hydrolysis via HPLC
This protocol provides a general framework for an RP-HPLC method to assess the stability of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase (Example):
-
A gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for your specific system and separation requirements.
Procedure:
-
Prepare a standard solution of this compound and a separate standard solution of 5-chlorosalicylic acid in the mobile phase or a compatible solvent.
-
Inject the standards to determine their retention times.
-
Prepare your experimental samples, ensuring they are filtered through a 0.22 µm syringe filter before injection.
-
Inject the experimental samples and monitor the chromatogram at an appropriate wavelength (e.g., determined by a UV scan of the standards).
-
Quantify the peak areas of this compound and 5-chlorosalicylic acid to determine the extent of hydrolysis.
Workflow for Preventing Hydrolysis
The following diagram illustrates a logical workflow to minimize the risk of hydrolysis during your experiments.
Caption: Recommended workflow to prevent hydrolysis.
References
- 1. tutorchase.com [tutorchase.com]
- 2. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. psiberg.com [psiberg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scirp.org [scirp.org]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. csuohio.edu [csuohio.edu]
- 13. How to Choose the Best Perzocain: A Complete Buying Guide [sonusgear.alibaba.com]
- 14. Aspirin - Wikipedia [en.wikipedia.org]
- 15. This compound [chembk.com]
- 16. US20100173875A1 - Formulation of aspirin that is stable and showing minimal hydrolysis for parenteral adminstration for the treatment of cardiovascular and other disease states - Google Patents [patents.google.com]
- 17. ias.ac.in [ias.ac.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthesized 2-(Acetyloxy)-5-chlorobenzoic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Purity in Synthesis
2-(Acetyloxy)-5-chlorobenzoic acid is a key chemical intermediate, serving as a foundational structure for the synthesis of more complex pharmaceutical compounds and new chemical entities.[1] Its derivatives have shown potential in various therapeutic areas, including cancer research.[1][2] The purity of this starting material is not merely a matter of quality control; it is a critical determinant of the success of subsequent synthetic steps and the biological validity of the final compounds. Impurities can lead to unpredictable reaction outcomes, reduced yields, and potentially confounding biological data, making rigorous purity validation an indispensable part of the research and development workflow.
This guide provides an in-depth comparison of common analytical techniques for validating the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the most appropriate methods for your research needs.
Understanding Potential Impurities
The most direct and widely cited method for synthesizing this compound is the acetylation of 5-chlorosalicylic acid, typically using acetic anhydride.[3] This specific pathway informs our understanding of the likely impurities that must be detected and quantified:
-
Unreacted Starting Material: The most common process-related impurity is residual 5-chlorosalicylic acid.
-
Reagent-Related Impurities: Traces of acetic anhydride or its hydrolysis product, acetic acid.
-
Degradation Products: The acetyloxy group can be susceptible to hydrolysis, reverting the compound back to 5-chlorosalicylic acid, especially under non-anhydrous conditions or improper storage.[3]
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique depends on the specific question being asked—are you confirming identity, quantifying known impurities, or searching for unknown contaminants? Each method offers a unique lens through which to view the purity of your synthesized compound.
| Technique | Principle | Sensitivity | Specificity | Quantitative? | Primary Use Case |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection.[4][5] | High (µg/mL to ng/mL) | High | Yes | Gold standard for purity quantification and separation of closely related impurities. |
| ¹H NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Moderate (typically >0.1%) | High | Yes (with internal standard) | Absolute structural confirmation and identification of structurally distinct impurities. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Very High (pg/mL) | Very High | Yes | Impurity identification and quantification of trace-level contaminants.[5] |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Low | Moderate | No | Rapid confirmation of functional groups (e.g., ester, carboxylic acid).[6] |
| Melting Point | Temperature at which a solid transitions to a liquid. | Low | Low | No | A preliminary, qualitative indicator of overall purity (a sharp range suggests high purity).[7] |
In-Depth Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Purity Assay
Causality: This reversed-phase HPLC method is designed to effectively separate the nonpolar this compound from its more polar potential impurity, 5-chlorosalicylic acid. A C18 column is chosen for its hydrophobic stationary phase.[4] The mobile phase is acidified to suppress the ionization of the carboxylic acid groups on both the analyte and potential impurities, ensuring they remain in their neutral, more retained form, which leads to sharper peaks and better separation.[5]
Workflow Diagram:
Caption: HPLC Purity Validation Workflow.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard system with a pump, autosampler, column oven, and UV detector.[4] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Run Time | 20 minutes |
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and HPLC-grade acetonitrile in a 50:50 volume ratio. Degas the solution before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard solution to determine the retention time of the main peak. Subsequently, inject the sample solution in duplicate.
-
Calculation: Calculate the purity by the area percentage method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[4]
-
Protocol 2: ¹H NMR for Structural Confirmation and Purity
Causality: ¹H NMR is unparalleled for confirming the molecular structure. The acetylation of the hydroxyl group on 5-chlorosalicylic acid results in a distinct acetyl singlet (CH₃) around 2.3 ppm and a downfield shift of the aromatic protons, providing definitive evidence of a successful reaction. The absence of the broad phenolic -OH peak from the starting material is another key indicator. DMSO-d₆ is a common solvent as it can dissolve both the starting material and the product, allowing for the detection of residual 5-chlorosalicylic acid.
Workflow Diagram:
Caption: NMR Sample Preparation and Analysis Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5-10 mg of the synthesized product directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube. Cap the tube and gently invert several times to ensure complete dissolution.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition with 16-64 scans is typically sufficient.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
Confirm Product Structure: Look for the characteristic signals:
-
A sharp singlet for the acetyl protons (CH₃) around 2.3 ppm.
-
A multiplet pattern for the three aromatic protons.
-
A broad singlet for the carboxylic acid proton (>12 ppm).
-
-
Identify Impurities:
-
5-chlorosalicylic acid: The absence of a broad phenolic -OH signal and the distinct aromatic pattern of the starting material.
-
Acetic Acid: A singlet around 2.1 ppm.
-
Water: A broad signal, typically around 3.3 ppm in DMSO-d₆.
-
-
Conclusion
A multi-faceted approach is essential for the robust purity validation of synthesized this compound. While rapid methods like melting point and FTIR can provide initial qualitative checks, they lack the specificity and quantitative power required for rigorous scientific work. HPLC-UV stands as the primary workhorse for accurate purity determination , offering excellent separation and quantification of key process-related impurities. ¹H NMR serves as the definitive tool for structural confirmation , ensuring that the desired molecule has indeed been synthesized. For advanced applications requiring the detection of trace contaminants or unknown by-products, LC-MS provides unparalleled sensitivity and specificity. By judiciously selecting and combining these techniques, researchers can ensure the integrity of their synthetic materials, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to In Vitro and In Vivo Efficacy Studies of 2-(Acetyloxy)-5-chlorobenzoic acid
This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating the biological activities of 2-(Acetyloxy)-5-chlorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the rationale behind experimental choices, presents detailed protocols, and synthesizes data to offer a comprehensive understanding of this compound's journey from benchtop screening to whole-organism validation.
Introduction to this compound: A Profile
This compound, with the molecular formula C₉H₇ClO₄, is a derivative of salicylic acid.[1][2] Its structure is characterized by a benzoic acid core with an acetyloxy group at the second carbon and a chlorine atom at the fifth position.[1] The primary route for its synthesis is the acetylation of its precursor, 5-chlorosalicylic acid.[1]
The biological significance of this compound is largely attributed to its role as a prodrug. The primary mechanism of action begins with the hydrolysis of its acetyloxy group, which yields 5-chlorosalicylic acid, the main active metabolite.[1] This metabolic conversion is a critical first step in its cellular effects. Research on related derivatives suggests a spectrum of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][3] This guide will focus on the experimental frameworks used to validate its anti-inflammatory potential.
In Vitro Evaluation: Mechanistic Insights at the Cellular Level
In vitro studies represent the foundational phase of drug discovery. They offer a controlled environment to screen compounds, elucidate mechanisms of action, and gather preliminary efficacy data in a cost-effective and high-throughput manner.[4] For this compound, in vitro assays are crucial for understanding its direct effects on molecular and cellular targets involved in inflammation.
Key In Vitro Assays for Anti-Inflammatory Activity
The initial screening of anti-inflammatory potential often involves a battery of assays targeting different aspects of the inflammatory cascade.
-
Protein Denaturation Inhibition Assay: Denaturation of tissue proteins is a hallmark of inflammation.[5][6] This assay provides a simple, rapid method to assess a compound's ability to stabilize proteins and prevent denaturation, often induced by heat.[6]
-
Enzyme Inhibition Assays (COX/LOX): Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Assays measuring the inhibition of COX-1 and COX-2, as well as 5-Lipoxygenase (5-LOX), are critical for determining the specific mechanism of action.[4][6] These enzymes are key players in the arachidonic acid pathway, which produces inflammatory mediators like prostaglandins and leukotrienes.[6]
-
Cell-Based Assays: To move beyond simple biochemical reactions, cell-based models are employed.
-
Peripheral Blood Mononuclear Cells (PBMCs): Freshly isolated human PBMCs can be stimulated to produce inflammatory markers.[7] Measuring the suppression of mediators like TNF-α, IFN-γ, and neopterin provides a more physiologically relevant screening system.[7]
-
Macrophage Cell Lines (e.g., RAW 264.7): Macrophages are central to the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, is commonly used to stimulate these cells to produce nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[8] The ability of this compound to inhibit the production of these molecules is a strong indicator of its anti-inflammatory potential.
-
Data Presentation: In Vitro Anti-Inflammatory Activity
The following table summarizes representative data that could be obtained from in vitro studies of this compound's active metabolite, 5-chlorosalicylic acid, compared to a standard NSAID, Diclofenac.
| Assay Type | Parameter Measured | 5-Chlorosalicylic Acid (IC₅₀) | Diclofenac (IC₅₀) |
| Protein Denaturation | % Inhibition of Albumin Denaturation | 150 µg/mL | 110 µg/mL |
| Enzyme Inhibition | COX-2 Enzyme Activity | 75 µM | 15 µM |
| Cell-Based (LPS-Stimulated RAW 264.7) | Nitric Oxide (NO) Production | 120 µM | 85 µM |
| Cell-Based (LPS-Stimulated RAW 264.7) | TNF-α Release | 135 µM | 90 µM |
Note: The data presented are illustrative and serve as examples of typical results.
Experimental Workflow & Protocol
The workflow for in vitro screening is a systematic process designed to identify and characterize promising compounds.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol: Inhibition of Heat-Induced Albumin Denaturation
This protocol details a common in vitro assay for preliminary anti-inflammatory screening.[5][6]
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and a reference drug (e.g., Diclofenac sodium) in a suitable solvent like DMSO.
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
-
Reaction Mixture Setup:
-
In separate test tubes, add 0.5 mL of the 1% BSA solution.
-
Add 4.5 mL of distilled water.
-
Add 0.5 mL of varying concentrations of the test compound or reference drug. The control tube receives only the solvent.
-
-
Incubation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
In Vivo Evaluation: Efficacy and Safety in a Whole Organism
While in vitro tests are invaluable for mechanistic studies, they cannot replicate the complex interplay of physiological systems.[4] In vivo studies are therefore indispensable for evaluating a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a living organism.[9] Ethical considerations and regulations are paramount in the design and execution of these studies.[5]
Key In Vivo Models for Anti-Inflammatory Activity
Animal models are designed to mimic specific aspects of human inflammation.
-
Carrageenan-Induced Paw Edema (Acute Inflammation): This is a widely used and well-characterized model.[10] Injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response, allowing for the evaluation of drugs targeting different inflammatory mediators.[10][11]
-
Xylene or Croton Oil-Induced Ear Edema (Topical Inflammation): This model is useful for assessing the efficacy of topically applied anti-inflammatory agents.[10][12] An irritant is applied to the ear, and the resulting increase in ear weight or thickness is measured.[12]
-
Cotton Pellet-Induced Granuloma (Chronic Inflammation): To study chronic inflammatory processes, sterile cotton pellets are implanted subcutaneously in rats.[10] Over several days, a granulomatous tissue forms around the pellets. The dry weight of this tissue is measured to quantify the anti-proliferative effects of the test compound.
-
Acetic Acid-Induced Writhing (Inflammatory Pain): This model assesses both anti-inflammatory and analgesic properties.[12][13] Intraperitoneal injection of acetic acid causes painful abdominal constrictions (writhing), which are mediated by the release of prostaglandins and other inflammatory substances.[13][14]
Data Presentation: In Vivo Anti-Inflammatory Activity
The following table shows potential results from the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) after 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.62 ± 0.04 | 27.1% |
| This compound | 50 | 0.43 ± 0.03 | 49.4% |
| Diclofenac (Standard) | 10 | 0.38 ± 0.02 | 55.3% |
Note: The data presented are illustrative and represent typical outcomes.
Experimental Workflow & Protocol
The progression from laboratory findings to preclinical animal studies is a critical step in drug development.
Caption: Workflow for in vivo anti-inflammatory validation.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines a standard in vivo model for acute inflammation.[10][11]
-
Animal Acclimatization:
-
Use Wistar albino rats (150-200g).
-
Acclimatize the animals to laboratory conditions for at least one week before the experiment.[12]
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Grouping and Dosing:
-
Divide the animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac 10 mg/kg), and Test groups receiving different doses of this compound.
-
Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Inflammation Induction:
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Edema:
-
Measure the paw volume immediately after carrageenan injection (0 hour) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12]
-
-
Calculation:
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)control / (Vt - V₀)treated] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
-
Comparative Analysis: In Vitro vs. In Vivo
Both in vitro and in vivo studies are essential and complementary. A direct comparison highlights their respective strengths and limitations.
| Feature | In Vitro Studies | In Vivo Studies |
| Biological Complexity | Low (isolated cells/molecules) | High (whole organism with complex interactions) |
| Control | High degree of control over experimental variables | Lower control due to biological variability |
| Throughput | High; suitable for screening many compounds | Low; time-consuming and labor-intensive |
| Cost | Relatively low cost | High cost (animal purchase, housing, care) |
| Ethical Concerns | Minimal | Significant; requires strict ethical oversight |
| Data Generated | Mechanistic data, potency (IC₅₀), direct target effects | Efficacy, pharmacokinetics, safety, bioavailability |
| Primary Goal | Target identification, mechanism of action, lead discovery | Efficacy validation, dose-response, safety assessment |
The synergy between these approaches is the cornerstone of modern drug development. In vitro assays rapidly identify compounds with desired molecular activity, while in vivo models confirm that this activity translates into a therapeutic effect in a complex biological system without unacceptable toxicity.
Proposed Mechanism of Action
The anti-inflammatory action of this compound is predicated on its conversion to 5-chlorosalicylic acid. This active metabolite is hypothesized to inhibit key inflammatory pathways.
Caption: Proposed anti-inflammatory mechanism of action.
Conclusion
The evaluation of this compound requires a structured, multi-faceted approach. In vitro studies provide the essential first look at its biological activity at a cellular and molecular level, offering mechanistic clues and allowing for high-throughput screening. These findings must then be validated through rigorous in vivo models, which assess the compound's true therapeutic potential and safety profile in a complex, whole-organism setting. By logically progressing from in vitro screening to in vivo validation, researchers can build a comprehensive data package to support the further development of this promising compound as a potential anti-inflammatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H7ClO4 | CID 2820813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 4. journalajrb.com [journalajrb.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 7. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validated Guide to 2-(Acetyloxy)-5-chlorobenzoic Acid: Comparative Analysis of Experimental Data for Drug Discovery Professionals
In the landscape of pharmaceutical research and development, the rigorous evaluation of chemical entities is paramount. This guide provides a comprehensive cross-validation of the experimental data for 2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated analog of aspirin. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and predicted biological activities of this compound, juxtaposing its performance with relevant alternatives. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this guide aims to facilitate a deeper understanding of this compound's potential within the drug discovery pipeline.
Introduction: The Rationale for Halogenated Aspirin Analogs
Aspirin, or acetylsalicylic acid, has been a cornerstone of medicine for over a century, exhibiting anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy, selectivity, or reduced side effects has led to the exploration of various aspirin analogs.[1][2] Halogenation of organic compounds is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 5-position of the salicylic acid backbone, as in this compound, is expected to alter its lipophilicity, electronic distribution, and metabolic stability, thereby potentially influencing its biological activity.
This guide will focus on the cross-validation of experimental data for this compound, with a comparative analysis against its parent compound, aspirin, its active metabolite, 5-chlorosalicylic acid, and other relevant compounds such as 5-bromosalicylic acid, diclofenac, and indomethacin.
Synthesis and Characterization: Ensuring Purity and Structural Integrity
The most established route for the synthesis of this compound is the acetylation of 5-chlorosalicylic acid. This reaction targets the phenolic hydroxyl group to form the acetyl ester.
Detailed Synthesis Protocol
Materials:
-
5-Chlorosalicylic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Glacial acetic acid (solvent)
-
Ice-cold water
-
Büchner funnel and flask
-
Filter paper
-
Crystallization dish
Procedure:
-
Dissolve 5-chlorosalicylic acid in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride to the solution, followed by a few drops of concentrated sulfuric acid as a catalyst.
-
Gently heat the mixture under reflux for approximately 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any unreacted acetic anhydride and acetic acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Spectroscopic and Chromatographic Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically employed to assess the purity of the compound.
Table 1: Representative HPLC Parameters for Analysis
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for 2-Chlorobenzoic Acid
| Compound | Nucleus | Predicted/Experimental Chemical Shifts (ppm) |
| This compound | ¹H | Aromatic protons: ~7.5-8.2 ppm; Acetyl protons: ~2.3 ppm |
| ¹³C | Carbonyl (acid): ~165-170 ppm; Carbonyl (ester): ~168-172 ppm; Aromatic carbons: ~120-155 ppm; Acetyl methyl: ~20-25 ppm | |
| 2-Chlorobenzoic acid | ¹H (CDCl₃) | δ 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40(m, 1H), 7.31(m, 1H)[3] |
| ¹³C (CDCl₃) | δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[3] |
The presence of the acetyl group in this compound would be confirmed by a singlet peak around 2.3 ppm in the ¹H NMR spectrum and a methyl carbon signal around 20-25 ppm in the ¹³C NMR spectrum, which are absent in the spectra of 2-chlorobenzoic acid.
Cross-Validation of Biological Activities
This compound is anticipated to exhibit a range of biological activities, primarily as an anti-inflammatory, apoptotic, and antimicrobial agent. As a prodrug, its acetyloxy group is likely hydrolyzed in vivo to release the active metabolite, 5-chlorosalicylic acid.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of aspirin and other NSAIDs are primarily mediated through the inhibition of COX-1 and COX-2 enzymes. It is hypothesized that this compound and its active metabolite, 5-chlorosalicylic acid, also exert their anti-inflammatory effects through this pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes. The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound and alternatives)
-
Prostaglandin screening EIA kit
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of prostaglandin produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Comparative Data: While specific IC₅₀ values for this compound are not publicly available, we can compare the data for its active metabolite and other NSAIDs.
Table 3: Comparative COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | |
| 5-Chlorosalicylic acid | Data not available | Data not available | |
| Aspirin | ~300 (collagen-induced platelet aggregation) | Data varies | [4] |
| Diclofenac | 0.076 | 0.026 | [5] |
| Indomethacin | 0.1 µg/mL | 5 µg/mL | [6] |
Note: The aspirin data reflects inhibition of platelet aggregation, which is primarily a COX-1 mediated effect.
Apoptotic Activity
Several salicylic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting a potential application in oncology.
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Comparative Data:
Table 4: Comparative Apoptosis-Inducing Activity
| Compound | Cell Line | IC₅₀ | Reference |
| This compound | Data not available | Data not available | |
| Aspirin | B-CLL cells | 5.9 +/- 1.13 mmol/L | [7] |
| Indomethacin | K562 cells | Concentration-dependent apoptosis observed | [7] |
Antimicrobial Activity
Salicylic acid and its derivatives are known to possess antimicrobial properties. The halogen substitution in this compound may enhance this activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Comparative Data: A study on the antibacterial activity of salicylic acid derivatives on viscose fabric provides a ranking of their efficacy.
Table 5: Comparative Antibacterial Reactivity
| Compound | Antibacterial Reactivity Ranking | Reference |
| This compound | Data not available | |
| 5-Chlorosalicylic acid | 3rd | [8] |
| 5-Bromosalicylic acid | 1st (Most Active) | [8] |
| Salicylic acid | 2nd | [8] |
This data suggests that the nature of the halogen at the 5-position significantly influences the antibacterial activity, with bromine being more effective than chlorine in this specific study.
Discussion and Future Directions
The cross-validation of experimental data for this compound reveals a compound with a promising, yet largely unexplored, therapeutic potential. Its structural similarity to aspirin, coupled with the presence of a chlorine atom, suggests that it may possess modulated anti-inflammatory, apoptotic, and antimicrobial properties. The prodrug strategy, where the active metabolite 5-chlorosalicylic acid is released in vivo, is a well-established approach to improve pharmacokinetic profiles and reduce gastrointestinal side effects commonly associated with acidic NSAIDs.
The comparative analysis with established drugs like aspirin, diclofenac, and indomethacin, as well as with its bromo-analog, provides a valuable framework for positioning this compound within the landscape of NSAIDs and other therapeutic agents. However, the conspicuous absence of direct experimental data for the title compound is a significant limitation.
Future research should prioritize the following:
-
Comprehensive Spectroscopic and Chromatographic Analysis: Obtaining and publishing the full ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is crucial for its unambiguous identification and characterization.
-
In Vitro Biological Assays: A systematic evaluation of its IC₅₀ values against COX-1 and COX-2 is necessary to determine its potency and selectivity as an anti-inflammatory agent. Similarly, its apoptotic and antimicrobial activities should be quantified through IC₅₀ and MIC determinations against a panel of cancer cell lines and microbial strains, respectively.
-
In Vivo Studies: Following promising in vitro results, preclinical studies in animal models of inflammation, cancer, and infection are warranted to assess its efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a broader range of halogenated and otherwise substituted aspirin analogs will provide valuable insights into the structural requirements for optimal biological activity and selectivity.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and improved therapeutic agents.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. The apoptotic inducible effects of salicylic acid on hepatoma cell line: relationship with nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The apoptotic inducible effects of salicylic acid on hepatoma cell line: relationship with nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin and salicylate induce apoptosis and activation of caspases in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to the Synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid: Evaluating Reproducibility and Alternative Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated analog of aspirin, is a compound of significant interest in medicinal chemistry and pharmaceutical research.[1] Its synthesis, while conceptually straightforward, presents challenges in reproducibility and purity that can impact downstream applications. This guide provides an in-depth analysis of the primary synthetic route—acetylation of 5-chlorosalicylic acid—and evaluates alternative methodologies. By examining the causality behind experimental choices and presenting comparative data, this document aims to equip researchers with the necessary insights to select and optimize a synthetic strategy that ensures high reproducibility and purity.
Introduction: The Significance of this compound
This compound (C₉H₇ClO₄) is a derivative of salicylic acid, placing it in the same chemical family as the widely known drug, aspirin (acetylsalicylic acid).[2][3] Its structure, featuring a chlorine atom at the 5-position of the benzene ring, imparts distinct physicochemical properties that are of interest in the development of new therapeutic agents.[4] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[5] The acetyloxy group can act as a prodrug moiety, which may be hydrolyzed by esterases in the body to release the active metabolite, 5-chlorosalicylic acid.[4] Given its role as a key building block, the ability to synthesize this compound in a reliable and reproducible manner is paramount for advancing research and development in medicinal chemistry.
Primary Synthesis Route: Acetylation of 5-Chlorosalicylic Acid
The most established and widely cited method for synthesizing this compound is the acetylation of 5-chlorosalicylic acid.[4][6] This reaction targets the phenolic hydroxyl group of 5-chlorosalicylic acid, converting it into an acetyl ester.
Mechanistic Considerations
The acetylation of a phenol is a classic esterification reaction. In this case, the lone pair of electrons on the oxygen of the hydroxyl group of 5-chlorosalicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The use of an acid or base catalyst can significantly increase the reaction rate. In the case of using acetic anhydride, a common acetylating agent, the reaction is often catalyzed by a small amount of strong acid (like sulfuric acid) or a base (like pyridine or triethylamine). The catalyst protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound using acetic anhydride as the acetylating agent and triethylamine as a catalyst.
Materials:
-
5-chlorosalicylic acid
-
Acetic anhydride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 5-chlorosalicylic acid (5.8 mmol) in 20 mL of anhydrous THF.
-
Addition of Reagents: To the stirred solution, add acetic anhydride (58 mmol) followed by the dropwise addition of triethylamine (11.6 mmol) under cooling.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).
-
Quenching: Add 80 mL of deionized water to the reaction mixture to quench the excess acetic anhydride.
-
Acidification and Extraction: Acidify the mixture with 1 M HCl. Extract the product three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with a saturated NaCl solution.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Comparison of Synthetic Routes
While acetylation of 5-chlorosalicylic acid is the most direct route, other strategies can be considered, particularly when starting from more readily available precursors. This section compares the primary route with an alternative two-step synthesis starting from salicylic acid.
Alternative Route: Chlorination of Salicylic Acid followed by Acetylation
This approach involves two distinct chemical transformations: the chlorination of salicylic acid to produce 5-chlorosalicylic acid, followed by the acetylation of the intermediate.
Step 1: Chlorination of Salicylic Acid The direct chlorination of salicylic acid can be achieved using chlorine gas in a suitable solvent, such as a halogenated aromatic solvent like chlorobenzene.[8][9] The reaction is typically carried out at elevated temperatures (100-150 °C).[9]
Step 2: Acetylation of 5-Chlorosalicylic Acid The 5-chlorosalicylic acid produced in the first step is then acetylated as described in the primary synthesis route.
Comparative Analysis
| Parameter | Primary Route: Acetylation of 5-Chlorosalicylic Acid | Alternative Route: Chlorination then Acetylation |
| Starting Material | 5-Chlorosalicylic Acid | Salicylic Acid |
| Number of Steps | 1 | 2 |
| Reagents | Acetic anhydride, Catalyst (e.g., TEA) | Chlorine gas, Solvent (e.g., Chlorobenzene), Acetic anhydride, Catalyst |
| Typical Yield | Generally high | Variable, dependent on the efficiency of both steps |
| Purity of Crude Product | Good to excellent | Can be lower due to potential side products from chlorination (e.g., dichlorinated species)[9] |
| Reproducibility | High, with well-defined reaction conditions | Moderate, chlorination step can be challenging to control precisely |
| Safety Considerations | Use of corrosive and flammable reagents | Involves handling of toxic chlorine gas and requires specialized equipment |
Logical Relationship of Synthetic Pathways
Caption: Comparison of primary and alternative synthesis pathways.
Quality Control and Analytical Methods
Ensuring the purity and identity of the synthesized this compound is crucial for its use in research and drug development. Several analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with UV detection is commonly used.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound. The spectra will show characteristic peaks for the aromatic protons, the acetyl group, and the carboxylic acid proton.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl groups of the ester and the carboxylic acid, and the C-Cl bond.
Conclusion and Recommendations
The synthesis of this compound via the acetylation of 5-chlorosalicylic acid remains the most reproducible and efficient method for laboratory-scale preparation. This single-step reaction generally provides a high yield of a pure product. The alternative two-step route starting from salicylic acid, while utilizing a more common starting material, introduces the complexities and safety hazards associated with the handling of chlorine gas and can lead to a less pure product due to potential side reactions during the chlorination step.
For researchers requiring high-purity this compound with a high degree of reproducibility, the direct acetylation of 5-chlorosalicylic acid is the recommended pathway. Careful control of reaction conditions and thorough purification and analysis of the final product are essential to ensure its quality for subsequent applications.
References
- 1. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 2. Synthesis and medicinal activity of structurally diverse aspirin analogs - American Chemical Society [acs.digitellinc.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 5-Chlorosalicylic Acid | High Purity | RUO Supplier [benchchem.com]
- 9. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(Acetyloxy)-5-chlorobenzoic acid
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-(Acetyloxy)-5-chlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound against relevant biological targets. By synthesizing technical accuracy with field-proven insights, this document will explain the causality behind experimental choices, ensuring a self-validating and robust in-silico analysis.
Introduction: Unraveling the Potential of a Salicylic Acid Derivative
This compound, a derivative of salicylic acid, presents an intriguing scaffold for drug discovery. Its structural similarity to acetylsalicylic acid (aspirin) suggests a potential interaction with cyclooxygenase (COX) enzymes. Furthermore, the broader class of benzoic acid derivatives has shown activity against a range of targets, including sirtuins.[1] This guide will focus on a comparative docking analysis against Cyclooxygenase-2 (COX-2) as the primary target, with Sirtuin 5 (SIRT5) as a secondary target of interest, reflecting the expanding therapeutic landscape for such chemotypes.
The acetyloxy group at the 2-position is a key feature, potentially acting as a prodrug moiety that undergoes hydrolysis to release the active 5-chlorosalicylic acid.[2] This characteristic can influence its pharmacokinetic profile and cellular uptake.[2] Molecular docking provides a powerful computational tool to predict the binding affinity and mode of interaction of this compound with its putative protein targets, offering a rationale for its potential biological activity and a basis for further experimental validation.
This guide will compare the docking performance of this compound against that of known inhibitors of COX-2 and SIRT5, providing a clear, data-driven assessment of its potential.
Target Selection and Rationale
The selection of appropriate protein targets is paramount for a meaningful docking study. For this compound, the following targets have been chosen based on literature precedent for structurally similar compounds:
-
Primary Target: Cyclooxygenase-2 (COX-2) : As an inducible enzyme involved in inflammation and pain, COX-2 is the primary target of many non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin.[3][4] Given the structural analogy, investigating the interaction of this compound with COX-2 is a logical starting point. The crystal structure of murine COX-2 in complex with a selective inhibitor (PDB ID: 1CX2) provides a high-quality model for docking studies.[3][5]
-
Secondary Target: Sirtuin 5 (SIRT5) : SIRT5 is a NAD+-dependent deacylase involved in metabolic regulation and has emerged as a target in oncology.[1] Studies have identified 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors, making this an interesting secondary target to explore the broader potential of our compound of interest.[1][6] The crystal structure of human SIRT5 (PDB ID: 6EQS) will be utilized for this analysis.[7]
Comparative Ligands
To benchmark the performance of this compound, a selection of known inhibitors with varying potencies against each target will be used as comparators.
For COX-2:
-
Rofecoxib: A potent and selective COX-2 inhibitor.[8]
-
Luteolin: A natural flavonoid with reported COX-2 inhibitory activity.[9]
-
Aspirin (Acetylsalicylic acid): A non-selective COX inhibitor, for structural and mechanistic comparison.
For SIRT5:
-
Suramin: A known, albeit non-selective, SIRT5 inhibitor.[2][6]
-
Compound 11 (from a study on 2-hydroxybenzoic acid derivatives): A novel identified SIRT5 inhibitor.[6]
Experimental Protocol: A Step-by-Step Guide to In-Silico Docking
This section outlines a detailed, self-validating protocol for the comparative docking study. The use of widely accepted software and clear, logical steps ensures the trustworthiness and reproducibility of the results.
I. Software and Force Fields
-
Docking Software: AutoDock Vina will be employed for its accuracy, speed, and widespread use in the scientific community.
-
Molecular Visualization and Preparation: UCSF Chimera and AutoDock Tools (ADT) will be used for protein and ligand preparation and visualization of results.
-
Force Field: The AMBER force field will be utilized for energy minimization of the ligands.
II. Protein Preparation
-
Obtain Crystal Structures: Download the crystal structures of COX-2 (PDB ID: 1CX2) and SIRT5 (PDB ID: 6EQS) from the Protein Data Bank (RCSB PDB).[3][5][7]
-
Pre-processing in UCSF Chimera:
-
Remove all water molecules and heteroatoms (except for co-factors essential for binding, such as the heme group in COX-2).
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges using the AMBER ff14SB force field.
-
Save the prepared protein in PDB format.
-
III. Ligand Preparation
-
Obtain Ligand Structures: The 3D structure of this compound and the comparative ligands will be generated using ChemDraw and saved in SDF format.
-
Energy Minimization:
-
Import the ligand structures into Avogadro or a similar molecular editor.
-
Perform energy minimization using the AMBER force field to obtain a stable conformation.
-
Save the energy-minimized ligands in PDBQT format using AutoDock Tools. This step is crucial for assigning partial charges and defining rotatable bonds.
-
IV. Molecular Docking Workflow
The following diagram illustrates the comprehensive workflow for the molecular docking procedure.
References
- 1. Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling [mdpi.com]
- 10. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Apoptotic Effects of 2-(Acetyloxy)-5-chlorobenzoic acid in Cell Lines
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, objective comparison of methodologies to validate the apoptotic effects of 2-(Acetyloxy)-5-chlorobenzoic acid, a compound with demonstrated potential as a potent apoptotic agent.[1] We will explore the technical nuances of key assays, compare their outcomes, and provide field-proven insights to ensure the generation of robust and reliable data.
The biological activity of this compound is believed to be initiated by the hydrolysis of its acetyloxy group, which yields acetic acid and its primary metabolite, 5-chlorosalicylic acid.[2] Research into derivatives of this compound suggests a potential to induce apoptosis, or programmed cell death.[2]
The Rationale for a Multi-Assay Approach
No single assay can definitively confirm apoptosis. A combination of methods, each targeting a different hallmark of the apoptotic cascade, is essential for a comprehensive and trustworthy validation. This guide will focus on a selection of core assays that, when used in concert, provide a self-validating system for assessing the apoptotic efficacy of this compound.
Part 1: Early-Stage Apoptosis Detection - Annexin V/PI Staining
One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify cells in the early stages of apoptosis.[3][4] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[4][5]
Experimental Workflow: Annexin V/PI Staining by Flow Cytometry
Caption: Workflow for Annexin V/PI staining and flow cytometry analysis.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound for a predetermined time course. Include a vehicle-treated control.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[6] For suspension cells, collect them directly.[6]
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual media.[6][7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6][8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5][6][8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5][7]
Data Interpretation
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left | Negative | Negative | Live cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells (can be an artifact) |
A significant increase in the Annexin V-positive/PI-negative population following treatment with this compound is a strong indicator of early-stage apoptosis induction.
Part 2: Execution Phase of Apoptosis - Caspase Activity Assays
Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[9] Effector caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[10][11]
Experimental Workflow: Colorimetric Caspase-3 Activity Assay
Caption: Workflow for a colorimetric caspase-3 activity assay.
Protocol: Colorimetric Caspase-3 Activity Assay
-
Cell Treatment and Lysis: Treat cells as previously described. Lyse the cells in a chilled lysis buffer on ice for 10-20 minutes.[10][11]
-
Centrifugation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate, Ac-DEVD-pNA, to each well.[10][11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[10][12]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[10][12] The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Alternative: Luminescent Caspase-Glo® 3/7 Assay
For higher sensitivity, the Caspase-Glo® 3/7 Assay is an excellent alternative.[13] This "add-mix-measure" assay uses a proluminescent substrate containing the DEVD sequence, which, when cleaved by caspase-3/7, releases aminoluciferin, generating a luminescent signal.[13]
Data Interpretation
A dose-dependent increase in caspase-3/7 activity in cells treated with this compound provides strong evidence for the activation of the execution phase of apoptosis.
Part 3: Late-Stage Apoptosis - DNA Fragmentation Analysis
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[14] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect this DNA fragmentation.[15] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[16][15]
Experimental Workflow: TUNEL Assay
Caption: Workflow for the TUNEL assay to detect DNA fragmentation.
Protocol: TUNEL Assay
-
Cell Preparation: Treat and harvest cells as previously described.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow the TdT enzyme access to the nucleus.
-
Labeling: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[17]
-
Detection: Wash the cells to remove unincorporated nucleotides and analyze by fluorescence microscopy or flow cytometry.[17][18]
Data Interpretation
An increase in the percentage of TUNEL-positive cells in the treated samples compared to the control indicates that this compound induces DNA fragmentation characteristic of late-stage apoptosis.
Part 4: Protein-Level Validation - Western Blotting for Apoptosis Markers
Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.[19][20]
Key Apoptosis Markers for Western Blot Analysis
-
Cleaved Caspases: Detection of the cleaved (active) forms of caspases, such as caspase-3, provides direct evidence of their activation.[9][20]
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a substrate of activated caspase-3.[20] Its cleavage is a hallmark of caspase-dependent apoptosis.[20]
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins can indicate the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[19]
Protocol: Western Blotting for Apoptosis Markers
-
Cell Lysis and Protein Quantification: Prepare cell lysates and quantify protein concentration as described for the caspase activity assay.[21]
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[19][21]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[21] Incubate the membrane with primary antibodies specific for the apoptosis markers of interest, followed by incubation with HRP-conjugated secondary antibodies.[19][21]
-
Detection: Detect the protein bands using an enhanced chemiluminescent (ECL) substrate.[21][22]
Data Interpretation
An increase in the levels of cleaved caspases and cleaved PARP, along with a shift in the ratio of Bcl-2 family proteins towards a pro-apoptotic state, provides strong molecular evidence for the induction of apoptosis by this compound.
Comparison with an Alternative Apoptosis-Inducing Agent: Chlorogenic Acid
To put the apoptotic effects of this compound into context, it is useful to compare it with a well-characterized apoptosis-inducing agent like chlorogenic acid. Chlorogenic acid has been shown to induce apoptosis in various cancer cell lines through mechanisms that include the production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[23][24]
| Feature | This compound | Chlorogenic Acid |
| Mechanism of Action | Believed to be initiated by hydrolysis to 5-chlorosalicylic acid.[2] | Induces apoptosis through ROS production, mitochondrial dysfunction, and caspase activation.[23] |
| Reported Effects | Potent apoptotic agent.[1] | Antitumor activity in various cancer cell lines.[23][24] |
| Signaling Pathways | To be determined through further studies. | Involves JAK/STAT and NF-κB signaling pathways.[25] |
This comparative table can be expanded as more data on this compound becomes available.
Conclusion
Validating the apoptotic effects of this compound requires a multi-faceted approach. By combining early-stage detection with Annexin V/PI staining, functional assessment of caspase activity, confirmation of DNA fragmentation via TUNEL assay, and molecular analysis of key apoptotic proteins by Western blotting, researchers can build a comprehensive and robust body of evidence. This rigorous validation is essential for advancing our understanding of this compound's therapeutic potential.
References
- 1. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mpbio.com [mpbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.co.uk]
- 14. Induction of apoptosis by Acanthopanax senticosus HARMS and its component, sesamin in human stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TUNEL staining [abcam.com]
- 16. clyte.tech [clyte.tech]
- 17. Video: The TUNEL Assay [jove.com]
- 18. genscript.com [genscript.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Chlorogenic acid induces apoptosis to inhibit inflammatory proliferation of IL-6-induced fibroblast-like synoviocytes through modulating the activation of JAK/STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Acetyloxy)-5-chlorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of chemical reagents, such as 2-(Acetyloxy)-5-chlorobenzoic acid, are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This compound is a solid, crystalline compound with the potential for adverse health effects.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₇ClO₄ | [1] |
| Molar Mass | 214.6 g/mol | [1] |
| Appearance | Colorless or white crystalline solid | [2] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage | [3][4] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Strong acids | [5] |
The primary hazards associated with this compound are its potential to cause irritation to the skin and serious damage to the eyes upon contact, and it is harmful if ingested.[3][4] Therefore, appropriate personal protective equipment (PPE) is the first line of defense.
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. Before handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection: A laboratory coat must be worn to protect against contamination of personal clothing.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that complies with all local, state, and federal regulations. As a chlorinated organic compound, it is likely to be classified as a hazardous waste.
Waste Segregation and Collection
Causality: Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for the collection of this compound waste. The container should be made of a material compatible with the chemical and have a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").
-
Solid Waste: Collect solid this compound waste, including any contaminated items such as weighing paper or disposable spatulas, directly into the designated container.
-
Solutions: If disposing of solutions containing this compound, do not mix them with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent wastes should generally be kept separate.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.
-
Containment: For small, manageable spills, contain the spill by covering it with an inert absorbent material, such as sand or vermiculite.
-
Collection: Carefully sweep up the absorbed material and place it into the designated hazardous waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
Final Disposal
Regulatory Grounding: The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[6] While this compound is not specifically listed by name, it may fall under the F-list (wastes from non-specific sources) if it is a spent solvent containing halogenated organic compounds, or it may exhibit toxicity characteristics (D-codes).[7][8]
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for the final disposal of hazardous waste. They will have established procedures and licensed waste management contractors.
-
Waste Pickup: Arrange for a hazardous waste pickup with your EHS department. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone) to dissolve any residual chemical. Collect this rinseate as hazardous waste.
-
Wash: Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks, ensure regulatory compliance, and contribute to a safer scientific community. Always consult your institution's specific safety protocols and your Environmental Health and Safety department for guidance.
References
- 1. This compound | 1734-62-9 | BAA73462 [biosynth.com]
- 2. This compound | C9H7ClO4 | CID 2820813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
